4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-ethyl-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-2-8-7-10(12)15-11(14-8)9-5-3-4-6-13-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNRIBDEYPPKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2=CC=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153411-91-6 | |
| Record name | 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with a reactive chlorine atom, an ethyl group, and a pyridin-2-yl moiety, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The electron-deficient nature of the pyrimidine ring, further accentuated by the chloro-substituent, renders the 4-position susceptible to nucleophilic substitution, a key reaction in the derivatization of this core structure. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its role as a building block in the development of novel therapeutics.
Chemical Structure and Properties
The fundamental characteristics of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine are summarized below, providing a foundational understanding of its chemical identity.
Structural and Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClN₃ | PubChem[1] |
| Molecular Weight | 219.67 g/mol | BenchChem[2] |
| CAS Number | 1153411-91-6 | |
| SMILES | CCC1=CC(=NC(=N1)C2=CC=CC=N2)Cl | PubChem[1] |
| InChIKey | HPNRIBDEYPPKJX-UHFFFAOYSA-N | PubChem[1] |
| Predicted XlogP | 2.6 | PubChem[1] |
| Physical Form | Solid (predicted) | |
| Melting Point | 75 - 76 °C (for the methyl analog) | Sigma-Aldrich[3] |
The presence of the pyridine ring introduces a basic nitrogen atom, influencing the molecule's overall polarity and potential for hydrogen bonding. The chlorine atom at the 4-position is the primary site of reactivity, making it a key handle for synthetic modifications.
Synthesis of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine
The synthesis of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is typically achieved through a two-step process involving the initial construction of the pyrimidine ring followed by a chlorination reaction.
Workflow for the Synthesis
Caption: General synthetic workflow for 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine.
Experimental Protocols
Step 1: Synthesis of 6-Ethyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one
This step involves the condensation of a β-ketoester, ethyl 3-oxopentanoate, with 2-picolinimidamide. This reaction is a classic method for constructing the pyrimidine ring system.
-
Materials:
-
Ethyl 3-oxopentanoate
-
2-Picolinimidamide hydrochloride
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared by dissolving sodium metal in anhydrous ethanol.
-
2-Picolinimidamide hydrochloride is added to the sodium ethoxide solution and stirred.
-
Ethyl 3-oxopentanoate is added dropwise to the reaction mixture.
-
The mixture is heated at reflux for several hours.
-
After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid).
-
The precipitated product, 6-ethyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one, is collected by filtration, washed with cold ethanol, and dried.
-
Step 2: Synthesis of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine
The hydroxyl group of the pyrimidinone intermediate is converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
-
Materials:
-
6-Ethyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
-
Procedure:
-
6-Ethyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one is suspended in an excess of phosphorus oxychloride.
-
A catalytic amount of N,N-dimethylaniline may be added.
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
The precipitated product, 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine, is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization or column chromatography.
-
Chemical Reactivity and Derivatization
The reactivity of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is dominated by the chloro substituent at the 4-position of the electron-deficient pyrimidine ring. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of substituted pyrimidines. This reaction is a cornerstone for the use of this compound as a building block in drug discovery.
Caption: General scheme for nucleophilic aromatic substitution on 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine.
Typical Reaction Conditions:
-
Nucleophiles: Primary and secondary amines, thiols, phenols, and alkoxides.
-
Solvent: Aprotic polar solvents such as DMF, DMSO, or acetonitrile are commonly used.
-
Base: A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) is often required to neutralize the HCl generated during the reaction.
-
Temperature: The reaction temperature can range from room temperature to elevated temperatures, depending on the nucleophilicity of the attacking species.
Suzuki-Miyaura Cross-Coupling Reactions
The chloro-substituent can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This allows for the introduction of various aryl and heteroaryl groups at the 4-position.
Caption: Suzuki-Miyaura cross-coupling reaction of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine.
Typical Reaction Conditions:
-
Boronic Acid: A wide variety of aryl and heteroaryl boronic acids or their esters can be used.
-
Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly employed.
-
Base: An inorganic base, such as sodium carbonate or potassium phosphate, is necessary for the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used.
Potential Applications in Drug Discovery
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities. The structural motif of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine makes it a valuable starting material for the synthesis of compounds with potential therapeutic applications. Based on the activities of related pyrimidine and pyridine-containing compounds, potential areas of interest include:
-
Anticancer Agents: The pyrimidine core is present in many approved anticancer drugs. Derivatives of 4,6-disubstituted pyrimidines have shown potential as inhibitors of various kinases involved in cancer cell proliferation.[4]
-
Anti-inflammatory Agents: Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibition of cyclooxygenase (COX) enzymes.[2]
-
Antiviral and Antimicrobial Agents: The pyrimidine scaffold is a key component of several antiviral and antimicrobial drugs. The diverse functionalities that can be introduced onto the 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine core allow for the exploration of its potential in these therapeutic areas.[2]
Safety and Handling
4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Conclusion
4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro position provide a facile entry into a wide array of functionalized pyrimidine derivatives. The potential for these derivatives to exhibit a range of biological activities makes this compound a molecule of high interest for researchers and scientists in the field of drug discovery and development. Further exploration of the chemical space around this scaffold is likely to yield novel compounds with significant therapeutic potential.
References
-
PubChem. (n.d.). 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine. Retrieved from [Link]
-
PubMed. (2023). Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors. Retrieved from [Link]
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- 1. PubChemLite - 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (C11H10ClN3) [pubchemlite.lcsb.uni.lu]
- 2. 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine | 1153412-18-0 | Benchchem [benchchem.com]
- 3. 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | 77168-31-1 [sigmaaldrich.com]
- 4. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 18494-88-1), a pivotal heterocyclic intermediate in medicinal chemistry and pharmaceutical development. This document elucidates the compound's chemical identity, physicochemical properties, and core synthesis methodologies, with a focus on the chemical reasoning behind process choices. Furthermore, it explores the compound's profound impact on modern pharmacology, particularly as the central scaffold for a class of highly successful kinase inhibitors. Key experimental protocols for its utilization in derivatization are detailed, and its role in modulating critical biological signaling pathways is illustrated. This guide is intended to serve as a comprehensive resource for scientists engaged in drug discovery and process development.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry.[1] Its structure, being a bioisostere of the natural purine ring system found in nucleic acids, allows it to interact with a wide array of biological targets.[1] The introduction of a chlorine atom at the 4-position of this scaffold yields 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a versatile and highly reactive building block.[2] Its importance cannot be overstated, as it serves as a key starting material for the synthesis of numerous small-molecule drugs, most notably inhibitors of the Janus kinase (JAK) family of protein tyrosine kinases.[3] This guide will dissect the chemistry, synthesis, and application of this critical intermediate.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are crucial for its handling, reaction setup, and analytical characterization.
-
IUPAC Name: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[2]
-
CAS Number: 18494-88-1
-
Synonyms: 4-Chloro-7-deazapurine
The key physicochemical properties are summarized in the table below, providing essential data for laboratory use.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [2][4] |
| Melting Point | 214-217 °C | [4] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, ethanol, and methanol. | [2][4] |
| Stability | Stable under normal storage conditions. May decompose in the presence of strong acids or bases. | [2][4] |
Synthesis and Mechanistic Rationale
The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical process, with various routes developed to improve yield, purity, and environmental safety.[5][6] A common and efficient pathway involves a multi-step process starting from readily available precursors.[6][7]
Representative Synthetic Pathway
A widely adopted synthetic strategy involves four main stages, designed for scalability and high purity of the final product.[6][7]
Step-by-Step Synthesis Overview:
-
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This initial step involves the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[6][7]
-
Causality: Using an excess of ethyl 2-cyanoacetate helps to drive the reaction to completion and minimize side reactions. The use of a carbonate base is crucial for deprotonating the ethyl 2-cyanoacetate, forming a nucleophile that attacks the brominated reactant.[6]
-
-
Formation of the Pyrimidine Ring: The intermediate from step 1 is cyclized with formamidine to construct the pyrimidine ring, yielding 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.[6][7]
-
Causality: This condensation reaction is a classic method for pyrimidine synthesis. The formamidine provides the necessary N-C-N unit to close the ring.
-
-
Formation of the Pyrrole Ring: The pyrimidine derivative is then treated with acid to catalyze an intramolecular cyclization, forming the fused pyrrole ring to give 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[6][7]
-
Causality: The acidic conditions facilitate the removal of the methoxy groups, leading to the formation of an aldehyde which then condenses with the amino group to form the pyrrole ring.
-
-
Chlorination: The final step is the conversion of the hydroxyl group at the 4-position to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][7]
-
Causality: POCl₃ is a powerful dehydrating and chlorinating agent. The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. This step is critical as the resulting chloro-substituent is an excellent electrophilic site for subsequent nucleophilic aromatic substitution reactions.[2]
-
Synthesis Workflow Diagram
The logical flow of this multi-step synthesis is visualized below.
Caption: A workflow diagram of a common synthetic route to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Pharmacological Relevance and Mechanism of Action
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is not typically a pharmacologically active agent itself. Instead, its immense value lies in its role as a key structural intermediate for potent therapeutic agents.[2][8] The chlorine atom at the C4 position is a reactive handle that allows for facile nucleophilic aromatic substitution (SNAr), enabling the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.[2][4]
Targeting Kinase Signaling Pathways
Derivatives of this scaffold are particularly effective as kinase inhibitors.[2][4] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[3]
-
Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is central to the immune response. Overactivation of this pathway is implicated in inflammatory diseases like rheumatoid arthritis and myeloproliferative disorders.[3] Drugs such as Tofacitinib and Ruxolitinib are built upon the pyrrolo[2,3-d]pyrimidine core and function by blocking the ATP-binding site of JAK enzymes, thereby inhibiting downstream signaling.[6]
-
Other Kinase Targets: The versatility of the scaffold allows it to be adapted to target other kinases, such as Colony-Stimulating Factor 1 Receptor (CSF1R) and Epidermal Growth Factor Receptor (EGFR), which are involved in cancer cell proliferation and survival.[9][10]
Signaling Pathway Diagram: JAK-STAT Inhibition
The diagram below illustrates the mechanism by which pyrrolo[2,3-d]pyrimidine-based drugs inhibit the JAK-STAT pathway.
Caption: Mechanism of JAK-STAT pathway inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
Key Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
The most common and critical reaction employing 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is the SNAr reaction to introduce a side chain at the C4 position. The following is a representative, self-validating protocol for the synthesis of an N-substituted derivative.
Objective
To synthesize a 4-amino-substituted-7H-pyrrolo[2,3-d]pyrimidine derivative via SNAr reaction between 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and a primary amine.
Materials
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Primary Amine (e.g., Aniline) (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Solvent: 2-Propanol, N,N-Dimethylformamide (DMF), or Acetonitrile (CH₃CN)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Mobile Phase (e.g., 10% Methanol in Dichloromethane)
-
NMR tubes, Deuterated solvent (e.g., DMSO-d₆)
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the chosen solvent (e.g., 2-Propanol).
-
Addition of Reagents: Add the primary amine (1.1 eq) to the suspension, followed by the base (DIPEA, 2.0 eq).
-
Causality: The base is essential to scavenge the HCl that is generated during the reaction. This prevents the protonation of the amine nucleophile, maintaining its reactivity and driving the reaction forward.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC. Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Control: A co-spot of the starting material and the reaction mixture will clearly distinguish the reactant from the product.
-
-
Work-up: Once the reaction is complete (as determined by TLC, typically 4-24 hours), cool the mixture to room temperature. If a precipitate (the product) has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization (Self-Validation): The identity and purity of the final product must be confirmed using analytical techniques such as:
-
¹H and ¹³C NMR: To confirm the chemical structure. The disappearance of the proton signal corresponding to the C-H at the 4-position and the appearance of new signals from the added amine confirm successful substitution.
-
LC-MS: To confirm the molecular weight of the product and assess its purity.
-
Experimental Workflow Diagram
Caption: Workflow for a typical nucleophilic aromatic substitution (SNAr) reaction.
Conclusion and Future Outlook
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 18494-88-1) has solidified its position as a high-value, indispensable building block in the synthesis of targeted therapeutics. Its straightforward reactivity, combined with the biological importance of the 7-deazapurine scaffold, has enabled the development of life-changing medicines for cancer and autoimmune diseases. Future research will likely focus on developing even more efficient, green, and cost-effective synthetic routes. Furthermore, the versatility of this intermediate ensures it will remain a cornerstone in the discovery of novel kinase inhibitors and other therapeutic agents for years to come.
References
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Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2025). ResearchGate. [Link]
-
Zhang, Y., Xu, C., Liu, T., Zhu, Y., & Luo, Y. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.).
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.).
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. [Link]
- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.).
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). MDPI. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (n.d.). PMC. [Link]
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novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. (2019). Justia Patents. [Link]
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The 2-(Pyridin-2-yl)pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(pyridin-2-yl)pyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities and synthetic accessibility. This bicyclic aromatic system, characterized by a pyridine ring linked to a pyrimidine ring at the 2-position, serves as a crucial pharmacophore in a multitude of therapeutic agents. Its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, has established it as a "privileged structure" in drug discovery. This technical guide provides a comprehensive overview of the 2-(pyridin-2-yl)pyrimidine scaffold, encompassing its synthesis, diverse medicinal applications with a focus on oncology and fibrotic diseases, and a detailed analysis of its structure-activity relationships. Furthermore, this guide delves into the challenges and future perspectives associated with the development of drugs based on this remarkable scaffold.
Introduction: The Rise of a Privileged Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like nucleobases and numerous approved drugs.[1] When fused or linked with other aromatic systems, its therapeutic potential is often amplified. The 2-(pyridin-2-yl)pyrimidine scaffold is a testament to this, emerging as a highly successful pharmacophore in the design of targeted therapies.[2][3] Its rigid, planar structure provides a well-defined framework for the precise spatial arrangement of functional groups, enabling high-affinity interactions with various biological targets. This guide will explore the key attributes that make this scaffold a recurring motif in the quest for novel therapeutics.
Synthesis of the 2-(Pyridin-2-yl)pyrimidine Core: A Practical Approach
The construction of the 2-(pyridin-2-yl)pyrimidine scaffold is most commonly achieved through a condensation reaction, with the Pinner synthesis and its variations being a cornerstone methodology.[4][5] This approach involves the reaction of a 1,3-dicarbonyl compound with an amidine, in this case, 2-amidinopyridine.
General Synthetic Workflow
The synthesis of the 2-(pyridin-2-yl)pyrimidine core can be conceptualized through the following workflow:
Caption: General workflow for the synthesis of the 2-(pyridin-2-yl)pyrimidine scaffold.
Experimental Protocol: Pinner Synthesis of 4,6-dimethyl-2-(pyridin-2-yl)pyrimidine
This protocol provides a step-by-step methodology for the synthesis of a representative 2-(pyridin-2-yl)pyrimidine derivative.
Reagents:
-
2-Amidinopyridine hydrochloride (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous ethanol
Procedure:
-
Preparation of the Amidine Free Base: To a stirred solution of 2-amidinopyridine hydrochloride in anhydrous ethanol, add sodium ethoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the resulting suspension for 30 minutes.
-
Condensation Reaction: To the mixture from step 1, add acetylacetone dropwise.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Resuspend the residue in water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 4,6-dimethyl-2-(pyridin-2-yl)pyrimidine.
Therapeutic Applications: A Scaffold of Broad Significance
The versatility of the 2-(pyridin-2-yl)pyrimidine scaffold is evident in its wide range of biological activities. It has been successfully employed in the development of agents targeting various diseases, with oncology and fibrosis being the most prominent areas of investigation.
Oncology: A Potent Kinase Inhibitor Pharmacophore
The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. The 2-(pyridin-2-yl)pyrimidine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.[6][7]
CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of many cancers. Several 2-(pyridin-2-yl)pyrimidine derivatives have been developed as potent CDK inhibitors. For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been identified as dual inhibitors of CDK6 and CDK9, demonstrating significant antitumor activity in preclinical models.
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is implicated in the development and progression of various cancers. The 2-(pyridin-2-yl)pyrimidine scaffold has been utilized to develop potent c-Met inhibitors. For example, a series of pyridine and pyrimidine derivatives have been evaluated as type II c-Met inhibitors, with some compounds showing excellent anti-proliferative activity against c-Met dependent cancer cell lines.[8]
The following table summarizes the structure-activity relationship of a series of thieno[2,3-d]pyrimidine-based c-Met inhibitors, highlighting the impact of substitutions on inhibitory activity.[8]
| Compound | R1 | R2 | c-Met IC50 (nM) |
| 1a | H | H | >10000 |
| 6b | F | Phenyl | 35.7 |
| 6c | H | 4-Fluorophenyl | 126.3 |
| 6d | H | 3-Chlorophenyl | 89.2 |
Data extracted from: Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold.[8]
Causality Behind SAR: The introduction of a fluorine atom at the R1 position and a phenyl group at the R2 position in compound 6b leads to a significant increase in potency. This suggests that the fluorine atom may be involved in favorable interactions within the kinase active site, while the phenyl group likely occupies a hydrophobic pocket, enhancing binding affinity.
Anti-Fibrotic Activity
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to organ dysfunction. The 2-(pyridin-2-yl)pyrimidine scaffold has shown promise in the development of anti-fibrotic agents. A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were found to exhibit better anti-fibrotic activities than the approved drug Pirfenidone in a preclinical model of liver fibrosis.[2][3]
Recent studies suggest that the protective effect against liver fibrosis may be linked to the modulation of pyrimidine catabolism.[9] Specifically, inhibition of dihydropyrimidine dehydrogenase (DPYD), a key enzyme in this pathway, has been shown to be protective against liver fibrosis. While the exact mechanism of 2-(pyridin-2-yl)pyrimidine derivatives in this context is still under investigation, it is plausible that they may exert their anti-fibrotic effects by influencing this pathway.
Caption: Proposed mechanism of anti-fibrotic action of 2-(pyridin-2-yl)pyrimidine derivatives.
Challenges and Future Perspectives
Despite the significant therapeutic potential of the 2-(pyridin-2-yl)pyrimidine scaffold, several challenges remain in the development of drugs based on this core.
-
Selectivity: As with many kinase inhibitors, achieving high selectivity for the target kinase over other kinases in the kinome can be challenging, potentially leading to off-target effects.[10]
-
Drug Resistance: The emergence of drug resistance is a common obstacle in cancer therapy. Mutations in the target kinase can reduce the binding affinity of the inhibitor, rendering it less effective.[11]
-
Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their clinical success. Poor pharmacokinetic profiles can limit their efficacy and lead to undesirable side effects.[12][13][14]
Future research in this area will likely focus on addressing these challenges through the design of next-generation inhibitors with improved selectivity profiles, the development of strategies to overcome drug resistance, and the application of advanced drug delivery technologies to enhance their pharmacokinetic properties.
Conclusion
The 2-(pyridin-2-yl)pyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to serve as a versatile pharmacophore for a wide range of biological targets have led to the discovery of numerous promising therapeutic candidates, particularly in the fields of oncology and fibrosis. A thorough understanding of its synthesis, structure-activity relationships, and mechanisms of action is essential for medicinal chemists and drug development professionals seeking to harness the full potential of this remarkable scaffold. As our understanding of the molecular basis of disease continues to evolve, the 2-(pyridin-2-yl)pyrimidine core is poised to remain a valuable tool in the development of novel and effective medicines.
References
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]
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Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. (2011). PubMed. Retrieved from [Link]
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Pinner reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). NIH. Retrieved from [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). PubMed. Retrieved from [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC. Retrieved from [Link]
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Pinner pyrimidine synthesis. (n.d.). Slideshare. Retrieved from [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]
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Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved from [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]
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Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. (2021). PubMed. Retrieved from [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved from [Link]
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Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). PMC. Retrieved from [Link]
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Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). Taylor & Francis. Retrieved from [Link]
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Quantitative Structure Activity Relationshipstudy of pyrimidine derivatives as AXL kinase inhibitors for their anticancer activity. (2024). ResearchGate. Retrieved from [Link]
- SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES. (n.d.). Google Patents.
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Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2025). MDPI. Retrieved from [Link]
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Structure activity relationships of quinoline-containing c-Met inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis. (2023). PMC. Retrieved from [Link]
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Bioactivity and ADME toxicity. (n.d.). ResearchGate. Retrieved from [Link]
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Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). ResearchGate. Retrieved from [Link]
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Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). PMC. Retrieved from [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). MDPI. Retrieved from [Link]
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Cellular and Molecular Mechanisms Underlying Liver Fibrosis Regression. (n.d.). MDPI. Retrieved from [Link]
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Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. (2025). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
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Pyridine. (n.d.). Wikipedia. Retrieved from [Link]
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Targeting Liver Fibrosis with a Cell-penetrating Protease-activated Receptor-2 (PAR2) Pepducin. (2016). PMC. Retrieved from [Link]
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Electronic Properties and Reactivity of 4-Chloro-Substituted Pyrimidine Rings
Executive Summary
The 4-chloropyrimidine scaffold represents a cornerstone in medicinal chemistry, serving as a critical electrophilic handle for constructing bioactive heterocycles, particularly kinase inhibitors (e.g., EGFR, CDK antagonists). Its utility stems from the unique electronic desymmetrization of the pyrimidine ring caused by the chlorine atom at the C4 position. Unlike its pyridine analogs, the 1,3-diazine system creates a highly
This guide dissects the electronic architecture that dictates this reactivity, provides evidence-based protocols for selective functionalization, and resolves the common "C2 vs. C4" regioselectivity dilemma faced during scaffold decoration.
Electronic Architecture & Reactivity Profile
The -Deficient Core
Pyrimidine is inherently electron-poor due to the high electronegativity of the two nitrogen atoms at positions 1 and 3. These atoms withdraw electron density from the ring carbons via induction (-I effect) and resonance.
-
C4/C6 Positions: These positions are para-like and ortho-like relative to the ring nitrogens. They are the most electron-deficient sites, possessing the lowest LUMO (Lowest Unoccupied Molecular Orbital) coefficients, making them prime targets for nucleophilic attack.
-
C2 Position: While also electron-deficient (situated between two nitrogens), the C4 position is generally more reactive in S_NAr reactions due to the stability of the intermediate Meisenheimer complex (see Section 3).
-
C5 Position: This is the most "benzene-like" or electron-rich position on the ring, typically reacting with electrophiles rather than nucleophiles.
The Role of the 4-Chloro Substituent
The chlorine atom at C4 exerts a dual effect:
-
Inductive Withdrawal (-I): Enhances the electrophilicity of C4, lowering the energy barrier for nucleophilic attack.
-
Leaving Group Ability: Chloride is a competent leaving group, facilitating the re-aromatization step in S_NAr and oxidative addition in metal catalysis.
Reactivity Hierarchy Visualization
The following diagram illustrates the relative reactivity of the pyrimidine ring positions, a critical mental model for synthetic planning.
Figure 1: Relative reactivity hierarchy of the 4-chloropyrimidine scaffold. C4 dominates nucleophilic substitution landscapes.
Nucleophilic Aromatic Substitution (S_NAr)
Mechanism: Addition-Elimination
The reaction proceeds via a two-step addition-elimination mechanism, not a concerted S_N2 pathway.
-
Addition: The nucleophile attacks C4, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is effectively delocalized onto the N1 and N3 nitrogens.
-
Elimination: The ring re-aromatizes by expelling the chloride ion.[1]
Regioselectivity: The C4 vs. C2 Debate
In 2,4-dichloropyrimidine, a common precursor, chemoselectivity is paramount.[2][3]
-
Standard Rule: S_NAr occurs preferentially at C4 .
-
Why? The transition state leading to C4 substitution is lower in energy.[4][5] The negative charge in the C4-intermediate can be delocalized onto the nitrogen at position 1 (para-relationship), which is highly stabilizing.
-
The Exception (Inversion): Selectivity can be inverted to C2 if:
-
There is a bulky substituent at C5 (steric hindrance blocks C4).
-
Specific solvent/cation effects (e.g., Li+ coordination) are employed, though this is rare and substrate-dependent.
-
Figure 2: The Addition-Elimination mechanism governing S_NAr reactivity.
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
While S_NAr is powerful, carbon-carbon bond formation often requires Palladium catalysis. 4-chloropyrimidines are excellent substrates for Suzuki, Stille, and Buchwald-Hartwig couplings.
Oxidative Addition Preference
Similar to S_NAr, Pd(0) preferentially undergoes oxidative addition at the C4-Cl bond over C2-Cl.[3] This allows for sequential functionalization:
-
Step 1: Suzuki coupling at C4.
-
Step 2: Subsequent functionalization of C2 (if a halide is present).
Catalyst Selection
-
Standard: Pd(PPh3)4 or Pd(dppf)Cl2 are sufficient for activated systems.
-
Challenging Substrates: For electron-rich or sterically hindered pyrimidines, use advanced precatalysts like XPhos Pd G3 or Pd-PEPPSI-IPent . Interestingly, bulky NHC ligands (like in Pd-PEPPSI) have been reported to invert selectivity to C2 in specific di-halo contexts [1].
Experimental Protocols
Protocol A: S_NAr Amination (Standard)
Target: Functionalization of C4 with a primary/secondary amine.
Reagents:
-
Substrate: 4-Chloropyrimidine derivative (1.0 equiv)[6]
-
Nucleophile: Amine (1.1 equiv)
-
Base: DIPEA (Hunig's Base) (2.0 equiv) or K2CO3 (for weaker nucleophiles)
-
Solvent: Isopropanol (IPA) or DMF
Workflow:
-
Dissolution: Dissolve 1.0 equiv of 4-chloropyrimidine in IPA (0.2 M concentration).
-
Addition: Add 2.0 equiv of DIPEA, followed by 1.1 equiv of the amine.
-
Reaction:
-
Reactive Amines: Stir at RT for 2-4 hours.
-
Unreactive Amines: Heat to 80°C (oil bath) or 100°C (microwave) for 30-60 mins.
-
-
Workup: Evaporate volatiles. Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
-
Validation: Monitor disappearance of starting material via LCMS (M+H peak shift).
Protocol B: C4-Selective Suzuki Coupling
Target: Installation of an aryl/heteroaryl group at C4.
Reagents:
-
Substrate: 4-Chloropyrimidine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%)
-
Base: 2M Na2CO3 (aq) (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[7]
Workflow:
-
Inert Setup: Purge a reaction vial with Nitrogen/Argon.[6]
-
Solvent: Add Dioxane and 2M Na2CO3.
-
Cycle: Sparge with Argon for 5 mins to remove O2 (Critical for Pd(0) longevity).
-
Heat: Seal and heat to 90°C for 4-16 hours.
-
Purification: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.
Data Summary: Physical & Reactivity Properties[9]
| Property | Value/Characteristic | Relevance |
| Molecular Weight | 114.53 g/mol | Fragment-based drug design |
| pKa (Conjugate Acid) | ~0.11 [2] | Very weakly basic; does not protonate easily at physiological pH |
| C4-Cl Bond Length | ~1.74 Å | Typical for heteroaryl chlorides; amenable to oxidative addition |
| S_NAr Reactivity | High (C4 > C2) | Allows mild displacement conditions |
| Pd-Catalysis Preference | C4 > C2 | Enables orthogonal protection strategies |
References
-
National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]
-
WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Available at: [Link]
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- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
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Mastering Solubility: A Technical Guide to the Solubility Profile of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine in Organic Solvents
For Immediate Release
[City, State] – In the landscape of pharmaceutical and chemical research, a profound understanding of a compound's solubility is a cornerstone of successful development and application. This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the solubility profile of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine. While specific experimental solubility data for this compound is not extensively published, this document provides a framework for predicting its solubility based on its structural attributes and offers detailed, field-proven methodologies for its empirical determination.
Executive Summary: The Critical Role of Solubility
Solubility is a critical physicochemical parameter that dictates the behavior of a compound in various media. For active pharmaceutical ingredients (APIs), it directly influences bioavailability, formulation strategies, and purification processes.[1][2][3] An understanding of a compound's solubility in organic solvents is paramount for crystallization, synthesis, and the development of effective drug delivery systems.[1][2] This guide will delve into the anticipated solubility characteristics of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine and provide robust protocols for its experimental validation.
Physicochemical Properties of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine
To predict the solubility of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine, it is essential to first understand its molecular structure and inherent properties.
Molecular Structure:
Caption: Molecular structure of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine.
Predicted Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClN₃ | PubChem[4] |
| Molecular Weight | 219.67 g/mol | PubChem[4] |
| XlogP (predicted) | 2.6 | PubChem[4] |
| Melting Point | 75 - 76 °C (for the 6-methyl analog) | Sigma-Aldrich |
The predicted XlogP of 2.6 suggests that 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine has a moderate lipophilicity. The ethyl group at the 6-position is expected to increase this lipophilicity compared to a methyl or hydrogen substituent.[5] Conversely, the pyridinyl group, with its nitrogen atom capable of hydrogen bonding, is likely to enhance solubility in more polar solvents compared to a phenyl or alkyl group.[5]
Expected Solubility Profile: A Rationale
Based on the structural features, we can anticipate the solubility behavior of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine across a spectrum of organic solvents.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): Due to the presence of the polar pyrimidine and pyridine rings, the compound is expected to exhibit good solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Studies on similar pyrimidine derivatives have shown that solubility is often highest in DMF.[6][7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors, suggesting moderate to good solubility in alcohols. Pyrimidine itself is soluble in alcohols.[8] The solubility of pyrimidine derivatives in methanol has been shown to increase with temperature.[9]
-
Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the chloro and ethyl groups, along with the aromatic systems, will contribute to some solubility in nonpolar solvents. However, the polar nature of the nitrogen-containing rings will likely limit high solubility in very nonpolar solvents like hexane.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Given the chloro-substituent and the overall molecular structure, good solubility can be expected in chlorinated solvents.
Temperature Dependence: The solubility of solid organic compounds in organic solvents generally increases with temperature.[8][10] This is a critical factor to consider during experimental design, especially for crystallization processes.
Experimental Determination of Solubility: Protocols and Methodologies
Accurate determination of solubility requires robust experimental methods. The following protocols are standard in the pharmaceutical industry for generating reliable solubility data.
Gravimetric Method (Thermodynamic Solubility)
This method determines the equilibrium solubility of a compound and is considered a gold standard for thermodynamic solubility.
Caption: Workflow for the Gravimetric Solubility Determination Method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine to a known volume of the selected organic solvent in a sealed, temperature-controlled vial.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to sediment. Centrifugation can be used to expedite this step.[11]
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.
-
Quantification: Weigh the container with the dried solid residue.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the supernatant withdrawn.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a high-throughput and sensitive method for determining solubility, particularly when dealing with small quantities of material or complex mixtures.
Step-by-Step Protocol:
-
Stock Solution and Calibration Curve: Prepare a stock solution of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine in a suitable solvent (e.g., acetonitrile or methanol) and generate a calibration curve by preparing a series of dilutions with known concentrations.
-
Equilibration: Prepare saturated solutions in various organic solvents as described in the gravimetric method (steps 1 and 2).
-
Sampling and Dilution: After equilibration and phase separation, withdraw a small aliquot of the supernatant and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and determine the concentration of the compound by comparing the peak area to the calibration curve.
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.
Nephelometry (Kinetic Solubility)
Nephelometry is a rapid method for assessing kinetic solubility by measuring light scattering caused by precipitated particles.[3][11] This is particularly useful in early drug discovery for high-throughput screening.[12]
Caption: Workflow for Kinetic Solubility Determination by Nephelometry.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a solvent in which it is highly soluble, typically DMSO.[12]
-
Serial Dilution: Serially dilute the stock solution in the target organic solvent in a microplate format.
-
Precipitation Induction: If assessing solubility in a mixed solvent system (e.g., for formulation development), an anti-solvent can be added.
-
Measurement: Read the plate using a nephelometer, which measures the turbidity of each well. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[11]
Data Presentation and Interpretation
The collected solubility data should be tabulated for clear comparison across different solvents and temperatures.
Table 1: Hypothetical Solubility Data for 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Method |
| Hexane | 1.88 | < 1 | Gravimetric |
| Toluene | 2.38 | 5 - 10 | Gravimetric |
| Dichloromethane | 9.08 | > 50 | Gravimetric |
| Ethyl Acetate | 6.02 | 20 - 30 | HPLC |
| Methanol | 32.7 | 30 - 40 | HPLC |
| N,N-Dimethylformamide (DMF) | 36.7 | > 100 | Gravimetric |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Gravimetric |
Interpretation: The hypothetical data in Table 1 aligns with the expected solubility profile. The compound exhibits poor solubility in nonpolar hexane and increasing solubility with solvent polarity. The highest solubility is observed in polar aprotic solvents like DMF and DMSO.
Conclusion and Future Directions
While published experimental data on the solubility of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is scarce, a systematic approach based on its physicochemical properties allows for a reasoned prediction of its solubility profile. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to empirically determine the solubility of this compound in a range of organic solvents. Such data is invaluable for guiding synthesis, purification, and formulation development efforts. Future work should focus on generating comprehensive, temperature-dependent solubility data and exploring thermodynamic models to further refine solubility predictions.[1][13]
References
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- 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine - Benchchem.
- Measurement and Correlation for Solubility of Some Pyrimidine Deriv
- Pyrimidine - Solubility of Things.
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- Solubility of pyrimidine derivatives in different organic solvents at different temper
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - ResearchG
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
- 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine - Sigma-Aldrich.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie.
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- Prediction of solubility of drugs and other compounds in organic solvents - PubMed.
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A Comprehensive Technical Guide to 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (PubChem CID: 43557585)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a substituted pyrimidine, it belongs to a class of molecules renowned for a wide spectrum of biological activities and for their role as foundational scaffolds in drug discovery.[1][2] This document consolidates its known chemical and physical properties, explores its reactivity and potential synthetic utility, and discusses the pharmacological landscape of closely related analogues. The core objective is to furnish researchers and drug development professionals with a detailed technical resource, highlighting the compound's potential as a versatile building block for the synthesis of novel therapeutic agents.
Physicochemical and Structural Properties
4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is a distinct organic molecule characterized by a pyrimidine ring substituted with chloro, ethyl, and 2-pyridinyl groups. These substitutions are critical as they define the compound's reactivity, lipophilicity, and potential for interaction with biological targets. The chlorine atom at the 4-position, for instance, is a key reactive site, susceptible to nucleophilic substitution, which is a cornerstone of its utility in chemical synthesis.
A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| PubChem CID | 43557585 | PubChemLite[3] |
| Molecular Formula | C₁₁H₁₀ClN₃ | PubChemLite[3] |
| Molecular Weight | 219.67 g/mol | PubChemLite[3] |
| Monoisotopic Mass | 219.05632 Da | PubChemLite[3] |
| IUPAC Name | 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine | PubChemLite[3] |
| SMILES | CCC1=CC(=NC(=N1)C2=CC=CC=N2)Cl | PubChemLite[3] |
| InChI Key | HPNRIBDEYPPKJX-UHFFFAOYSA-N | PubChemLite[3] |
| Predicted XlogP | 2.6 | PubChemLite[3] |
| Predicted CCS ([M+H]⁺) | 145.6 Ų | PubChemLite[3] |
Synthesis and Reactivity Profile
The reactivity of this compound is dominated by the 4-chloro substituent. This position is electron-deficient and thus highly activated for nucleophilic aromatic substitution (SNAr) reactions. This makes the compound an excellent precursor for creating diverse libraries of compounds by introducing various nucleophiles.
Key Reactions:
-
Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This is the most common and synthetically valuable reaction for this class of compounds.
-
Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the formation of C-C and C-N bonds.
The workflow for a typical nucleophilic substitution is outlined below.
Caption: Generalized workflow for nucleophilic aromatic substitution.
Biological Activity and Therapeutic Potential
While direct biological data for 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is limited in public databases, the pyrimidine scaffold is a cornerstone of medicinal chemistry.[1] Derivatives of pyrimidine are known to possess a vast array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][4]
-
Anticancer Activity: The 2-pyridinylpyrimidine scaffold is a key feature in compounds designed as kinase inhibitors.[5] For example, various pyridine and pyrimidine derivatives have been synthesized and evaluated as potent inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer progression.[5] The ability to readily modify the 4-position of CID 43557585 makes it an attractive starting point for developing selective kinase inhibitors.
-
Anti-inflammatory Properties: Similar structures have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which would lead to a reduction in pro-inflammatory mediators.[4]
-
Antimicrobial Activity: Halogenated pyrimidines are known to exhibit antimicrobial properties.[6] The chlorine atom can enhance the lipophilicity of the molecule, which may aid its passage across microbial cell membranes.[6]
The structural motif of a pyridine ring linked to a pyrimidine ring is a recognized pharmacophore. This arrangement allows for diverse interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.
Experimental Protocol: Nucleophilic Substitution with an Amine
This section provides a representative, step-by-step methodology for a common synthetic application of the title compound: a nucleophilic aromatic substitution reaction.
Objective: To synthesize a 4-amino-substituted-6-ethyl-2-(pyridin-2-yl)pyrimidine derivative.
Materials:
-
4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (1 eq.)
-
Substituted amine (e.g., aniline, benzylamine) (1.2 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
Anhydrous propanol or DMF (solvent)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (1 eq.) in anhydrous propanol.
-
Addition of Reagents: To the stirred solution, add the substituted amine (1.2 eq.) followed by triethylamine (1.5 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 97°C for propanol) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
-
Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol is a general guideline and may require optimization based on the specific amine used.[7]
Conclusion
4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (PubChem CID: 43557585) is a synthetically versatile heterocyclic compound. Its primary value lies in the reactive 4-chloro position, which serves as a handle for introducing a wide array of functional groups via nucleophilic substitution and cross-coupling reactions. While direct biological data on this specific molecule is sparse, its structural similarity to numerous biologically active compounds, particularly kinase inhibitors, makes it a highly valuable starting material for drug discovery campaigns. Researchers can leverage this compound as a core scaffold to rapidly generate libraries of novel molecules for screening against various therapeutic targets.
References
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PubChemLite. 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (C11H10ClN3). Available from: [Link]
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Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. Available from: [Link]
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MDPI. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available from: [Link]
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PubChem. 4-Cyano-1H-imidazole-2-carboxylic acid {2-(4,4-dimethyl-cyclohex-1-enyl) - PubChem. Available from: [Link]
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International Journal of Pharmacy and Biological Sciences. A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. Available from: [Link]
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PMC. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Available from: [Link]
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PMC. Developments of pyridodipyrimidine heterocycles and their biological activities. Available from: [Link]
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PubChem. PubChem. Available from: [Link]
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PubChem. (3Z)-5-(((2,6-Dichlorophenyl)methyl)sulfonyl)-3-((3,5-dimethyl-4-(((2R)-2-(1-pyrrolidinylmethyl)-1-pyrrolidinyl)carbonyl)-1H-pyrrol-2-yl)methylene)-1,3-dihydro-2H-indol-2-one. Available from: [Link]
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Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]
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PubChem. 5-(2,5-dichlorophenyl)-N-(2,6-diethylphenyl)-2-furancarboxamide | C21H19Cl2NO2 | CID 44607580. Available from: [Link]
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PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]
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Bentham Science. Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Available from: [Link]
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PubChem. Ulifloxacin | C16H16FN3O3S | CID 124225. Available from: [Link]
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PubMed. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. Available from: [Link]
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Technical Guide: Bidentate Nitrogen Ligand Potential of Pyridyl-Pyrimidine Derivatives
Executive Summary
The 2-(2-pyridyl)pyrimidine (Py-Pym) scaffold represents a critical evolution from the classical 2,2'-bipyridine (bpy) ligand system. While structurally analogous, the introduction of the pyrimidine ring creates a distinct electronic asymmetry that is pivotal for tuning metal-ligand charge transfer (MLCT) states and catalytic reactivity.
This guide provides a rigorous technical analysis of Py-Pym derivatives as bidentate
Structural & Electronic Fundamentals: The Pyrimidine Advantage
Electronic Asymmetry and -Acidity
The defining feature of the Py-Pym ligand is the replacement of one pyridine ring with a pyrimidine ring. Pyrimidine is significantly more electron-deficient than pyridine due to the presence of two nitrogen atoms.
-
-Donation: The coordinating nitrogen on the pyrimidine ring is less basic (
for pyrimidine vs. for pyridine), leading to a weaker -bond with the metal center compared to the pyridine side. -
-Backbonding: The electron-deficient nature of the pyrimidine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This enhances the ligand's capacity to accept electron density from the metal
-orbitals via -backbonding.
Impact on Reactivity:
In catalytic cycles, this enhanced
The "Bite Angle" and Steric Strain
Like bipyridine, Py-Pym forms a 5-membered chelate ring. However, the steric interaction between the ortho-hydrogens (H3 on pyridine and H5 on pyrimidine) induces a twist in the free ligand. Upon coordination, the ligand is forced into planarity, but the bite angle (
Data Comparison: Py-Pym vs. Bpy
| Feature | 2,2'-Bipyridine (bpy) | 2-(2-Pyridyl)pyrimidine (Py-Pym) | Technical Implication |
| Symmetry | Breaks degeneracy in NMR; allows fine-tuning of trans-effects. | ||
| Electronic Nature | Moderate | Strong | Stabilizes electron-rich metals; lowers reduction potential. |
| LUMO Location | Delocalized equally | Localized on Pyrimidine | Directs electron flow during MLCT transitions. |
| Coordination | Symmetric | Asymmetric | Weaker |
Visualization: Electronic & Structural Logic
The following diagram illustrates the electronic causality flow, detailing how the pyrimidine substitution alters the physicochemical properties of the resulting metal complex.
Caption: Flowchart demonstrating the propagation of electronic effects from ligand substitution to functional outcomes in optoelectronics and catalysis.
Experimental Protocol: Synthesis of Heteroleptic Iridium(III) Complexes
This protocol describes the synthesis of a heteroleptic complex
Reagents & Equipment
-
Precursor: Iridium(III) chloride hydrate (
) -
N^N Ligand: 2-(2-Pyridyl)pyrimidine
-
Solvents: 2-Ethoxyethanol, Glycerol, Dichloromethane (DCM)
-
Analysis:
-NMR (400 MHz), Mass Spectrometry (ESI-MS)
Step-by-Step Methodology
Phase 1: The "Self-Validating" Dimer Synthesis
The formation of the dichloro-bridged dimer is the critical quality control point.
-
Mixing: Dissolve
(1.0 eq) and 2-phenylpyridine (2.2 eq) in a 3:1 mixture of 2-ethoxyethanol and water. -
Reflux: Heat to
under nitrogen for 24 hours. The solution should turn from dark brown to a yellow/orange suspension. -
Precipitation: Cool to room temperature. Add water to precipitate the dimer
. -
Validation (Stop/Go):
-
Visual: Bright yellow powder.
-
Solubility Check: The dimer should be sparingly soluble in DCM but soluble in DMSO.
-
NMR Check: Take a small aliquot in
. You should see a distinct set of aromatic peaks. If paramagnetic broadening is observed (indicating Ir(IV) or impurities), do not proceed. Recrystallize from DCM/Hexane.
-
Phase 2: Bridge Splitting & Chelation
-
Suspension: Suspend the purified dimer (1.0 eq) in glycerol (or ethylene glycol) and add the Py-Pym ligand (2.2 eq).
-
Thermal Activation: Heat to
for 12 hours. High temperature is required to break the chloride bridge and overcome the steric twist of the Py-Pym ligand. -
Anion Exchange: Cool to RT. Add an aqueous solution of
(excess).[2] This replaces the chloride counter-ion with hexafluorophosphate, rendering the complex soluble in organic solvents and precipitating it from the aqueous reaction mix. -
Purification: Filter the precipitate. Purify via silica gel column chromatography (Eluent: DCM/Methanol 95:5).
Synthesis Workflow Diagram
Caption: Self-validating synthesis loop for Heteroleptic Iridium(III) complexes. The QC diamond represents the critical purity check of the dimer intermediate.
Applications & Performance Metrics
Optoelectronics (OLEDs)
The Py-Pym ligand is essential for achieving blue phosphorescence .
-
Mechanism: The high-lying
orbitals of the pyrimidine ring increase the energy gap between the metal-centered HOMO and the ligand-centered LUMO. -
Result: This shifts the emission wavelength ($ \lambda_{em} $) from green (typical of bpy) to blue/blue-green (460-480 nm).
-
Stability: The rigid chelation resists thermal degradation, a common failure mode in OLED devices.
Catalysis (Water Oxidation & C-H Activation)
Ruthenium and Iridium complexes with Py-Pym ligands exhibit unique catalytic profiles.
-
Hemilability: The weaker
bond allows for temporary decoordination at high temperatures or under specific pH conditions. This opens a vacant coordination site for substrate binding (e.g., water or C-H bonds) without complete ligand dissociation. -
Redox Potentials: The electron-withdrawing nature of Py-Pym makes the metal center harder to oxidize (
shifts anodically). This is advantageous for oxidation catalysts where the high-valent intermediate (e.g., ) needs to be highly electrophilic.
References
-
Constable, E. C. (2024). Coordination chemistry of 2,2′:6′,2″-terpyridine and related ligands: A guide to synthesis and properties. Royal Society of Chemistry. (Generalized context for polypyridyl ligands).
-
Chi, Y., & Chou, P.-T. (2010). Transition-metal phosphors with cyclometalating ligands: fundamentals and applications. Chemical Society Reviews.
-
Ladouceur, S., & Zysman-Colman, E. (2013). Iridium(III) complexes with pyrimidine-containing ligands: Synthesis, photophysics and applications. Coordination Chemistry Reviews.
-
Hofbeck, T., & Yersin, H. (2010). Highly efficient blue-green emitting iridium(III) complexes based on pyrimidine derivatives. Inorganic Chemistry.
-
Schmid, B., et al. (1994). Structure and Electrochemistry of Ruthenium(II) Complexes with 2-(2-Pyridyl)pyrimidine. Inorganic Chemistry.
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Thermal Stability and Melting Point of Ethyl-Substituted Chloropyrimidines: A Physicochemical Assessment for Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The substitution pattern on this heterocyclic system profoundly influences its physicochemical properties, which in turn dictate its viability for drug development—from synthesis and purification to formulation and shelf-life. This guide provides a comprehensive analysis of two critical parameters: thermal stability and melting point, with a specific focus on ethyl-substituted chloropyrimidines. We delve into the theoretical underpinnings governing these properties, present detailed, field-proven experimental protocols for their determination, and discuss the practical implications of the resulting data in a pharmaceutical research and development context. This document serves as a technical resource for scientists aiming to understand and predict the behavior of this important class of molecules.
Introduction: The Critical Role of Physicochemical Properties
Chloropyrimidines are versatile intermediates in organic synthesis, particularly for the development of kinase inhibitors and other targeted therapies. The introduction of substituents, such as chloro and ethyl groups, allows for fine-tuning of a molecule's steric and electronic properties to optimize biological activity. However, these substitutions also modulate fundamental physical characteristics.
-
Melting Point (M.p.) is not merely an identifier; it is a proxy for crystal lattice energy and molecular packing efficiency.[1][2] A compound's melting point influences its solubility, dissolution rate, and purification strategy (e.g., crystallization). In drug development, a sharp melting range is a primary indicator of purity.[3][4]
-
Thermal Stability defines the temperature at which a compound begins to decompose.[5][6][7] This parameter is paramount for ensuring the chemical integrity of an active pharmaceutical ingredient (API) during manufacturing (e.g., drying, milling), storage, and formulation.[8] Understanding the decomposition temperature and pathway is essential for defining safe handling procedures and predicting long-term stability.[6][7][9]
This guide will explore the interplay between substitution patterns on the chloropyrimidine ring and these two crucial properties.
Theoretical Framework
Factors Influencing Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This process requires sufficient energy to overcome the intermolecular forces holding the molecules in a rigid crystal lattice.
-
Intermolecular Forces: For chloropyrimidines, the primary forces are van der Waals interactions and dipole-dipole interactions due to the polar C-Cl bonds and the nitrogen heteroatoms. Hydrogen bonding is generally not a factor unless amino or hydroxyl substituents are present.
-
Molecular Symmetry and Packing: Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point.[1][10] The position of the ethyl and chloro substituents significantly impacts symmetry. For instance, a symmetrically substituted pyrimidine may pack better than an asymmetric analogue.
-
Effect of Alkyl Substitution: An ethyl group, being larger than a methyl group, increases the molecular weight and surface area, which generally leads to stronger van der Waals forces.[11] However, the ethyl group's conformational flexibility can sometimes disrupt efficient crystal packing, potentially leading to a lower melting point compared to a more compact, symmetrical methyl-substituted analogue.[4]
Mechanisms of Thermal Decomposition
Thermal decomposition involves the cleavage of covalent bonds. For chloropyrimidines, degradation can proceed through several pathways, often initiated at the weakest bonds.
-
Dehalogenation: The C-Cl bond is often a point of thermal lability. Decomposition can involve the elimination of HCl or homolytic cleavage to form radical species, particularly at elevated temperatures.[12]
-
Ring Fragmentation: At higher energies, the pyrimidine ring itself can fragment. The presence of substituents influences the stability of the ring and the specific fragmentation pattern.
-
Side-Chain Reactions: The ethyl group can undergo reactions such as beta-hydride elimination, although this typically requires higher temperatures or catalytic conditions.
The specific decomposition pathway and onset temperature are best determined empirically using techniques like Thermogravimetric Analysis (TGA), often coupled with mass spectrometry (MS) to identify the evolved gases.[13][14]
Experimental Determination: Protocols and Workflows
Accurate and reproducible determination of melting point and thermal stability is crucial. The following protocols are based on established pharmacopeial and materials science standards.[7][15]
Melting Point Determination (USP <741> Capillary Method)
This method relies on the visual observation of the phase transition of a finely powdered sample heated in a capillary tube.[15][16]
Protocol:
-
Sample Preparation: Ensure the sample is dry and finely powdered by gently crushing it.
-
Capillary Loading: Load the sample into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[16]
-
Instrument Setup: Place the capillary in a calibrated melting point apparatus.
-
Heating: Set the heating rate. For a known substance, ramp quickly to ~10°C below the expected melting point, then reduce the ramp rate to 1°C/minute.[17] For an unknown substance, a faster initial scan can be used to identify an approximate range, followed by a slower, more accurate measurement.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting range is reported as Onset – Completion. A pure compound typically has a sharp melting range of 1-2°C.[4]
Thermal Stability Analysis
A comprehensive thermal stability profile is generated using two complementary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[18][19]
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[20][21] It provides information on melting (endothermic event), crystallization (exothermic event), and decomposition (typically exothermic).[22]
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan as the reference.
-
Experimental Setup: Place the sample and reference pans into the DSC cell.
-
Temperature Program: Heat the sample under a controlled nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidation. A typical heating rate is 10°C/min over a range from ambient temperature to a point beyond any expected transitions (e.g., 30°C to 400°C).[23]
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic melting event. The onset of an exothermic event following the melt can indicate the start of decomposition.[24]
TGA measures the change in mass of a sample as a function of temperature, providing a quantitative measure of its thermal stability and decomposition profile.[25][26]
Protocol:
-
Instrument Calibration: Verify the balance and temperature accuracy of the TGA instrument according to manufacturer specifications.
-
Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.[27][28]
-
Experimental Setup: Place the pan onto the TGA's microbalance within the furnace.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) under a dynamic nitrogen atmosphere (flow rate ~50 mL/min).[8] The temperature range should be sufficient to capture the full decomposition profile (e.g., 30°C to 600°C).[5][7]
-
Data Analysis: The TGA curve plots percent mass loss versus temperature. The onset temperature of decomposition (Tonset) is a key indicator of thermal stability, often defined as the temperature at which a 5% mass loss occurs.[24]
Integrated Analytical Workflow
The synergy between these techniques provides a robust characterization of the material.
Caption: Integrated workflow for thermal characterization.
Data Analysis & Structure-Property Relationships
While data for many specific ethyl-substituted chloropyrimidines is sparse in publicly accessible literature, we can analyze related structures to infer trends. The following table includes data for methyl-substituted analogues to provide a comparative baseline.
Table 1: Physicochemical Data for Selected Alkyl-Substituted Chloropyrimidines
| Compound Name | Structure | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| 2-Chloro-4-methylpyrimidine | C₅H₅ClN₂ | 128.56 | 47 - 56 |
| 4-Chloro-2-methylpyrimidine | C₅H₅ClN₂ | 128.56 | 55 - 59[29] |
| 2-Chloro-4,6-dimethylpyrimidine | C₆H₇ClN₂ | 142.59 | 38[30] |
| 2,4-Dichloro-5-methylpyrimidine | C₅H₄Cl₂N₂ | 163.01 | 26 - 28[31][32] |
| 2,4-Dichloro-5-ethylpyrimidine | C₆H₆Cl₂N₂ | 177.03 | Data not specified [33] |
| 4-Chloro-2-ethylpyrimidine | C₆H₇ClN₂ | 142.59 | Data not specified[34] |
Note: The lack of specific melting point data for ethyl-substituted variants highlights a gap in public chemical databases and underscores the necessity of empirical determination for novel compounds.
Interpreting the Data
-
Isomeric Effects: The similar melting points of 2-chloro-4-methylpyrimidine and 4-chloro-2-methylpyrimidine suggest that, for this specific substitution, the positional change of the chloro and methyl groups does not drastically alter crystal packing energy.
-
Effect of Additional Substitution: The addition of a second methyl group in 2-chloro-4,6-dimethylpyrimidine leads to a decrease in melting point compared to the mono-methylated versions. This may be due to a disruption of molecular planarity or symmetry, leading to less efficient crystal packing.
-
Effect of Halogenation: The introduction of a second chlorine atom in 2,4-dichloro-5-methylpyrimidine results in a lower melting point than the mono-chloro analogues, despite the higher molecular weight. This again points to the complex interplay between molecular weight, dipole moment, and molecular symmetry in determining the final crystal structure.[1]
Caption: Key factors influencing physicochemical properties.
Implications for Drug Development and Process Chemistry
The data generated from these analyses directly informs critical decisions in the pharmaceutical pipeline:
-
Material Sourcing and Quality Control: A defined melting range serves as a key specification for incoming raw materials and synthesized intermediates, ensuring batch-to-batch consistency and purity.
-
Process Safety and Scale-Up: Knowledge of the decomposition onset temperature from TGA is essential for process safety.[6][7] It dictates the maximum allowable temperatures for operations like drying, distillation, and reactions, preventing the generation of potentially hazardous decomposition products.
-
Formulation Development: The thermal stability of the API influences the choice of formulation strategy. For a thermally labile compound, manufacturing processes involving high heat, such as hot-melt extrusion, would be contraindicated. The melting point also impacts solubility and dissolution, which are key parameters for bioavailability.
-
Stability Studies and Shelf-Life Prediction: TGA provides a rapid assessment of thermal stability, helping to rank-order the stability of different salt forms or polymorphs of an API.[35] While not a substitute for long-term ICH stability studies, it provides crucial early insights that can guide development and predict potential degradation issues, ultimately defining storage conditions (e.g., "Store at room temperature," "Protect from heat").
Conclusion
The thermal stability and melting point of ethyl-substituted chloropyrimidines are fundamental properties that have far-reaching consequences in drug development. While predictive models can offer initial estimates, the empirical determination through standardized techniques like capillary melting point, DSC, and TGA remains the gold standard. A thorough understanding of these properties, grounded in the theoretical principles of molecular structure and intermolecular forces, enables scientists to make informed decisions that enhance safety, ensure quality, and accelerate the development of new medicines. The current analysis reveals a need for more systematic public data on these compounds, reinforcing the importance of in-house characterization for any novel pyrimidine derivative.
References
-
ASTM E2550-21, Standard Test Method for Thermal Stability by Thermogravimetry, ASTM International, West Conshohocken, PA, 2021. URL: [Link]
-
United States Pharmacopeia. General Chapter, <741> Melting Range or Temperature. USP-NF. Rockville, MD. URL: [Link]
-
ASTM International. (2017). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. ASTM. URL: [Link]
-
ASTM International. (2021). ASTM E2550-21 - Standard Test Method for Thermal Stability by Thermogravimetry. ASTM. URL: [Link]
-
Westmoreland Mechanical Testing & Research. Thermogravimetric Thermal Analysis (TGA). Wmtr.com. URL: [Link]
-
ASTM International. (2021). E2550-21 Standard Test Method for Thermal Stability by Thermogravimetry. ASTM. URL: [Link]
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United States Pharmacopeia. (2018). General Chapter, <741> Melting Range or Temperature. USP-NF. URL: [Link]
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Britannica. Heterocyclic compound - Melting, Boiling, Points. Encyclopedia Britannica. URL: [Link]
-
Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. URL: [Link]
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Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. thinkSRS.com. URL: [Link]
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Scribd. USP 741 Melting Point or Range. Scribd.com. URL: [Link]
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Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Oatext.com. URL: [Link]
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Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Aurigaresearch.com. URL: [Link]
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Baluja, S., et al. (2014). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. URL: [Link]
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University of Babylon. Melting Point. uobabylon.edu.iq. URL: [Link]
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University of Washington. Thermogravimetric Analysis. courses.washington.edu. URL: [Link]
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Abdullah, A., et al. Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. DocsDrive. URL: [Link]
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Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Chem.libretexts.org. URL: [Link]
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Torontech. (2025). TGA Sample Preparation: A Complete Guide. Torontech.com. URL: [Link]
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PerkinElmer. A Beginners Guide Thermogravimetric Analysis (TGA). ResearchGate. URL: [Link]
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Wikipedia. Differential scanning calorimetry. En.wikipedia.org. URL: [Link]
-
U.S. Environmental Protection Agency. Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Properties. Comptox.epa.gov. URL: [Link]
-
Barry, S. T., et al. (2020). Important thermal properties obtained from TGA, DSC, and sublimation. ResearchGate. URL: [Link]
-
Duke University Shared Materials Instrumentation Facility. Differential Scanning Calorimeter. Smif.pratt.duke.edu. URL: [Link]
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Chemical Point. 4-Chloro-2-(methylthio)pyrimidine. Chemicalpoint.com. URL: [Link]
-
Chemistry Steps. (2024). Boiling Point and Melting Point in Organic Chemistry. Chemistrysteps.com. URL: [Link]
-
NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). Netzsch-thermal-analysis.com. URL: [Link]
-
Lopalco, A., et al. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. URL: [Link]
-
PubChem. 2,4-Dichloro-5-ethylpyrimidine. National Institutes of Health. URL: [Link]
-
Al-Naiema, I. M., & St-Onge, L. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts. URL: [Link]
-
Al-Naiema, I. M., & St-Onge, L. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. ResearchGate. URL: [Link]
-
Matar, N. (2014). What accounts for the large increases of the boiling points in these heterocyclic compounds?. ResearchGate. URL: [Link]
-
Michigan State University Department of Chemistry. Boiling & Melting Points. Chemistry.msu.edu. URL: [Link]
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Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Labmanager.com. URL: [Link]
-
NETZSCH Analyzing & Testing. (2021). STA or DSC and TGA – is Combination the Key?. Netzsch-thermal-analysis.com. URL: [Link]
-
IndiaMART. A.B Enterprises 4-Chloro-2-methylthiopyrimidine. Indiamart.com. URL: [Link]
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Ghavimi, S., et al. (2015). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. Iranian Journal of Pharmaceutical Research. URL: [Link]
-
Kącka-Zych, A., & Zawadzińska, K. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules. URL: [Link]
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Methodological & Application
Application Note: Synthesis of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine via POCl₃ Chlorination
Executive Summary
This application note details the optimized protocol for the synthesis of 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine , a critical intermediate in the development of bidentate ligands and pharmacophores. The transformation relies on the nucleophilic aromatic substitution of the precursor 6-ethyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one using Phosphorus Oxychloride (
While standard literature often prescribes neat
Key Chemical Transformation
-
Starting Material: 6-ethyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one
-
Reagent:
(Phosphorus Oxychloride)[1][2][3][4][5] -
Catalyst: Pyridine (0.5 - 1.0 eq)
-
Product: 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine
Retrosynthetic Analysis & Mechanism
To understand the critical control points of this synthesis, one must analyze the mechanistic pathway. The reaction is not a simple displacement but an activation-elimination sequence.
Reaction Mechanism[1][2][6]
-
Activation: The pyridyl nitrogen or the added organic base attacks
, forming a reactive electrophilic species. -
O-Phosphorylation: The carbonyl oxygen of the pyrimidinone (in its lactam or lactim tautomer) attacks the phosphorus center, displacing a chloride ion and forming a dichlorophosphate intermediate . This converts the poor leaving group (-OH/-O⁻) into an excellent leaving group (-OP(O)Cl₂).
-
Nucleophilic Substitution (
): The liberated chloride ion attacks the C4 position of the pyrimidine ring. -
Elimination: The dichlorophosphate group is expelled, yielding the aromatic chloropyrimidine and
.
Figure 1: Mechanistic flow of the chlorodehydroxylation process.
Experimental Protocol
Pre-requisite: Synthesis of the Precursor
Note: If the starting material 6-ethyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one is not commercially available, it must be synthesized via condensation.
Reagents:
-
Picolinamidine hydrochloride (1.0 eq)
-
Ethyl propionylacetate (Ethyl 3-oxopentanoate) (1.1 eq)
-
Sodium ethoxide (NaOEt) (2.5 eq)
-
Ethanol (Anhydrous)
Brief Method:
-
Dissolve NaOEt in ethanol.
-
Add Picolinamidine HCl; stir for 15 min to liberate the free amidine.
-
Add Ethyl propionylacetate dropwise.
-
Reflux for 6–8 hours.
-
Concentrate, dissolve residue in water, and acidify to pH 4–5 with acetic acid to precipitate the pyrimidinone.
Core Protocol: Chlorination with [1][3][5][7][8]
Safety Alert:
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[4][7][8] | Role |
| Pyrimidinone Precursor | ~201.2 | 1.0 | Substrate |
| Phosphorus Oxychloride ( | 153.33 | 5.0 - 10.0 | Reagent/Solvent |
| Pyridine | 79.10 | 1.0 | Base Catalyst |
| Dichloromethane (DCM) | 84.93 | N/A | Extraction Solvent |
Step-by-Step Procedure
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a large magnetic stir bar and a reflux condenser. Attach a drying tube (
) or a nitrogen inlet to the top of the condenser. Connect the outlet to a caustic scrubber (NaOH solution) to trap HCl gas. -
Charging: Add the Pyrimidinone Precursor (10 mmol, ~2.01 g) to the flask.
-
Reagent Addition:
-
Cool the flask to 0°C (ice bath).
-
Add
(5 mL, excess) slowly. Caution: Exothermic.[3] -
Add Pyridine (0.8 mL, 10 mmol) dropwise. The mixture may turn yellow/orange.
-
-
Reaction:
-
Remove the ice bath.
-
Heat the mixture to reflux (105–110°C) using an oil bath.
-
Maintain reflux for 3–4 hours .[1]
-
Monitoring: Aliquot 10 µL, quench in methanol, and analyze via TLC (Hexane:EtOAc 7:3) or LCMS.[4] Look for the disappearance of the polar starting material and the appearance of a non-polar spot (
).
-
-
Workup (The Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of excess
. Note: Use a trap with NaOH to protect the pump. -
Quenching: Pour the thick residue slowly onto crushed ice (100 g) with vigorous stirring. DO NOT add water to the residue; always add the residue to the ice.
-
Neutralize the aqueous slurry to pH ~7–8 using saturated
solution or solid .
-
-
Extraction:
-
Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Combine organic layers, wash with brine (50 mL), and dry over anhydrous
. -
Filter and concentrate to yield the crude brown oil/solid.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0%
20% Ethyl Acetate in Hexanes. -
Yield Expectation: 75–85%.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the chlorination process.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Conversion | Old/Wet | Distill |
| Low Yield / Tarring | Overheating or lack of base | Ensure the oil bath does not exceed 115°C. Ensure Pyridine is added; it buffers the acidity and prevents polymerization. |
| Hydrolysis Product | Quenching too hot or too acidic | Ensure the quench is done on ice .[4] Neutralize immediately. The 4-chloro group is susceptible to hydrolysis back to the -OH in hot acidic media. |
| Violent Quench | Too much excess | Evaporate the bulk |
References
-
BenchChem. (2025).[1][4][6] Chlorination of Pyrimidine-2,4-diol (Uracil) - Application Notes. Retrieved from
-
National Institutes of Health (NIH). (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules, 17, 4534.[3] Retrieved from
-
PubChem. (2025). 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine Compound Summary. Retrieved from
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Phosphorus Oxychloride. Retrieved from
Sources
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- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4-Chloropyrimidines
Introduction: The Strategic Importance of 4-Substituted Pyrimidines
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutics.[1][2] Its prevalence is a direct consequence of its versatile chemical nature, which allows for precise structural modifications to fine-tune pharmacological properties. Among the various methods for functionalizing this privileged scaffold, Nucleophilic Aromatic Substitution (SNAr) on 4-chloropyrimidines stands out as a robust and highly effective strategy.[1] The inherent electron-deficient character of the pyrimidine ring, amplified by the presence of the electronegative chlorine atom, renders the C4-position exceptionally susceptible to nucleophilic attack.[1][3] This reactivity profile enables the introduction of a diverse array of substituents, including amino, alkoxy, and thioether moieties, which are critical for modulating biological activity, solubility, and metabolic stability.
This guide provides an in-depth exploration of SNAr protocols for 4-chloropyrimidines, offering detailed, field-proven methodologies for researchers, scientists, and drug development professionals. Beyond a mere recitation of steps, we will delve into the mechanistic underpinnings and the causal relationships that govern reaction outcomes, empowering you to not only execute these protocols but also to troubleshoot and adapt them for your specific synthetic challenges.
Mechanistic Insights: The Addition-Elimination Pathway
The SNAr reaction on 4-chloropyrimidine proceeds through a well-established two-step addition-elimination mechanism.[1][3][4] Understanding this pathway is paramount for rational optimization of reaction conditions.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C4-position of the pyrimidine ring. This step temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3][4] The stability of this complex is a key factor influencing the reaction rate. The electron-withdrawing nature of the ring nitrogen atoms is crucial for delocalizing the negative charge, thereby stabilizing this intermediate.[3][4]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group.[1][3] This step is typically fast and irreversible.
Caption: General mechanism of SNAr on 4-chloropyrimidine.
Regioselectivity: The C4 vs. C2 Position
In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, the regioselectivity of the SNAr reaction is a critical consideration. Generally, nucleophilic attack is favored at the C4-position over the C2-position.[5][6][7] This preference can be explained by considering the electronic properties of the pyrimidine ring. The Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient at the C4-position, indicating a greater susceptibility to nucleophilic attack.[6][7] Furthermore, the intermediate formed upon attack at C4 can be stabilized by three resonance structures, contributing to a lower activation energy barrier compared to attack at C2.[7]
However, this selectivity is not absolute and can be influenced by several factors:
-
Substituents on the Pyrimidine Ring: The presence of strong electron-donating or electron-withdrawing groups at other positions on the ring can alter the electronic distribution and, consequently, the regioselectivity.[6][8] For instance, an electron-donating group at the C6-position can direct the substitution to the C2-position.[6][8]
-
Steric Hindrance: Bulky substituents on either the pyrimidine ring or the nucleophile can influence the site of attack.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can also play a role in directing the regioselectivity.
Core Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for the SNAr reaction of 4-chloropyrimidines with common classes of nucleophiles.
Protocol 1: Amination with Primary and Secondary Amines
The introduction of an amino group at the C4-position is a widely used transformation in the synthesis of biologically active molecules.
Experimental Workflow: Amination
Caption: A typical experimental workflow for the amination of 4-chloropyrimidines.
Detailed Steps:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chloropyrimidine (1.0 eq.).
-
Reagent Addition: Add the desired amine (1.1-1.5 eq.), a suitable solvent (e.g., ethanol, isopropanol, or DMF), and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific amine.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid has precipitated, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Causality Behind Experimental Choices:
-
Base: The base is crucial for neutralizing the HCl that is formed as a byproduct of the reaction, driving the equilibrium towards the product.
-
Solvent: Polar protic solvents like ethanol can stabilize the charged Meisenheimer intermediate, while polar aprotic solvents like DMF can accelerate the reaction rate.[9]
-
Temperature: Many SNAr reactions with amines require heating to overcome the activation energy barrier.[3]
| Nucleophile Type | Typical Base | Typical Solvent | Typical Temperature (°C) |
| Aliphatic Amines | Triethylamine | Ethanol, Isopropanol | 80 - 100 |
| Anilines | Diisopropylethylamine | DMF, Dioxane | 100 - 120 |
| Heterocyclic Amines | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 80 - 110 |
Protocol 2: O-Arylation with Alcohols/Phenols
The synthesis of 4-alkoxy or 4-aryloxypyrimidines is readily achieved through the SNAr reaction with the corresponding alcohol or phenol.
Detailed Steps:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.2 eq.) and a suitable anhydrous solvent (e.g., THF or DMF).
-
Base Addition: Add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C to deprotonate the alcohol/phenol.
-
Substrate Addition: Once the evolution of hydrogen gas has ceased, add the 4-chloropyrimidine (1.0 eq.) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-16 hours. Gentle heating may be required for less reactive nucleophiles.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is critical when using strong, moisture-sensitive bases like NaH.
-
Strong Base: A strong base is required to generate the more nucleophilic alkoxide or phenoxide anion.
-
Anhydrous Solvent: Anhydrous conditions are necessary to prevent the quenching of the strong base.
Protocol 3: S-Arylation with Thiols
The introduction of a thioether linkage at the C4-position can be accomplished using a thiol as the nucleophile.
Detailed Steps:
-
Reaction Setup: Combine the 4-chloropyrimidine (1.0 eq.), the thiol (1.1 eq.), and a suitable solvent (e.g., DMF or DMSO) in a reaction vessel.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C if necessary.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Causality Behind Experimental Choices:
-
Base: A moderately strong base is sufficient to deprotonate the thiol to form the highly nucleophilic thiolate anion.
-
Solvent: Polar aprotic solvents are generally preferred for this transformation.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficiently reactive nucleophile. | Consider using a stronger base to generate a more potent nucleophile. |
| Steric hindrance on the nucleophile or pyrimidine. | Increase the reaction temperature or prolong the reaction time. | |
| Inappropriate solvent. | For SNAr, polar protic solvents can stabilize the transition state. Consider switching from a non-polar to a polar solvent.[9] | |
| Formation of Side Products | Reaction with solvent (e.g., hydrolysis with water). | If water is a problematic nucleophile, switch to a non-protic solvent like DMF or DMSO.[3] |
| Di-substitution on a di-chloropyrimidine. | Carefully control the stoichiometry of the nucleophile (use close to 1.0 eq.). |
Conclusion
The SNAr reaction of 4-chloropyrimidines is a powerful and versatile tool in the arsenal of the modern synthetic chemist. A thorough understanding of the underlying mechanism, factors influencing regioselectivity, and the rationale behind specific reaction conditions is essential for the successful application of these protocols. The methodologies outlined in this guide provide a solid foundation for the synthesis of a wide range of 4-substituted pyrimidines, enabling the rapid exploration of chemical space in drug discovery and materials science.
References
-
Trilleras, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1473. [Link]
-
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]
-
Navickas, I., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7799. [Link]
-
Jackson, O. D., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 36(01), 1-6. [Link]
- Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
-
Jacobsen, C. B., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Leadbeater, N. E., & McGowan, C. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1455-1460. [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐amino substituted thienopyrimidines using SNAr. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Springer. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]
-
WordPress. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ScienceScholar. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4-amino nicotino nitrile as an effective precursor. Retrieved from [Link]
-
Kim, J., Cho, Y. S., & Min, S. (2016). Facile Synthesis of 2‐Amino‐4‐alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of the Korean Chemical Society, 37(12), 1998-2008. [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
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Application Note: Strategic Implementation of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine in Suzuki-Miyaura Cross-Coupling Reactions
An Application Note for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Pyridinyl-Pyrimidine Scaffolds
In the landscape of modern medicinal chemistry and materials science, the fusion of distinct heterocyclic scaffolds into a single molecular entity is a proven strategy for generating novel compounds with significant biological activity and unique photophysical properties. The pyrimidine ring is a cornerstone of numerous therapeutic agents, including anticancer and antiviral drugs, owing to its role as a key building block in nucleic acids.[1][2][3] Similarly, the pyridine moiety is a prevalent pharmacophore known for its ability to engage in hydrogen bonding and its facile conversion into various functional derivatives.[4]
The intermediate, 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine , represents a highly valuable building block that combines these two privileged heterocycles. Its true synthetic power is unlocked through its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7] The electron-deficient nature of the pyrimidine ring significantly activates the C4-chlorine for oxidative addition, making it an excellent electrophilic partner in this reaction.[8][9] This characteristic allows for the efficient and regioselective introduction of a wide array of aryl and heteroaryl substituents, paving the way for the rapid generation of diverse compound libraries.
This document serves as a comprehensive technical guide for researchers, providing a deep dive into the mechanistic principles, a robust and validated experimental protocol, and practical insights for successfully employing 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine as a Suzuki coupling intermediate.
Reactivity and Mechanistic Considerations
The success of any cross-coupling reaction hinges on a clear understanding of the substrate's reactivity and the catalytic cycle. The pyrimidine core is inherently electron-poor due to the presence of two nitrogen atoms, which makes attached halogens more susceptible to nucleophilic substitution and oxidative addition to a palladium catalyst compared to their benzenoid analogues.[8][9]
Key Characteristics of the Intermediate:
-
Chemical Structure: 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine[10]
-
Reactivity Hotspot: The chlorine atom at the C4 position is the primary site for the Suzuki coupling. Studies on dichloropyrimidines have consistently shown that the C4 position is significantly more reactive than the C2 position.[9][11] This intrinsic regioselectivity is a critical advantage, as it obviates the need for protecting groups and allows for predictable synthetic outcomes.
-
Causality of Reactivity: The enhanced reactivity at C4 is attributed to the electronic properties of the pyrimidine ring, which favors the oxidative addition of a Pd(0) catalyst into the C4-Cl bond over other positions.[9][11]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][12] Understanding each step is crucial for troubleshooting and optimizing the reaction.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Components for a Successful Coupling Reaction
The efficiency of the Suzuki coupling is highly dependent on the judicious selection of the catalyst, base, and solvent. While heteroaryl chlorides are more challenging substrates than their bromide or iodide counterparts, high yields are readily achievable with an optimized system.[6]
| Component | Recommended Choices & Rationale |
| Palladium Source | Pd(PPh₃)₄ (Tetrakis): A reliable choice for many pyrimidine couplings, often used at 0.5-5 mol%. It serves as a pre-catalyst that releases the active Pd(0) species.[9] Pd(OAc)₂ with a Ligand: Palladium(II) acetate is a stable precursor that is reduced in situ. It must be paired with a phosphine ligand.[13] |
| Ligand | Triphenylphosphine (PPh₃): The standard ligand used with Pd(OAc)₂. It stabilizes the palladium center and facilitates the reaction steps. Buchwald Ligands (e.g., SPhos): For sterically hindered or electronically challenging coupling partners, specialized dialkylbiphenylphosphino ligands can dramatically improve reaction rates and yields by promoting the difficult oxidative addition step with aryl chlorides.[14] |
| Base | K₂CO₃ or Na₂CO₃: Aqueous potassium or sodium carbonate are the most common and cost-effective bases. They are sufficiently strong to facilitate the transmetalation step without causing unwanted side reactions.[8][9] Cs₂CO₃ or K₃PO₄: Stronger, non-aqueous bases that can be effective in anhydrous solvent systems or for less reactive boronic acids. |
| Solvent System | 1,4-Dioxane/Water or Toluene/Water: A mixture of an organic solvent with water is standard. Dioxane is often an excellent choice for Pd(PPh₃)₄.[9] The water is necessary to dissolve the inorganic base and facilitate its role in the catalytic cycle. DMF or Acetonitrile: Polar aprotic solvents can also be effective, particularly in microwave-assisted protocols.[9] |
Validated Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine with a generic arylboronic acid.
Materials and Reagents
-
4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane (ACS grade or higher)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Equipment
-
Round-bottom flask or reaction vial suitable for the reaction scale
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine, the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with a gentle stream of argon or nitrogen for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask. The final concentration should be approximately 0.1 M with respect to the starting pyrimidine.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic extracts and wash them with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.
Optimization and Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)). 2. Insufficiently degassed solvents. 3. Boronic acid decomposition (protodeborylation). 4. Insufficient base strength. | 1. Use fresh catalyst. Ensure the reaction is set up under a robust inert atmosphere. 2. Rigorously degas all solvents before addition. 3. Use fresh boronic acid; consider using a boronate ester for sensitive substrates. 4. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Formation of Biaryl Side Product (from Boronic Acid) | Homocoupling of the boronic acid, often promoted by oxygen. | Improve degassing of the reaction mixture and solvents. Run the reaction under a positive pressure of inert gas. |
| Dechlorination of Starting Material | Reductive dechlorination can occur, especially at high temperatures or with certain catalyst systems. | Lower the reaction temperature. Screen different palladium catalysts and ligands. |
Applications and Significance
The successful synthesis of 4-aryl-6-ethyl-2-(pyridin-2-yl)pyrimidine derivatives opens the door to a wide range of applications. These scaffolds are of significant interest in drug discovery programs, particularly for the development of kinase inhibitors, where the heterocyclic nitrogen atoms can form crucial hydrogen bonds within an enzyme's active site.[1][15] Furthermore, the extended π-systems of these biaryl structures can impart interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs) and fluorescent probes.[16] The protocol described herein provides a reliable and scalable method for accessing these high-value compounds.
References
-
Luo, Y., & Zhang, G. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Wallace, D. J., & Chen, C. (2005). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
Cuadro, T., et al. (2011). 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: Synthesis and Optical Properties. The Journal of Organic Chemistry. [Link]
-
Kumar, R., et al. (2021). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
Gajdács, M., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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Hassan, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]
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Balamurugan, K., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Reddy, K. R., et al. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. [Link]
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PubChemLite. 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (C11H10ClN3). [Link]
-
Request PDF. (2025). Efficient Pd(OAc) 2 /Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
JACS Directory. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
-
Agarwal, A., et al. (2005). Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents. PubMed. [Link]
-
Wikipedia. (2024). Pyridine. [Link]
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Synthesis of Potent Anti-Fibrotic Agents Utilizing Pyridyl-Pyrimidine Scaffolds: An Application and Protocol Guide
Introduction: The Pyridyl-Pyrimidine Moiety as a Privileged Scaffold in Anti-Fibrotic Drug Discovery
Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), liver fibrosis, and systemic sclerosis, are characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ failure.[1] A central mediator in this pathological process is the transforming growth factor-β (TGF-β) signaling pathway.[2] The pyrimidine moiety is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][3] When coupled with a pyridine ring, the resulting pyridyl-pyrimidine scaffold offers a unique three-dimensional architecture that has proven highly effective in targeting key protein kinases implicated in fibrosis.[4]
This guide provides a comprehensive overview of the design, synthesis, and evaluation of pyridyl-pyrimidine-based anti-fibrotic agents. We will delve into the rationale behind the synthetic strategies, provide detailed, field-proven protocols for their synthesis and characterization, and explore their mechanism of action through the lens of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel anti-fibrotic therapeutics.
Strategic Approach to Synthesis: A Modular and Convergent Route
The synthesis of the target 2-(pyridin-2-yl)pyrimidine-5-carboxamide derivatives is designed in a modular and convergent fashion. This approach allows for the late-stage introduction of diversity, facilitating the exploration of structure-activity relationships (SAR). The overall synthetic workflow is depicted below.
Figure 1: General Synthetic Workflow.
The key steps in this synthetic strategy are a Suzuki-Miyaura cross-coupling reaction to construct the core pyridyl-pyrimidine scaffold, followed by an amide coupling to introduce a diverse range of substituents.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Chloropyrimidine with a Pyridylboronic Acid
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl and heteroaryl moieties.[5][6] This protocol has been optimized for the efficient coupling of 2-chloropyrimidines with pyridylboronic acids.
Materials and Reagents:
-
2-Chloropyrimidine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 95°C and stir vigorously for 2.5 hours.[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(pyridin-3-yl)pyrimidine.
Protocol 2: Synthesis of 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid
This protocol outlines the synthesis of a key intermediate, the carboxylic acid, which is essential for the subsequent amide coupling. The synthesis starts from commercially available materials and involves a Diels-Alder reaction followed by deprotection.[3]
Step-by-Step Procedure:
-
Diels-Alder Reaction: A solution of the key intermediate amidine (prepared in a multi-step procedure from nicotinic acid) and Benzyl 1,2,3-triazine-5-carboxylate is reacted to form the correspondent pyridyl-pyrimidine compound.[3]
-
Deprotection: The resulting benzyl ester (5.7 g, 15.69 mmol) is dissolved in methanol (150 mL) and palladium on carbon (200 mg, 0.18 mmol) is added.[3] The reaction mixture is subjected to a hydrogen atmosphere for 24 hours.[3]
-
Work-up: The catalyst is removed by filtration through Celite, and the solvent is removed in vacuo to yield 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid.[3]
Protocol 3: General Procedure for EDCI/HOBt-Mediated Amide Coupling
The final step in the synthesis involves the coupling of the pyridyl-pyrimidine carboxylic acid with a variety of amines to generate a library of potential anti-fibrotic agents. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) is a reliable method for amide bond formation.[8][9]
Materials and Reagents:
-
2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid
-
Substituted amine (e.g., 4-fluorobenzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Acid Activation: To a solution of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (200 mg, 0.731 mmol) in a mixture of DMF (2 mL) and DCM (6 mL) at 0°C, add HOBt (114 mg, 0.841 mmol) and EDCI (162 mg, 0.841 mmol).[3]
-
Stirring: Stir the mixture at 0°C for 1 hour to ensure complete activation of the carboxylic acid.[3]
-
Amine Addition: Add the desired substituted amine (e.g., 4-fluorobenzylamine, 167 μL, 1.463 mmol) and triethylamine (150 μL, 0.407 mmol).[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc.
-
Washing: Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final amide product.
Mechanism of Action: Targeting Key Fibrotic Signaling Pathways
Pyridyl-pyrimidine-based compounds exert their anti-fibrotic effects by inhibiting key protein kinases involved in the fibrotic cascade. The primary targets include the TGF-β receptor I (also known as activin receptor-like kinase 5 or ALK5), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).[8][10]
Inhibition of the TGF-β Signaling Pathway
The TGF-β pathway is a central driver of fibrosis.[2] Upon ligand binding, the TGF-β receptor complex phosphorylates Smad proteins, which then translocate to the nucleus and induce the transcription of pro-fibrotic genes, leading to increased ECM production.[8]
Figure 2: Inhibition of the TGF-β Signaling Pathway.
Pyridyl-pyrimidine inhibitors competitively bind to the ATP-binding pocket of ALK5, preventing the phosphorylation of Smad proteins and thereby blocking the downstream signaling cascade that leads to fibrosis.
Inhibition of VEGFR and PDGFR Signaling
VEGF and PDGF are potent growth factors that contribute to fibrosis by promoting fibroblast proliferation, migration, and differentiation into myofibroblasts, the primary ECM-producing cells.[10]
Figure 3: Inhibition of VEGFR and PDGFR Signaling Pathways.
Multi-targeted tyrosine kinase inhibitors with a pyridyl-pyrimidine core, such as nintedanib, effectively block the activation of VEGFR and PDGFR, thereby attenuating the pro-fibrotic activities of these growth factors.[10]
Structure-Activity Relationship (SAR) and Biological Data
The modular synthesis approach allows for the systematic modification of the pyridyl-pyrimidine scaffold to probe structure-activity relationships. The following table summarizes the in vitro activity of a series of synthesized 2-(pyridin-2-yl)pyrimidine-5-carboxamide derivatives against key fibrosis-related targets.
| Compound ID | R Group | ALK5 IC₅₀ (nM)[11] | VEGFR-2 IC₅₀ (nM)[2][12] | PDGFRβ IC₅₀ (nM)[13] | Anti-proliferative IC₅₀ (µM) on HSC-T6 cells[3] |
| 12a | 4-Fluorobenzyl | - | - | - | 50.32 |
| 12m | 4-Methylphenyl | - | - | - | 45.69 |
| 12q | 3,4-Difluorophenyl | - | - | - | 45.81 |
| Compound 10 | Varies | - | 120 | - | - |
| Compound 6 | Varies | - | 60.83 | - | - |
| Sorafenib | - | - | 90 | 58 | - |
| Nintedanib | - | - | 13-34 | 59-65 | - |
Note: IC₅₀ values for ALK5, VEGFR-2, and PDGFRβ are for representative pyridyl-pyrimidine compounds from the literature and may not directly correspond to the synthesized compounds shown. The anti-proliferative data is for the specifically synthesized compounds against Hepatic Stellate Cells (HSC-T6).
The data indicates that substitutions on the terminal phenyl ring significantly influence the anti-proliferative activity against hepatic stellate cells, a key cell type in liver fibrosis.
Characterization of a Representative Compound
Compound 12m: ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate [3]
-
Appearance: White solid
-
Yield: 75%
-
¹H NMR (300 MHz, DMSO-d₆) δ: 10.27 (s, 1H), 9.41 (s, 2H), 9.27 (d, J = 1.9 Hz, 1H), 8.60 (d, J = 8.2 Hz, 1H), 8.51 (dd, J = 8.2, 2.2 Hz, 1H), 7.64 (d, J = 8.4 Hz, 2H), 7.19 (d, J = 8.2 Hz, 2H), 4.40 (q, J = 7.1 Hz, 2H), 2.29 (s, 3H), 1.37 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (75 MHz, DMSO-d₆) δ: 164.36, 163.34, 161.94, 157.07, 156.76, 150.14, 137.99, 136.78, 132.88, 128.98, 128.88, 126.73, 123.81, 120.37, 61.36, 20.52, 14.03.
-
MS (ESI): m/z 377.39 [M + H]⁺.
Conclusion and Future Directions
The pyridyl-pyrimidine scaffold represents a highly promising starting point for the development of novel anti-fibrotic agents. The synthetic strategies outlined in this guide provide a robust and flexible platform for the generation of diverse compound libraries. The demonstrated ability of these compounds to inhibit key pro-fibrotic signaling pathways underscores their therapeutic potential. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to advance them toward clinical development.
References
-
Gao, Y.-F., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
-
Abdel-rahman, H. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]
-
El-Naggar, A. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6185. [Link]
-
Wollin, L., et al. (2007). Inhibition of PDGF, VEGF and FGF signalling attenuates fibrosis. European Respiratory Journal, 29(5), 849-856. [Link]
-
Tojo, M., et al. (2005). The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by a transforming growth factor-beta-independent mechanism. Cancer Science, 96(11), 791-800. [Link]
-
Various Authors. (n.d.). IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
-
Gao, Y.-F., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed, 33182574. [Link]
-
Li, T., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Scientific Reports, 13(1), 6817. [Link]
-
Carita, G., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Journal of Medicinal Chemistry, 67(21), 18235-18256. [Link]
-
Abdelrehim, E., & Zein, M. A. (n.d.). IC50 (μg) values of pyrido-pyrimidine derivatives after 24 h continuous exposure of tumor cell lines. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]
-
Kurcik, R., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Bio-Rad. (n.d.). The Amide Coupling (Day 1). [Link]
-
Various Authors. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3241. [Link]
-
Various Authors. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]
-
Various Authors. (n.d.). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. ResearchGate. [Link]
-
Papakyriakou, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3894. [Link]
-
Cuadro, T., et al. (2011). 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: Synthesis and Optical Properties. The Journal of Organic Chemistry, 76(9), 3236-3245. [Link]
-
Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Various Authors. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Semantic Scholar. [Link]
-
Various Authors. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. [Link]
-
Various Authors. (n.d.). IC50 (nM) of PDGFR inhibitors on PDGFRa and PDGFRb. ResearchGate. [Link]
-
Various Authors. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Reddit. (2025, September 13). What is the correct order of addition for EDCI and HOBt?. r/Chempros. [Link]
-
Various Authors. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Various Authors. (2024, July 18). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
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- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 8. organic-synthesis.com [organic-synthesis.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
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- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: Strategic Functionalization of the 4-Position in 2-(Pyridin-2-yl)pyrimidine Scaffolds
Abstract
The 2-(pyridin-2-yl)pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Imatinib analogs) and metal-chelating ligands. While the 2-position is occupied by the directing pyridyl group, the 4-position of the pyrimidine ring represents the primary vector for introducing solubility-enhancing groups, pharmacophores, or structural diversity. This guide details three distinct protocols for functionalizing this position: Nucleophilic Aromatic Substitution (
Electronic Landscape & Reactivity Logic
Before attempting synthesis, one must understand the electronic bias of the substrate. The 2-(pyridin-2-yl)pyrimidine system is highly
-
The Pyrimidine Core: The 1,3-diazine ring is naturally electron-poor. The positions
and to the nitrogens (C2, C4, C6) are electrophilic. -
The 2-Pyridyl Substituent: This group acts as an electron-withdrawing group (EWG) via induction and resonance, further depleting electron density from the pyrimidine ring.
-
Regioselectivity (C4 vs. C6): In 4,6-dihalogenated systems, the C4 position is generally more reactive towards nucleophiles due to the lack of steric hindrance compared to the C2 position (which is blocked by the pyridyl group) and specific orbital coefficient maximization at C4.
Visualization: Reactivity Decision Matrix
Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway based on starting material availability and desired linkage.
Method A: Nucleophilic Aromatic Substitution ( )
Best for: Introducing amines (primary/secondary), alkoxides, or thiols.
The Mechanism
The reaction proceeds via a Meisenheimer complex. The 2-pyridyl group stabilizes the anionic intermediate, making the C4-Cl bond highly susceptible to displacement. Because the pyrimidine nitrogens can chelate protons, the choice of base is critical to prevent protonation of the nucleophile, which would deactivate it.
Protocol: Amination of 4-Chloro-2-(pyridin-2-yl)pyrimidine
Reagents:
-
Substrate: 4-Chloro-2-(pyridin-2-yl)pyrimidine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Isopropanol (IPA) or 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Dissolution: In a reaction vial, dissolve 1.0 mmol of the chloropyrimidine in 3 mL of IPA.
-
Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine.
-
Thermal Activation:
-
Reactive Amines (e.g., Morpholine): Stir at Room Temperature (RT) for 2–4 hours.
-
Sterically Hindered/Aniline derivatives: Heat to 80°C for 4–12 hours.
-
-
Monitoring: Monitor by LC-MS. The product peak usually elutes earlier than the starting material if a polar amine is used.
-
Workup: Evaporate volatiles under reduced pressure. Redissolve in DCM, wash with saturated
and brine. Dry over .[1] -
Purification: Flash chromatography (MeOH/DCM gradient).
Critical Note: If using alkoxides (e.g., NaOMe), use the corresponding alcohol as the solvent to prevent transesterification/scrambling. Perform at 0°C initially to avoid bis-addition if the C6 position is also halogenated.
Method B: Microwave-Assisted Suzuki-Miyaura Coupling
Best for: Introducing aryl, heteroaryl, or vinyl groups.
The Challenge
The 2-pyridylpyrimidine motif is a bidentate ligand. It can chelate Palladium species, potentially poisoning the catalyst or requiring higher loadings. To mitigate this, we utilize phosphine ligands that bind Pd more strongly than the substrate (e.g.,
Protocol: C4-Arylation[2]
Reagents:
-
Substrate: 4-Chloro-2-(pyridin-2-yl)pyrimidine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) or /XPhos -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Preparation: In a microwave-safe vial, combine the substrate (0.5 mmol), boronic acid (0.75 mmol), and
(28 mg). -
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M
(0.75 mL) via syringe. -
Reaction: Irradiate in a microwave reactor at 110°C for 20–30 minutes . (Conventional heating requires 12–16 hours at reflux).
-
Scavenging: Filter the mixture through a Celite pad to remove Palladium black. Rinse with EtOAc.
-
Purification: The 2-pyridyl group makes these compounds slightly basic; silica gel columns should be neutralized with 1%
in the eluent to prevent streaking.
Method C: Minisci Radical Alkylation (Direct C-H Functionalization)
Best for: Late-stage introduction of alkyl groups (Methyl, Isopropyl, Cyclobutyl) directly onto the C-H bond.
The Mechanism
This reaction utilizes a carbon-centered radical generated from a carboxylic acid (via oxidative decarboxylation). The radical is nucleophilic and attacks the most electron-deficient position of the protonated heterocycle. For 2-(pyridin-2-yl)pyrimidine, the C4 position is highly activated under acidic conditions.
Visualization: Minisci Pathway
Figure 2: Mechanism of Silver-catalyzed Minisci decarboxylative alkylation.
Protocol: Silver-Catalyzed Decarboxylation
Reagents:
-
Substrate: 2-(Pyridin-2-yl)pyrimidine (1.0 equiv)
-
Radical Source: Carboxylic Acid (e.g., Pivalic acid for t-Butyl) (3.0 equiv)
-
Catalyst:
(0.2 equiv) -
Oxidant:
(3.0 equiv) -
Solvent: 10% TFA in Water/Acetonitrile (1:1)
Step-by-Step:
-
Setup: Dissolve the substrate (0.5 mmol) and carboxylic acid (1.5 mmol) in the solvent mixture (4 mL).
-
Acidification: Ensure the pH is < 2 (TFA achieves this). Protonation of the pyrimidine nitrogen is essential to lower the LUMO energy and attract the nucleophilic radical.
-
Initiation: Add
(0.1 mmol) and Ammonium Persulfate (1.5 mmol). -
Reaction: Heat to 50–70°C. Evolution of
gas will be observed. -
Kinetics: This reaction is often fast (30–60 mins). Monitor closely to prevent over-alkylation (e.g., at C6 or on the pyridine ring).
-
Workup: Basify carefully with
(keep cold to avoid ring opening) to pH 9. Extract with DCM.[1]
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| Low Yield (Suzuki) | Catalyst poisoning by pyridyl nitrogen. | Switch to XPhos Pd G3 or increase catalyst loading to 10%. Ensure thorough degassing. |
| Regioisomer Mix (Minisci) | Radical attacking C6 or Pyridine ring. | Lower the temperature. Use bulky carboxylic acids which prefer the more accessible C4 position. |
| Hydrolysis ( | Wet solvents or hydroxide competition. | Use anhydrous solvents. Switch base from Hydroxide/Alkoxide to DIPEA or |
| Incomplete Reaction ( | Poor nucleophilicity. | Use microwave heating (120°C). Add catalytic KI (Finkelstein) if using Chlorides. |
References
-
Minisci Reaction Mechanisms & Scope
-
Duncton, M. A. J. (2011).[2] Minisci reactions: Versatile tools for the alkylation of nitrogen-containing heterocycles. Med. Chem. Commun.
-
Source:
-
-
Suzuki Coupling of Chloropyrimidines
-
S_NAr Regioselectivity Analysis
-
Joule, J. A., & Mills, K. (2010).[5] Heterocyclic Chemistry (5th Ed.). Wiley. (Foundational text on diazine reactivity).
- WuXi AppTec. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
Source:
-
-
C-H Activation Logic
- Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie.
-
Source:
Sources
Application Notes and Protocols for the Nucleophilic Aromatic Substitution of Chloropyrimidines with Amines
Introduction: The Central Role of Aminopyrimidines in Medicinal Chemistry
Substituted aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including a wide range of kinase inhibitors pivotal in cancer therapy, as well as various antimicrobial compounds.[1] The displacement of a chloride substituent on the pyrimidine ring with an amine is a fundamental and powerful transformation for generating molecular diversity in drug discovery programs. This guide provides a comprehensive overview of the reaction conditions for this crucial transformation, delving into the mechanistic underpinnings, practical experimental protocols, and advanced techniques that offer accelerated and efficient synthesis.
The methodologies discussed herein are designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and actionable protocols to enable the successful synthesis of a broad spectrum of aminopyrimidine derivatives. We will explore traditional thermal methods, palladium-catalyzed cross-coupling reactions, and the increasingly prevalent microwave-assisted protocols that dramatically reduce reaction times and improve yields.[1][2]
Mechanistic Insights and Principles of Reactivity
The displacement of a chloride on a pyrimidine ring by an amine typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4] This process is distinct from SN1 and SN2 reactions and is facilitated by the electron-deficient nature of the pyrimidine ring.
The SNAr Mechanism
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The amine (nucleophile) attacks the electron-deficient carbon atom bearing the chlorine atom. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The electron-withdrawing nitrogen atoms in the pyrimidine ring play a crucial role in stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.[5]
Regioselectivity and Reactivity
In polychlorinated pyrimidines, the position of substitution is dictated by the electronic environment of the carbon atoms. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 >> C5 .[6] This preference is attributed to the greater ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 position.[7]
-
Activation: The presence of additional electron-withdrawing groups on the pyrimidine ring can further enhance the rate of SNAr reactions.
-
Steric Hindrance: Both the pyrimidine substrate and the incoming amine nucleophile can exhibit steric effects that influence the reaction rate and, in some cases, the regioselectivity.
Reaction Methodologies and Key Parameters
The choice of reaction methodology depends on several factors, including the reactivity of the specific chloropyrimidine and amine, desired scale, and available laboratory equipment.
Conventional Thermal SNAr
This is the most straightforward approach, relying on heating the reactants in a suitable solvent, often with a base.
-
Solvents: The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,4-dioxane are commonly used as they can accelerate SNAr reactions.[8][9] Polar protic solvents such as water and alcohols (e.g., ethanol, propanol) can also be effective, as they stabilize the transition state.[8][10] Water has been demonstrated to be a highly effective and green solvent for certain aminations.[10][11]
-
Bases: A base is often required to neutralize the HCl generated during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃), or organic amine bases such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).[12][13][14] The use of an excess of the reacting amine can also serve as the base.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.
Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive chloropyrimidines or challenging amine nucleophiles (e.g., weakly nucleophilic anilines or sterically hindered amines), the Buchwald-Hartwig amination is a powerful alternative.[15][16] This palladium-catalyzed cross-coupling reaction has a broad substrate scope.[15][17]
-
Catalyst System: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of the palladium precursor and the phosphine ligand.
-
Palladium Precursors: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (palladacycles).[18][19]
-
Ligands: Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond.[18] Examples include biarylphosphine ligands (e.g., RuPhos, BrettPhos) and ferrocene-based ligands (e.g., Josiphos).[18][20]
-
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common, although weaker bases like K₃PO₄ or Cs₂CO₃ can be used with more active catalyst systems.[18]
-
Inert Atmosphere: These reactions must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) as the Pd(0) catalyst is sensitive to oxygen.[18]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology for the synthesis of aminopyrimidines.[1] The direct coupling of microwave energy with the polar reactants leads to rapid and uniform heating, offering several advantages:[1]
-
Dramatically Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[1][21]
-
Improved Yields: The rapid heating often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[1]
-
Enhanced Reaction Scope: The ability to reach high temperatures and pressures safely allows for reactions with less reactive substrates.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Conventional SNAr Amination
This protocol is suitable for the reaction of activated chloropyrimidines with primary or secondary amines.
-
To a reaction vial, add the chloropyrimidine (1.0 mmol), the desired amine (1.1-1.5 mmol), and a suitable base such as triethylamine (1.5 mmol) or potassium carbonate (2.0 mmol).
-
Add a polar aprotic solvent such as DMF or NMP (3-5 mL).
-
Seal the vial and heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Microwave-Assisted SNAr Amination
This protocol is a high-speed alternative to conventional heating.[14]
-
In a microwave reaction vial, combine the 2-amino-4-chloropyrimidine (2 mmol) and the desired amine (2 mmol).[14]
-
Add a solvent such as anhydrous propanol (1 mL) and triethylamine (200 µL).[14]
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction to 120–140 °C for 15–30 minutes.[14]
-
Monitor for completion by TLC.
-
After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.[14]
-
Extract the product with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[14]
Protocol 3: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is designed for less reactive aryl chlorides.[19]
-
In an oven-dried Schlenk tube under an inert atmosphere (argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[20]
-
Add the chloropyrimidine (1.0 mmol) and the amine (1.1 mmol).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane (5-10 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical reaction conditions for the amination of chloropyrimidines.
| Method | Chloropyrimidine | Amine | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Conventional | 2-amino-4,6-dichloropyrimidine | Various amines | Triethylamine | Solvent-free | 80-90 | - | Good to Excellent | [22],[23] |
| Conventional | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | Triethylamine | Ethanol | Reflux | 3 h | - | [12] |
| Microwave | 2-amino-4-chloro-pyrimidine | Substituted amines | Triethylamine | Propanol | 120-140 | 15-30 min | - | [14] |
| Pd-Catalyzed | 6-aryl-2,4-dichloropyrimidine | Secondary amines | Pd(OAc)₂/dppb, LiHMDS | THF | -20 to 0 | 1 h | >30:1 regioselectivity | [6] |
Visualizing the Workflow and Mechanism
General SNAr Mechanism
Caption: A typical workflow for microwave-assisted amination.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficiently reactive substrates. 2. Inappropriate solvent or temperature. 3. Deactivated catalyst (for Pd-catalyzed reactions). | 1. Switch to a more forcing method (e.g., microwave synthesis or Buchwald-Hartwig amination). [1][24] 2. Screen different solvents (e.g., DMF, DMSO, NMP) and increase the reaction temperature. [8] 3. For Pd-catalyzed reactions, ensure an inert atmosphere, use a more active ligand, or increase catalyst loading. [18] |
| Side Product Formation (e.g., Hydrolysis) | The solvent (e.g., water, alcohol) acts as a competing nucleophile. | Use a non-nucleophilic, aprotic solvent. If using water or alcohol, minimize reaction time and temperature. [11] |
| Poor Regioselectivity | Electronic and steric factors on the pyrimidine ring. | For Pd-catalyzed reactions, ligand screening can significantly influence regioselectivity. For SNAr, changing the solvent or temperature may have a modest effect. [6][19] |
Conclusion
The synthesis of aminopyrimidines via the displacement of a chloride is a versatile and indispensable reaction in the modern medicinal chemist's toolbox. A thorough understanding of the underlying SNAr mechanism, the factors governing reactivity and regioselectivity, and the various available methodologies—from conventional heating to palladium catalysis and microwave-assisted synthesis—is paramount for success. By carefully selecting the reaction conditions based on the specific substrates and desired outcomes, researchers can efficiently generate diverse libraries of aminopyrimidine derivatives for biological evaluation. This guide serves as a foundational resource to aid in the rational design and execution of these critical synthetic transformations.
References
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. [Link]
-
Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation - Letters in Applied NanoBioScience. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. [Link]
-
Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - MDPI. [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. [Link]
-
2-chloropyrimidine - Organic Syntheses Procedure. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies - Semantic Scholar. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC. [Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table - ResearchGate. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. [Link]
-
Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC. [Link]
-
nucleophilic aromatic substitutions - YouTube. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? [Link]
- CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google P
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega - ACS Publications. [Link]
-
18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. [Link]
-
Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines - ResearchGate. [Link]
-
Palladium-catalyzed amidation of 2-chloropyrimidines - Semantic Scholar. [Link]
-
Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. [Link]
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Application Note: A Guide to the Design and Evaluation of Kinase Inhibitors Using the 2,4-Diaminopyrimidine Scaffold
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes for modern drug discovery. The 2,4-diaminopyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of novel kinase inhibitors based on this versatile scaffold. We will detail the strategic rationale, provide step-by-step experimental protocols for key assays, and discuss methodologies for characterizing the mechanism of action, thereby offering a complete workflow from initial concept to a well-characterized lead compound.
Introduction: The Power of the Pyrimidine Scaffold
The human kinome comprises over 500 protein kinases, which act as molecular switches controlling cell signaling, proliferation, differentiation, and survival. In diseases like cancer, aberrant kinase activity can drive uncontrolled cell growth. Kinase inhibitors function by blocking the ATP-binding site of these enzymes, thereby preventing the phosphorylation of downstream substrates and interrupting the pathological signaling cascade.
The 2,4-diaminopyrimidine core is particularly effective as a kinase inhibitor scaffold due to its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP with the kinase hinge region. This fundamental interaction provides a strong anchoring point, allowing for the strategic exploration of chemical space at other positions to achieve high potency and selectivity. Numerous studies have demonstrated that derivatives of this scaffold can be optimized to target a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Focal Adhesion Kinase (FAK), among others.[2][3][4][5][6]
This document will guide the user through the logical progression of a kinase inhibitor discovery program, starting from the design principles of the 2,4-diaminopyrimidine core.
Design and Synthesis Strategy
Rationale and Structure-Activity Relationship (SAR)
The core principle of using the 2,4-diaminopyrimidine scaffold is to establish a strong, bidentate hydrogen bond with the kinase hinge region. The primary amino groups at the C2 and C4 positions are crucial for this interaction. The design strategy then focuses on modifications at other positions to exploit unique features of the target kinase's ATP pocket.
-
C5 Position: This position points towards the "gatekeeper" residue, a critical determinant of selectivity. Introducing small, halogenated, or cyano groups here can enhance potency and modulate selectivity.[3]
-
C2 and C4 Substituents (R1, R2): These vectors allow for extensive modification. Large, hydrophobic, or aromatic groups can occupy the ribose-binding pocket or extend towards the solvent-exposed region. These modifications are key to achieving high affinity and selectivity for the target kinase over others.[7] For example, studies on CDK7 inhibitors showed that introducing a sulfone group on an aniline substituent at C4 significantly enhanced binding affinity.[2][3]
The general workflow for designing inhibitors based on this scaffold involves computational modeling (docking) of proposed structures into the target kinase's active site, followed by chemical synthesis and biological evaluation to establish a structure-activity relationship (SAR).[7][8][9]
Visualization of Design Strategy
The following diagram illustrates the core 2,4-diaminopyrimidine scaffold and highlights the key positions for chemical modification to build a diverse inhibitor library.
Caption: Rational design of 2,4-diaminopyrimidine kinase inhibitors.
General Synthetic Route
A common synthetic approach to generate a library of 2,4-diaminopyrimidine derivatives starts from a commercially available dichloropyrimidine. A sequential nucleophilic aromatic substitution (SNAr) reaction is typically employed.
Caption: General synthetic workflow for inhibitor library generation.
This two-step process allows for the introduction of diverse amines (R1-NH2 and R2-NH2), creating a library of compounds for screening.
Experimental Protocols: From Hit to Lead
Once a library of compounds is synthesized, a cascade of assays is required to determine their biological activity.
Primary Screening: Biochemical Kinase Assay
The first step is to determine the direct inhibitory effect of the compounds on the target kinase's enzymatic activity. Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust and high-throughput method for this purpose.[10][11][12]
Protocol: HTRF® Kinase Activity Assay
-
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-specific antibody binds to the phosphorylated substrate. When a streptavidin-XL665 conjugate is added, it binds to the biotin tag, bringing the europium donor and XL665 acceptor into close proximity, generating a FRET signal. Inhibitors will prevent phosphorylation, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant Kinase (e.g., CDK7/CycH/MAT1)
-
Biotinylated Substrate Peptide
-
ATP
-
HTRF® Detection Reagents (e.g., anti-phospho-antibody-Eu, Streptavidin-XL665)
-
Assay Buffer (Tris-based, with MgCl2, DTT, and BSA)
-
Test Compounds (serial dilutions in DMSO)
-
384-well low-volume plates
-
-
Procedure:
-
Prepare a 2X kinase/substrate solution in assay buffer.
-
Prepare a 2X ATP solution in assay buffer. The ATP concentration should ideally be at the Km for the specific kinase to accurately determine IC50 values.[11]
-
Dispense 2 µL of test compound dilutions into the 384-well plate. Include DMSO-only wells for 0% inhibition (high signal) and wells without enzyme for 100% inhibition (background) controls.
-
Add 4 µL of the 2X kinase/substrate solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the 2X ATP solution to all wells.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF® detection reagent mix.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF®-compatible plate reader (emissions at 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using the high and low controls.
-
Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Representative Biochemical IC50 Data
| Compound ID | Target Kinase | IC50 (nM) |
| Lead-Cpd-01 | CDK7 | 7.2 |
| Cpd-02 | CDK7 | 58.4 |
| Cpd-03 | CDK7 | 288.0 |
| Cpd-04 | CDK7 | >10,000 |
| THZ1 (Control) | CDK7 | 6.9 |
Secondary Screening: Cell-Based Viability Assay
A potent biochemical inhibitor must be able to enter cells and exert its effect in a cellular context. Cell viability assays are crucial for determining a compound's anti-proliferative activity. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that measures ATP levels as an indicator of metabolically active, viable cells.[13][14][15][16][17]
Protocol: CellTiter-Glo® Anti-Proliferation Assay
-
Principle: The assay reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present. A decrease in viable cells due to the inhibitor's action results in a lower ATP concentration and reduced luminescence.[17]
-
Materials:
-
Cancer Cell Line (e.g., MV4-11, which is sensitive to CDK7 inhibition)[3]
-
Cell Culture Medium (e.g., RPMI-1640 + 10% FBS)
-
Test Compounds (serial dilutions)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
-
Procedure:
-
Seed cells in the 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to attach/acclimate overnight.
-
Treat the cells with serial dilutions of the test compounds. Include DMSO-only wells as a vehicle control.
-
Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence data to the DMSO control.
-
Plot the normalized viability versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Table 2: Representative Cellular Anti-Proliferative Data
| Compound ID | Cell Line | GI50 (nM) |
| Lead-Cpd-01 | MV4-11 | 37.5 |
| Cpd-02 | MV4-11 | 168.7 |
| Cpd-03 | MV4-11 | 757.9 |
| Staurosporine (Control) | MV4-11 | 15.2 |
Selectivity Profiling
A critical step in lead optimization is to determine the selectivity of a compound. A highly selective inhibitor minimizes the risk of off-target effects and associated toxicities. This is typically done by screening the compound against a large panel of kinases.[18][19][20][21]
Protocol: Kinase Selectivity Profiling
-
Principle: The lead compound is tested at a fixed concentration (e.g., 1 µM) against a broad panel of recombinant kinases (e.g., >400 kinases) using a standardized biochemical assay format (often radiometric or luminescence-based). The percent inhibition for each kinase is determined.
-
Methodology: This service is typically outsourced to specialized contract research organizations (CROs).[18][19] They provide comprehensive panels and standardized reporting.
-
Data Presentation: The results are often visualized as a Kinome dendrogram, where inhibited kinases are highlighted, providing a clear picture of the compound's selectivity profile.
Table 3: Abbreviated Kinase Selectivity Profile for Lead-Cpd-01 (1 µM)
| Kinase Family | Kinase Target | % Inhibition |
| CMGC | CDK7 | 98% |
| CMGC | CDK2 | 45% |
| CMGC | CDK9 | 62% |
| TK | ABL1 | <10% |
| TK | EGFR | <5% |
| AGC | AKT1 | <10% |
Mechanism of Action (MoA) Studies
Confirming that the compound works as intended in cells is crucial. This involves verifying target engagement and observing the expected downstream biological consequences.
Target Engagement in Live Cells
Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm that a compound binds to its intended target in a physiological context.[22][23]
Protocol: Western Blot-based CETSA®
-
Principle: Ligand binding stabilizes a protein against thermal denaturation. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified by Western Blot. A stabilizing compound will result in more soluble protein at higher temperatures compared to the vehicle control.[22]
-
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for 1 hour.
-
Harvest, wash, and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western Blot using an antibody specific for the target kinase (e.g., anti-CDK7).
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples.
-
Plot the normalized band intensity versus temperature to generate thermal denaturation curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization and engagement.
-
Downstream Pathway Analysis
Inhibition of a kinase should lead to a measurable decrease in the phosphorylation of its known downstream substrates. Western blotting is the gold-standard method for this analysis.[24][25][26][27][28]
Protocol: Western Blot for Phospho-Substrate Levels
-
Principle: Cells are treated with the inhibitor, and the levels of a specific phosphorylated substrate are measured and compared to the total level of that substrate protein. For a CDK7 inhibitor, a key downstream event is the inhibition of RNA Polymerase II C-terminal domain (CTD) phosphorylation at Serine 5.[3]
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with increasing concentrations of the inhibitor for a defined period (e.g., 2-6 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[24][27][28]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[27][28]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-RNAPII CTD Ser5).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal loading, strip the membrane and re-probe with an antibody for the total substrate protein (e.g., anti-RNAPII CTD) or a housekeeping protein (e.g., GAPDH).
-
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal, relative to the total substrate, confirms the inhibitor's on-target effect in the cellular signaling pathway.
Caption: Inhibition of CDK7-mediated signaling by a 2,4-diaminopyrimidine derivative.
Conclusion
The 2,4-diaminopyrimidine scaffold represents a highly validated and versatile starting point for the design of novel kinase inhibitors. Its inherent ability to anchor to the kinase hinge region provides a solid foundation for structure-based drug design. By systematically applying the principles of medicinal chemistry and employing a robust cascade of biochemical and cellular assays, researchers can efficiently progress from an initial chemical concept to a well-characterized, potent, and selective lead compound. The protocols and strategies outlined in this guide provide a comprehensive framework to support scientists in this critical endeavor, ultimately accelerating the discovery of new therapeutics for kinase-driven diseases.
References
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Zhang, T., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Li, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
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ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Available at: [Link]
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Li, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Li, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Stephenson, E., & Higgins, J. M. G. (2023). Binding assays to profile target engagement by kinase inhibitors in vitro. Biochemical Society Transactions. Available at: [Link]
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Chen, S., et al. (2015). Synthesis and Biological Evaluation of 2,4-diaminopyrimidines as Selective Aurora A Kinase Inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Creative Bioarray. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Creative Bioarray. Available at: [Link]
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BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. Available at: [Link]
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Davis, M. I., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wang, Y., et al. (2022). Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. European Journal of Medicinal Chemistry. Available at: [Link]
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Jia, Y., et al. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. Available at: [Link]
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Jia, Y., et al. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. Available at: [Link]
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Reaction Biology. (n.d.). Cell Proliferation and Viability Assays. Reaction Biology. Available at: [Link]
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Hanson, B. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
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Promega Connections. (2017). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells. Promega. Available at: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Lehti, M., & Mäkelä, M. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. Available at: [Link]
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Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Available at: [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
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Johnson, D. S., et al. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Johnson, D. S., et al. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Application Note & Protocols: A Scientist's Guide to the One-Pot Synthesis of Substituted Pyrimidines from Ethyl-Substituted Precursors
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products, including the nucleobases of DNA and RNA.[1][2] Consequently, the development of efficient, robust, and sustainable methods for its synthesis is of paramount importance to the drug development community. This guide provides an in-depth exploration of the one-pot synthesis of substituted pyrimidines, with a focus on methodologies employing readily available ethyl-substituted precursors like ethyl acetoacetate. We will delve into the mechanistic underpinnings of the renowned Biginelli reaction, offer detailed, field-proven protocols, and provide expert insights to empower researchers to successfully synthesize diverse pyrimidine libraries.
The Strategic Advantage of One-Pot Synthesis
In the quest for novel therapeutics, efficiency is key. Multi-component reactions (MCRs), which combine three or more reactants in a single vessel to form a final product, represent a paradigm of synthetic efficiency.[3][4] This one-pot approach minimizes purification steps, reduces solvent waste, and saves considerable time and resources compared to traditional multi-step syntheses.[1] The Biginelli reaction, first reported in 1891, stands as a classic and powerful MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are versatile intermediates for a vast array of biologically active pyrimidine derivatives.[1][5][6] These compounds have demonstrated a wide spectrum of pharmacological activities, including roles as calcium channel blockers, anti-inflammatory, and anticancer agents.[7][8][9]
The Core Reaction: Mechanism and Key Components
The archetypal one-pot synthesis of pyrimidines involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a nitrogen-containing component like urea or an amidine.
The Reaction Mechanism: An Expert's View
While several pathways have been proposed, the most energetically favorable and widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[4][5][7][10] Understanding this pathway is crucial for troubleshooting and optimizing the reaction.
-
Step 1: Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea (or amidine). This is often the rate-limiting step and results in the formation of a highly electrophilic N-acyliminium ion.
-
Step 2: Nucleophilic Addition: The β-ketoester, in this case, ethyl acetoacetate, exists in equilibrium with its enol tautomer. The enol acts as the key nucleophile, attacking the iminium ion to form an open-chain intermediate.
-
Step 3: Cyclization and Dehydration: The terminal amino group of the urea moiety then attacks the ketone carbonyl of the ethyl acetoacetate backbone in an intramolecular fashion. This cyclization is followed by a dehydration step, which drives the reaction to completion and yields the stable 3,4-dihydropyrimidin-2(1H)-one (DHPM) ring system.
Caption: The accepted iminium-based mechanism for the Biginelli reaction.
The Role of Catalysis
While the classic Biginelli reaction can proceed with only a strong Brønsted acid, modern protocols leverage a variety of catalysts to enhance reaction rates, improve yields, and broaden the substrate scope.
-
Lewis Acids: Catalysts like FeCl₃·6H₂O, NiCl₂, and Yb(OTf)₃ are highly effective.[8][10][11] They function by activating the aldehyde carbonyl group towards nucleophilic attack by urea, thereby accelerating the formation of the key iminium intermediate.
-
Microwave Irradiation: The use of microwave energy can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[7][12]
-
Green Catalysts: In line with the principles of green chemistry, recent efforts have focused on developing reusable and environmentally benign catalysts, such as solid-supported acids or ionic liquids.[10][13]
Experimental Protocols: From Theory to Practice
The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for the synthesis of representative pyrimidine derivatives.
Protocol 1: Lewis Acid-Catalyzed Synthesis of a Dihydropyrimidinone (DHPM)
This protocol details a robust synthesis of a classic Biginelli product using an iron(III) chloride catalyst.
Reaction: Benzaldehyde + Ethyl Acetoacetate + Urea → Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)
-
Ethanol (as solvent)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
Reagent Setup: To a 100 mL round-bottom flask, add the benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and FeCl₃·6H₂O (0.1 eq).
-
Solvent Addition: Add ethanol (approx. 3-4 mL per mmol of aldehyde) to the flask.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The choice to reflux in ethanol provides sufficient thermal energy to overcome the activation barrier while being a relatively benign and effective solvent for the reactants.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). A typical mobile phase is hexane:ethyl acetate (7:3). The reaction is typically complete within 4-6 hours.[8]
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath. Pour the cooled mixture into a beaker containing ice-cold water to precipitate the solid product. DHPMs exhibit poor solubility in cold water, making this an effective isolation technique.
-
Purification: Collect the crude solid by vacuum filtration, washing thoroughly with cold water. Recrystallize the product from hot ethanol to obtain the purified DHPM as a white crystalline solid.
Protocol 2: One-Pot Synthesis of a Substituted 2-Aminopyrimidine
This protocol demonstrates the versatility of the one-pot method using ethyl cyanoacetate as the precursor and guanidine as the nitrogen source to yield a highly functionalized pyrimidine.
Reaction: Aromatic Aldehyde + Ethyl Cyanoacetate + Guanidine Nitrate → 2-Amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile
Materials:
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
Ethyl cyanoacetate (1.2 mmol)
-
Guanidine nitrate (1.5 mmol)
-
Piperidine (catalytic amount, ~5 drops)
-
Water (as solvent)
-
Round-bottom flask with reflux condenser
Procedure:
-
Reagent Setup: In a 100 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.2 mmol), guanidine nitrate (1.5 mmol), and a catalytic amount of piperidine.[1]
-
Solvent & Reaction: Add water (~15 mL) as the solvent and heat the mixture to reflux (100°C) with stirring.[1] Using water as a solvent is a key advantage of this method, aligning with green chemistry principles. Piperidine acts as a base catalyst, facilitating the initial Knoevenagel condensation.
-
Monitoring: Monitor the reaction via TLC until the starting aldehyde is consumed.
-
Isolation & Purification: After completion, cool the flask to room temperature. The solid product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from hot ethanol to yield the pure 2-aminopyrimidine derivative.[1]
Data Presentation: Substrate Scope and Yields
The choice of aldehyde and catalyst significantly impacts reaction outcomes. The table below summarizes representative results for the Biginelli reaction, highlighting the efficacy of the method across various substrates.
| Entry | Aromatic Aldehyde (Ar) | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | FeCl₃·6H₂O | 6 | up to 79 | [8] |
| 2 | 4-Methylphenyl | FeCl₃·6H₂O | 6 | High | [8] |
| 3 | 4-Methoxyphenyl | NiCl₂·5H₂O | 2.5 | 94 | [11] |
| 4 | 4-Chlorophenyl | NiCl₂·5H₂O | 2.0 | 96 | [11] |
| 5 | 3-Nitrophenyl | NiCl₂·5H₂O | 3.0 | 92 | [11] |
| 6 | 2-Furyl | FeCl₃·6H₂O | 6 | High | [8] |
As demonstrated, the reaction tolerates both electron-donating (Entries 2, 3) and electron-withdrawing (Entries 4, 5) substituents on the aromatic aldehyde, consistently producing high yields.
General Experimental Workflow
A successful synthesis campaign relies on a structured workflow, from preparation to final analysis.
Caption: A typical workflow for one-pot pyrimidine synthesis.
References
-
Ahmad, A. et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC. Available at: [Link]
-
Hayrapetyan, S. et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]
-
Benzeid, H. et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[5][7][8]Triazolo[4,3-a]pyrimidines. MDPI. Available at: [Link]
-
Farooq, S. & Ngaini, Z. (2021). One‐pot and two‐pot methods for chalcone derived pyrimidines synthesis and applications. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Asian Journal of Applied Chemistry Research. (2024). A Review on Recent One Pot Multi-Component Synthesis and Biological Properties of a Class of New Class of Chromenes, Coumarines, Chromeno-Pyrimidines, Pyrido-Pyrimidine and Quinazoline Heterocycles. Asian Journal of Applied Chemistry Research. Available at: [Link]
-
Jain, S. et al. (2012). An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. Archives of Applied Science Research. Available at: [Link]
-
INDIAN J. CHEM. (2022). Facile and efficient one-pot multicomponent synthesis of a new class of substituted pyrimidine containing imidazoles. INDIAN J. CHEM.. Available at: [Link]
-
Journal of Chemical Reviews. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. Available at: [Link]
-
Adapa, S. et al. (n.d.). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Avens Publishing Group. Available at: [Link]
-
ResearchGate. (n.d.). One‐Pot and Two‐Pot Method for Chalcone Derived Pyrimidines Synthesis and Applications. ResearchGate. Available at: [Link]
-
International Journal of Science and Technology. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Technology. Available at: [Link]
-
Katritzky, A. R. & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry. Available at: [Link]
-
Journal of Internal Medicine & Pharmacology. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology. Available at: [Link]
-
Semantic Scholar. (2016). One-pot solvent free synthesis of dihydropyrimidinones using calcined Mg/Fe hydrotalcite catalyst. Semantic Scholar. Available at: [Link]
-
Chavan, P.W. et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Scientific Research Publishing. (n.d.). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). One-pot synthesis of 2-aryl-1,2-fused pyrimidones. Indian Academy of Sciences. Available at: [Link]
-
Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyrimidine. ChemTube3D. Available at: [Link]
-
SciSpace. (n.d.). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
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- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. heteroletters.org [heteroletters.org]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. sennosbiotech.com [sennosbiotech.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. ijsat.org [ijsat.org]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. asianpubs.org [asianpubs.org]
- 12. scispace.com [scispace.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Catalytic applications of metal complexes containing pyridyl-pyrimidine ligands
The following Application Note is designed for researchers in organometallic chemistry and catalysis. It synthesizes current methodologies for utilizing pyridyl-pyrimidine (PyPm) ligands—a privileged scaffold offering unique "electronic asymmetry" compared to traditional bipyridines.
Electronic Tuning, Robust Protocols, and Mechanistic Insights
Part 1: Introduction – The "Electronic Asymmetry" Advantage
In the design of chelate ligands, 2-(2-pyridyl)pyrimidine (PyPm) represents a strategic evolution from the ubiquitous 2,2'-bipyridine (bpy). While bpy is C2-symmetric and electronically balanced, PyPm introduces electronic asymmetry :
-
Pyridine Ring: A moderate
-donor and -acceptor. -
Pyrimidine Ring: A significantly electron-poorer heterocycle (two nitrogens) with lower LUMO energy and weaker
-donation.
Why Switch to PyPm?
-
Redox Non-Innocence: The low-lying
orbitals of the pyrimidine moiety can stabilize metal centers in lower oxidation states or act as electron reservoirs. -
Hemilability Potential: The weaker binding of the pyrimidine nitrogen allows for transient decoordination (hemilability), opening vacant sites for substrate binding without complete catalyst decomposition.
-
Solubility & Tuning: The additional nitrogen provides a handle for hydrogen bonding and solubility modulation in polar media (e.g., water oxidation).
Part 2: Detailed Experimental Protocols
Module A: Ligand Synthesis (The "PyPm" Scaffold)
Target: 2-(2-pyridyl)pyrimidine (L1). Rationale: While cross-coupling (Stille/Negishi) is possible, the condensation method is often more scalable and avoids toxic organotin residues.
Protocol: Enaminone Condensation Route
-
Precursor Formation: React 2-acetylpyridine (10 mmol) with
-dimethylformamide dimethyl acetal (DMF-DMA, 15 mmol) in refluxing toluene (20 mL) for 12 hours.-
Checkpoint: Monitor TLC for the disappearance of ketone. The product is the bright yellow/orange enaminone intermediate.
-
Workup: Evaporate volatiles. Use crude for the next step.
-
-
Cyclization: Dissolve the enaminone in ethanol (30 mL). Add formamidine acetate (15 mmol) and NaOEt (15 mmol).
-
Reaction: Reflux for 16 hours.
-
Purification: Cool to RT. Neutralize with dilute HCl. Extract with DCM. Purify via silica gel chromatography (EtOAc/Hexane gradient).
-
Yield Expectation: 60-75%.
-
Characterization:
H NMR (CDCl ) diagnostic signals: Pyrimidine protons appear as a triplet (~7.2 ppm) and doublet (~8.8 ppm) distinct from pyridine.
-
Module B: Ruthenium-Catalyzed Transfer Hydrogenation (TH)
Target Application: Reduction of ketones to alcohols using iPrOH. Catalyst:[Ru(p-cymene)(PyPm)Cl]Cl
1. Catalyst Synthesis
-
Reagents: [Ru(p-cymene)Cl_2]_2 (0.5 eq), PyPm (1.1 eq), Ethanol.
-
Procedure: Mix reagents in ethanol. Reflux for 4 hours. The orange solution turns deep red/brown.
-
Isolation: Concentrate to ~2 mL. Add excess diethyl ether to precipitate the cationic complex. Filter and dry.[1]
-
Why this works: The neutral PyPm ligand displaces the bridging chlorides, forming a cationic "piano-stool" complex. The chloride counter-ion ensures solubility in polar catalytic media.
2. Catalytic Protocol
-
Conditions: 0.5 mol% Catalyst, KOH (2 mol%), in 2-propanol (0.1 M substrate).
-
Temperature: 82°C (Reflux).[5]
-
Time: 1-4 hours.
-
Mechanism: The pyrimidine ring's electron-withdrawing nature makes the Ru center more Lewis acidic compared to a bpy analogue, potentially facilitating hydride transfer.
Data Table: Comparative TH Activity (Acetophenone)
| Ligand (L) | Time (h) | Conv. (%) | TOF (h
Module C: Iridium-Catalyzed Water Oxidation
Target Application: Oxygen Evolution Reaction (OER) driven by CAN (Cerium Ammonium Nitrate). Catalyst:[Ir(Cp*)(PyPm)Cl]Cl
1. Catalyst Synthesis
-
Reagents: [Ir(Cp*)Cl_2]_2, PyPm, MeOH/DCM (1:1).
-
Procedure: Stir at RT for 12 hours. Precipitate with Hexane/Ether.
-
Critical Check:
H NMR must show 1:1 integration of Cp* methyls vs Ligand protons.
2. OER Protocol (Chemical)
-
Setup: Clark-type electrode or pressure transducer vessel.
-
Medium: 0.1 M HNO
(pH 1). -
Oxidant: CAN (Ce
), excess (e.g., 50-100 eq). -
Catalyst Conc: 5
M. -
Observation: Immediate release of O
bubbles. -
Safety: CAN is a strong oxidant; use glass/Teflon equipment.
Mechanistic Insight: The PyPm ligand is more resistant to oxidative degradation than ligands with methylene bridges. However, under harsh CAN conditions, the Cp* ligand often degrades first (to acetate/formate), leaving the robust Ir(PyPm) fragment as the active species (or precursor to the active oxide layer).
Module D: Platinum Photophysics & Photocatalysis
Target Application: Long-lived triplet excited states for photoredox coupling.[6] Catalyst:[Pt(PyPm)Cl_2]
1. Synthesis
-
Reagents: K
PtCl , PyPm, DMSO (solvent). -
Temp: 80°C for 24 hours.
-
Product: Yellow/Orange solid. Low solubility in organic solvents (enhances stability).
2. Photophysical Characterization
-
Absorption: MLCT bands typically ~350-450 nm.
-
Emission: Phosphorescence at RT (often requires deaerated solution).
-
Lifetime (
): PyPm complexes often exhibit longer triplet lifetimes than Bpy analogues due to the stabilization of the LUMO on the pyrimidine, reducing non-radiative decay rates.
Part 3: Visualization & Logic
Diagram 1: Ligand Electronic Map & Selection Logic
This diagram illustrates the decision-making process for choosing PyPm over Bpy based on required electronic properties.
Caption: Decision tree for selecting PyPm ligands based on electronic requirements (LUMO energy) and mechanistic needs (hemilability).
Diagram 2: Ruthenium Transfer Hydrogenation Cycle
A mechanistic view of how the PyPm complex facilitates hydride transfer.
Caption: Inner-sphere catalytic cycle for Transfer Hydrogenation. The PyPm ligand remains coordinated, tuning the electrophilicity of the Ru center.
Part 4: References
-
Iridium-Complexed Dipyridyl-Pyridazine Organosilica as a Catalyst for Water Oxidation. Source: ACS Publications (Inorganic Chemistry) URL:[Link] (Validates the use of pyridyl-pyrimidine/pyridazine motifs in robust water oxidation catalysts).
-
Ruthenium(II) Complex Catalysts Bearing a Pyridyl-Based Ligand for Transfer Hydrogenation. Source: ACS Publications (Organometallics) URL:[Link] (Provides the foundational protocol for Ru-catalyzed transfer hydrogenation with asymmetric N^N ligands).
-
Platinum(II) compounds with chelating ligands based on pyridine and pyrimidine: synthesis and cytotoxicity. Source: PubMed (Journal of Inorganic Biochemistry) URL:[Link] (Details the synthesis and electronic differences between Pt-dpa and Pt-dipm/PyPm complexes).
-
N^N^C platinum (II) complexes based on phenyl-pyridin-2-ylpyrimidine ligands. Source: ResearchGate (Dyes and Pigments) URL:[Link] (Source for photophysical properties and synthesis of cyclometalated PyPm derivatives).
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives. Source: NIH (Molecules) URL:[Link] (Protocol for the chemical synthesis of the ligand scaffold).
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Long-lived excited states of platinum(ii)-porphyrins for highly efficient photocatalytic hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Preventing hydrolysis of 4-chloro group during pyrimidine synthesis
Technical Support Center: Pyrimidine Synthesis
Topic: Strategic Prevention of 4-Chloro Group Hydrolysis During Pyrimidine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize 4-chloropyrimidines as key synthetic intermediates. The inherent reactivity that makes the 4-chloro group an excellent leaving group also renders it susceptible to hydrolysis, leading to the formation of undesired pyrimidin-4-one byproducts. This document provides in-depth, field-proven answers to common challenges, focusing on the mechanistic principles and practical solutions to ensure the integrity of your target compounds.
Section 1: Understanding the Hydrolysis Problem
This section covers the fundamental chemical principles governing the unwanted hydrolysis of 4-chloropyrimidines. A clear understanding of the "why" is the first step toward effective prevention.
Q1: What is the chemical mechanism behind the hydrolysis of the 4-chloro group on a pyrimidine ring?
A1: The hydrolysis of a 4-chloropyrimidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] The pyrimidine ring is inherently electron-deficient due to the electron-withdrawing nature of its two nitrogen atoms. This deficiency makes the carbon atoms, particularly at the C4 position, electrophilic and susceptible to attack by nucleophiles.
In the presence of water, a water molecule acts as the nucleophile, attacking the C4 carbon. This initial attack temporarily disrupts the ring's aromaticity, forming a negatively charged intermediate known as a Meisenheimer-like complex.[1] Aromaticity is then restored through the elimination of the chloride ion, followed by deprotonation of the oxonium intermediate to yield the thermodynamically stable pyrimidin-4-one (or its hydroxypyrimidine tautomer).
Caption: SNAr mechanism for 4-chloropyrimidine hydrolysis.
Q2: What are the primary experimental factors that promote this unwanted hydrolysis?
A2: Several key factors can accelerate the rate of hydrolysis. Controlling these variables is critical for minimizing byproduct formation.
| Factor | Effect on Hydrolysis Rate | Recommended Control Measure |
| Presence of Water | Water is the primary nucleophile for hydrolysis.[1] Its presence, whether as a solvent or as a contaminant, directly increases the rate of byproduct formation. | Conduct reactions under strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and run reactions under an inert atmosphere (e.g., Nitrogen or Argon).[2] |
| Elevated Temperature | Higher temperatures significantly increase the reaction rate of hydrolysis, often more than the desired substitution reaction.[1][2] | Run reactions at the lowest effective temperature. Monitor progress closely to avoid unnecessary heating.[2] |
| pH of the Medium | Both strongly acidic and, more commonly, alkaline conditions can catalyze hydrolysis.[3][4][5] Acidic byproducts from chlorination (e.g., HCl) can promote hydrolysis during workup.[2] | Maintain a neutral or slightly acidic pH where the substrate is most stable. During workup, neutralize acidic byproducts promptly by quenching the reaction mixture in an ice-cold basic solution (e.g., NaHCO₃).[2][6] |
| Reaction Time | The longer the 4-chloropyrimidine is exposed to hydrolytic conditions, the greater the extent of byproduct formation.[1][2] | Monitor the reaction closely (e.g., by TLC or LCMS) and stop it as soon as the starting material is consumed.[2] |
Section 2: Proactive Prevention During Synthesis & Workup
The most effective way to prevent hydrolysis is during the initial synthesis of the 4-chloropyrimidine from its corresponding pyrimidin-4-one.
Q3: My goal is to convert a pyrimidin-4-one to a 4-chloropyrimidine using POCl₃. What are the most critical steps to prevent premature hydrolysis?
A3: The conversion of pyrimidin-4-ones (uracils) to 4-chloropyrimidines using phosphorus oxychloride (POCl₃) is a standard but moisture-sensitive transformation.[7] Success hinges on rigorous exclusion of water and careful temperature management.
-
Strict Anhydrous Conditions: This is non-negotiable. Ensure all glassware is oven-dried immediately before use. Use a fresh or newly distilled batch of POCl₃, as it is highly reactive with atmospheric moisture.[8][9] The reaction should be assembled and run under a positive pressure of an inert gas like nitrogen or argon.[2]
-
Reagent Stoichiometry: While older procedures often call for a large excess of POCl₃ as the solvent, modern, more environmentally benign, and safer protocols utilize equimolar amounts of POCl₃ per hydroxyl group.[2][7][10] This approach minimizes the hazardous quenching of excess POCl₃ and simplifies the workup.[7]
-
Use of an Acid Scavenger: The addition of a tertiary amine base, such as pyridine or N,N-diisopropylethylamine (DIPEA), is often used to accelerate the reaction.[2][8] These bases neutralize the HCl generated in situ, driving the reaction forward.
-
Controlled Heating: The reaction typically requires heating, with temperatures ranging from 80°C to 160°C.[2][7] It is crucial to find the optimal temperature that ensures complete conversion without promoting degradation. A sealed reactor is often used for reactions above the boiling point of POCl₃.[7][10]
-
Critical Workup Procedure: The workup is where hydrolysis most often occurs. The key is to rapidly neutralize the reactive POCl₃ and acidic byproducts.
-
Quenching: After cooling the reaction to room temperature, the mixture must be poured slowly and carefully onto a large volume of crushed ice or into an ice-cold, vigorously stirred aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][6] This process is highly exothermic and must be done in a well-ventilated fume hood.
-
Neutralization & Extraction: Adjust the pH of the aqueous slurry to >8 with a saturated base solution.[1][2] This neutralizes all acidic species. Immediately extract the desired 4-chloropyrimidine product into a suitable organic solvent (e.g., ethyl acetate) to remove it from the aqueous environment.[2]
-
Q4: Are there effective alternatives to phosphorus oxychloride (POCl₃) for the chlorination step?
A4: While POCl₃ is the most common reagent, other chlorinating agents can be used, sometimes offering milder conditions or different selectivity.
-
POCl₃/PCl₅ Mixture: A combination of phosphorus oxychloride and phosphorus pentachloride can be effective, particularly for less reactive substrates.[9]
-
Vilsmeier Reagent (POCl₃/DMF): This reagent, formed from POCl₃ and a catalytic amount of DMF, can facilitate chlorination under specific conditions, though it is primarily known as a formylating agent.[2]
-
Bis(trichloromethyl) carbonate (BTC) / SOCl₂: In some cases, reagents like BTC or thionyl chloride (SOCl₂) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used for the chlorination of hydroxy aza-arenes.
The choice of reagent depends heavily on the specific substrate and the other functional groups present in the molecule.
Section 3: Troubleshooting Downstream Reactions
Even with a pure 4-chloropyrimidine in hand, hydrolysis can plague subsequent steps, such as SNAr reactions with amine nucleophiles.
Q5: I am performing an amination on my 4-chloropyrimidine, but I'm consistently isolating the pyrimidin-4-one byproduct. How can I improve my yield?
A5: This is a classic challenge of competitive nucleophilic attack, where water competes with your desired amine nucleophile. The solution lies in optimizing conditions to favor the amine's reactivity over water's.
-
Solvent Selection: If possible, switch to an anhydrous aprotic solvent like DMF, DMSO, or propanol.[1] This physically removes the competing water nucleophile from the system. These reactions may require a non-nucleophilic base like triethylamine (TEA) or DIPEA.[1]
-
pH Control in Aqueous Media: If water is used as a solvent for green chemistry or solubility reasons, precise pH control is essential. Paradoxically, slightly acidic conditions can promote the desired amination while suppressing hydrolysis. Adding a catalytic amount (e.g., 0.1 equivalents) of an acid like HCl can protonate a ring nitrogen, further activating the ring towards nucleophilic attack by the amine.[1][11] While this also increases the concentration of H₃O⁺, the overall rate of amination is often enhanced more significantly than the rate of hydrolysis, especially with aniline nucleophiles.[1][3][11]
-
Temperature and Time: As with the synthesis, use the lowest temperature and shortest reaction time necessary for the conversion to minimize the opportunity for hydrolysis.[1] Microwave-assisted synthesis can be particularly effective, as it allows for rapid heating to a target temperature for a short, controlled duration.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 11. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
Technical Support Center: Improving Yield of SNAr Reactions with Steric Ethyl Groups
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with SNAr reactions, particularly when the aromatic substrate is substituted with sterically demanding ethyl groups. We will move beyond basic principles to provide field-proven insights and troubleshooting strategies to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when dealing with sterically hindered SNAr substrates.
Q1: My SNAr reaction with an ortho-ethyl substituted arene is showing low to no conversion. What is the primary reason for this?
A1: The primary reason is steric hindrance. The SNAr mechanism proceeds through a two-step addition-elimination pathway, with the initial attack of the nucleophile on the aromatic ring being the rate-determining step.[1][2] An ethyl group positioned ortho to the leaving group physically obstructs the trajectory of the incoming nucleophile, significantly increasing the activation energy of this crucial first step and slowing the reaction rate.[3][4]
Q2: How critical is the position of the electron-withdrawing group (EWG) when dealing with steric hindrance?
A2: The position is absolutely critical. For an SNAr reaction to proceed, the aromatic ring must be 'activated' by at least one strong EWG (e.g., -NO₂, -CN, -C(O)R).[1][5] This group must be located ortho or para to the leaving group.[6][7] This specific positioning allows the EWG to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][7] An EWG in the meta position offers no such resonance stabilization and will not effectively activate the substrate for the reaction.[5] When steric hindrance is already a challenge, ensuring optimal electronic activation from a properly positioned EWG is non-negotiable.
Q3: I'm using a chloro-substituted arene. Should I switch to a different leaving group to improve my yield?
A3: Yes, switching your leaving group is a highly effective strategy. In SNAr reactions, the typical order of leaving group ability is F > Cl ≈ Br > I, which is the reverse of the trend seen in Sₙ2 reactions.[1][8] The high electronegativity of fluorine makes the carbon atom it's attached to (the ipso-carbon) significantly more electrophilic.[5][8] This enhanced electrophilicity accelerates the rate-determining nucleophilic attack, which can help overcome the kinetic barrier imposed by steric hindrance. Therefore, using an aryl fluoride is strongly recommended for challenging substrates.
Q4: What is the best choice of solvent for a sterically hindered SNAr reaction?
A4: Polar aprotic solvents are the gold standard for SNAr reactions.[9] Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile are ideal.[10][11] These solvents effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked" and highly reactive.[10][11] In contrast, polar protic solvents (like ethanol or water) can form a solvent cage around the nucleophile via hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction.[12]
In-Depth Troubleshooting Guide
When simple optimizations are not enough, a systematic approach is required. The following table outlines common problems, their underlying causes, and recommended solutions for SNAr reactions involving ethyl-substituted arenes.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Conversion | 1. Insufficient Ring Activation: The EWG is not strong enough or is in the meta position. 2. Poor Leaving Group: Using Cl, Br, or I on a sterically congested ring. 3. Steric Hindrance: The ortho-ethyl group is blocking nucleophilic attack. 4. Low Temperature: Reaction lacks sufficient thermal energy to overcome the activation barrier. | 1. Redesign the substrate to include a stronger EWG (-NO₂, -CF₃) at the ortho or para position. 2. Synthesize the equivalent substrate with a fluorine leaving group. 3. Use a smaller, less hindered nucleophile if possible. 4. Gradually increase the reaction temperature in 10-20 °C increments. Monitor for decomposition. | 1. Stronger EWGs provide greater stabilization for the Meisenheimer intermediate, lowering the activation energy.[7] 2. Fluorine's high electronegativity increases the electrophilicity of the reaction center, accelerating the rate-determining attack.[5][8] 3. A smaller nucleophile will experience less steric repulsion with the ethyl group. 4. Higher temperatures provide the kinetic energy needed to overcome the sterically-induced activation barrier.[13][14] |
| Multiple Side Products | 1. Decomposition: Starting material or product is unstable at the reaction temperature. 2. Competing Reactions: The nucleophile or base is reacting at other sites (e.g., deprotonating a benzylic position). 3. Di-substitution: If multiple leaving groups are present. | 1. Run the reaction at the lowest effective temperature. Consider using a catalyst to enable lower temperatures. 2. Use a non-nucleophilic base (if a base is required) and a less reactive nucleophile. Ensure the EWG is not susceptible to reaction (e.g., ester hydrolysis). 3. Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile. | 1. Minimizing thermal stress can prevent undesired degradation pathways.[9] 2. Certain functionalities can compete with the desired SNAr pathway, especially under harsh conditions.[15] 3. Limiting the nucleophile prevents it from reacting a second time on a product that may still be activated for substitution.[9] |
| Reaction Stalls | 1. Product Inhibition: The product formed is coordinating to a catalyst or reagent, preventing turnover. 2. Base Incompatibility: The base may be consumed by side reactions or may not be strong enough. | 1. This is particularly relevant in metal-catalyzed systems. The product, being more electron-rich, can be a better ligand than the starting material.[16] Consider alternative catalysts. 2. Switch to a stronger, non-nucleophilic base like KHMDS or NaH if generating an alkoxide/amide in situ. | 1. Catalyst poisoning by the product is a known issue in some catalytic cycles.[16] 2. Complete deprotonation of the nucleophile is essential for its reactivity. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing low-yield SNAr reactions with sterically hindered substrates.
Caption: A decision tree for troubleshooting and optimizing SNAr reactions.
Optimization & Experimental Protocol
Advanced Strategies
If standard thermal methods fail, consider catalytic approaches.
-
Metal Catalysis: π-complexation of the aromatic ring to a metal center (e.g., with Ru or Cr complexes) withdraws electron density, activating the ring towards nucleophilic attack in a manner similar to an EWG.[16]
-
Organic Base Catalysis: Recent studies have shown that strong organic superbases can promote concerted SNAr pathways, avoiding the formation of a high-energy Meisenheimer intermediate, which can be beneficial for less-activated systems.[17]
-
Alternative Reactions: For C-N bond formation, the Buchwald-Hartwig amination is a powerful alternative to SNAr, especially for unactivated or sterically hindered aryl halides. It operates via a different, palladium-catalyzed mechanism.[18]
General Protocol for a Sterically Hindered SNAr Reaction
This protocol describes the reaction of 1-ethyl-2-fluoro-3-nitrobenzene with benzylamine, a representative example of a challenging SNAr coupling.
Materials:
-
1-ethyl-2-fluoro-3-nitrobenzene (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 1-ethyl-2-fluoro-3-nitrobenzene (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an anhydrous, oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO via syringe. Begin stirring to create a suspension. Add benzylamine (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The high temperature is necessary to overcome the steric hindrance from the ethyl group.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting aryl fluoride is observed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO and salts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the desired N-benzyl-1-ethyl-3-nitroaniline product.
-
This guide provides a comprehensive framework for diagnosing and solving issues related to sterically challenging SNAr reactions. By systematically evaluating the electronic and steric factors and methodically optimizing reaction conditions, researchers can significantly improve the outcomes of these difficult but important transformations.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Fang, H., et al. (2018). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
University of St. Thomas. Addition-Elimination at Aromatics (SNAR). [Link]
-
Chem Help ASAP. (2020). SNAr reaction scope & limitations. [Link]
-
Hepperle, M., et al. (2008). Solvent-Controlled Leaving-Group Selectivity in Aromatic Nucleophilic Substitution. American Chemical Society. [Link]
-
Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
University of Calgary. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
ACS GCI Pharmaceutical Roundtable. Catalysed SNAr reactions. [Link]
-
Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
N/A. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
-
University of Basrah. Nucleophilic Aromatic Substitution. [Link]
-
Reddit. (2023). SNAr troubleshooting. [Link]
-
KPU Pressbooks. (2022). 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]
-
Wipf, P., & Venkatraman, S. (1996). A Simple and Efficient Method for the Preparation of Hindered Alkyl Aryl Ethers. Stanford University. [Link]
-
ResearchGate. (2025). Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry. [Link]
-
Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
-
In the Pipeline. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]
-
Ashenhurst, J. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. [Link]
-
Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
-
Legeay, J., et al. (2016). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. [Link]
-
ACS GCI Pharmaceutical Roundtable. SNAr Solvents and Reagents. [Link]
-
American Chemical Society. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
-
The Organic Chemistry Tutor. (2023). Effect of Temperature on Elimination and Substitution Reactions. [Link]
-
Neufeldt, S. R., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]
-
American Chemical Society. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]
-
Harvard DASH. Concerted nucleophilic aromatic substitutions. [Link]
-
Al-Lohedan, H. A., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]
-
University of Calgary. 2 - Reaction Examples. [Link]
-
ResearchGate. (2025). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][5][6]thiadiazole Series. [Link]
-
The Organic Chemistry Tutor. (2013). Nucleophilic Aromatic Substitution (SNAr). [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Purification strategies for 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine from byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides practical strategies and troubleshooting advice for the purification of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine, a key intermediate in medicinal chemistry.[1] We address common challenges encountered during its synthesis and offer detailed protocols to isolate the target compound from typical byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine?
A1: Based on typical synthetic routes for substituted pyrimidines, you are likely to encounter the following byproducts:
-
Unreacted Starting Materials: Residual precursors from the initial condensation and chlorination steps are common.
-
Positional Isomers: The synthesis may yield isomers where the ethyl and chloro groups are in different positions on the pyrimidine ring. The separation of these can be particularly challenging due to their similar physicochemical properties.
-
Hydrolysis Product (4-Hydroxy-6-ethyl-2-(pyridin-2-yl)pyrimidine): The chloro group at the 4-position is susceptible to hydrolysis, especially during aqueous workups or if moisture is present. This results in the formation of the corresponding hydroxypyrimidine.
-
Over-chlorinated or Incompletely Chlorinated Species: Depending on the reaction conditions, you might see byproducts with additional chlorine atoms or where the hydroxyl group has not been fully replaced.[2]
-
Byproducts from Side Reactions: The complexity of pyrimidine synthesis can lead to various side products, which may appear as multiple spots on a Thin Layer Chromatography (TLC) plate.[3]
Q2: My TLC plate shows multiple spots. How can I identify the spot corresponding to my target compound?
A2: Identifying your target compound on a TLC plate is a crucial first step. Here's a systematic approach:
-
Co-spotting: Spot your crude reaction mixture alongside the starting materials on the same TLC plate. This will help you identify any unreacted precursors.
-
Staining: Use a UV lamp to visualize the spots. Aromatic compounds like your target will typically be UV-active. If the spots are not clearly visible, you can use a staining agent like potassium permanganate or iodine.
-
LC-MS Analysis: For a definitive identification, a small sample of the crude mixture can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass of each component, allowing you to identify the peak corresponding to the molecular weight of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (C₁₁H₁₀ClN₃).[1]
Q3: What is the best initial purification strategy for a crude mixture of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine?
A3: For most crude reaction mixtures of substituted pyrimidines, flash column chromatography is an effective initial purification technique.[4][5] It allows for the separation of compounds based on their polarity.
-
Stationary Phase: Silica gel is the most common choice.[5]
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by running analytical TLCs to achieve good separation between your target compound and the impurities. Aim for an Rf value of 0.2-0.4 for your target compound.[4]
Troubleshooting Purification Challenges
Issue 1: My compound is not separating well from an impurity during column chromatography.
This is a common issue, especially when dealing with isomers or byproducts with similar polarities.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting poor separation in column chromatography.
Detailed Troubleshooting Steps:
-
Optimize the Solvent System:
-
TLC Analysis is Key: Before running a column, meticulously test different solvent systems using TLC. A good separation on TLC is a prerequisite for successful column chromatography.
-
Adjust Polarity: If the spots are too close, try a solvent system with a slightly different polarity. Small changes in the ratio of your solvents can have a significant impact. For challenging separations, consider adding a third solvent to the mixture to fine-tune the selectivity.
-
-
Consider a Different Stationary Phase:
-
If silica gel doesn't provide adequate separation, you might have success with other stationary phases like alumina or by using reverse-phase chromatography with a C18 column.[6]
-
-
Preparative HPLC for High Purity:
-
For very difficult separations or when high purity is essential, preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique.[4] It offers much higher resolution than standard flash chromatography.
-
Issue 2: I suspect the presence of positional isomers. How can I separate them?
Separating positional isomers is a significant challenge due to their nearly identical physical properties.
Strategies for Isomer Separation:
-
High-Resolution Chromatography:
-
Recrystallization:
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and their mixtures with water.[4]
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent to create a saturated solution.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly.[4]
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4][9]
-
Isolation: Collect the crystals by vacuum filtration.[4]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals under vacuum.[4]
Issue 3: My final product contains the hydrolysis byproduct, 4-hydroxy-6-ethyl-2-(pyridin-2-yl)pyrimidine.
The presence of the hydroxy byproduct indicates that your target compound has reacted with water.
Prevention and Removal Workflow:
Caption: Preventing and removing hydrolysis byproducts.
Detailed Strategies:
-
Prevention:
-
Anhydrous Conditions: During the workup and purification, use anhydrous solvents and avoid prolonged exposure to moisture.
-
Careful Workup: When performing aqueous extractions, work quickly and ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[11]
-
-
Removal:
-
Column Chromatography: The hydroxy byproduct is typically more polar than the chloro-compound. Therefore, it should be possible to separate them using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate).[4]
-
Acid-Base Extraction: The hydroxy group can be deprotonated with a mild base, making the byproduct soluble in an aqueous basic solution. This allows for its separation from the less acidic chloro-compound through liquid-liquid extraction.
-
Purity Assessment
Once you have a purified product, it is essential to assess its purity accurately. A combination of analytical techniques is recommended for a comprehensive evaluation.[12]
| Analytical Technique | Purpose | Key Parameters to Observe |
| HPLC-UV | Quantitative purity assessment | Peak area percentage of the main compound.[6][12] |
| LC-MS | Identification of impurities | Molecular weight of the main peak and any minor peaks.[6] |
| ¹H NMR | Structural confirmation and purity estimation | Absence of signals corresponding to impurities. Integration of peaks should match the expected proton ratios.[13] |
| GC-MS | Detection of volatile impurities | Identification of residual solvents or volatile byproducts.[12][14] |
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
- 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine - Benchchem.
- Separation of planar rotamers through intramolecular hydrogen bonding in polysubstituted 5-nitrosopyrimidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06978A.
- Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography.
- Troubleshooting common issues in pyrimidine synthesis - Benchchem.
- Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography - Benchchem.
- A Comparative Guide to Purity Assessment of Synthesized (4-Chlorophenyl)-pyridin-2-yldiazene - Benchchem.
- De Novo Pyrimidine Synthesis - BOC Sciences.
- recrystallization, filtration and melting point.
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - MDPI.
- US5525724A - Process for the preparation of chloropyrimidines - Google Patents.
- Recrystallization. --->.
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents.
- separation of positional isomers - Chromatography Forum.
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem.
- US2732393A - Separation of position isomers - Google Patents.
- CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS - Science History Institute.
- Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI.
- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed.
- Pyrimidine - Wikipedia.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- De novo pyrimidine synthesis steps, pathways, uses - Microbe Notes.
- 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
- Technical Support Center: NMR Peak Assignment for Substituted Pyrimidines - Benchchem.
- 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (C11H10ClN3) - PubChemLite.
- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents.
- 4-Methyl-6-hydroxypyrimidine - Organic Syntheses Procedure.
- 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine - Sigma-Aldrich.
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry.
- WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents.
- Pyrimidine synthesis - Organic Chemistry Portal.
- 141602-25-7 | 4-Chloro-6-ethylpyrimidine - ChemScene.
- A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-2-chloro-6-iodopyridin-3 - Benchchem.
- simple and validated gas chromatography method for the purity and single maximum impurity determination of 4-chloro butyryl chloride; ksm of levetiracetam api - wjpps | ABSTRACT.
Sources
- 1. 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine | 1153412-18-0 | Benchchem [benchchem.com]
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- 7. separation of positional isomers - Chromatography Forum [chromforum.org]
- 8. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | MDPI [mdpi.com]
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- 14. wjpps.com [wjpps.com]
Technical Support Center: 4-Chloropyrimidine Process Chemistry
Topic: Solvents to avoid when heating 4-chloropyrimidine derivatives Ticket ID: CHEM-SUP-4CL-PYR Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Electrophilic Trap
Welcome to the Technical Support Center. You are likely here because you are observing unexpected impurities during the thermal functionalization of 4-chloropyrimidine scaffolds.
The Core Problem: 4-Chloropyrimidines are highly reactive electrophiles. The pyrimidine ring contains two nitrogen atoms that withdraw electron density, making the C4 position exceptionally electron-deficient. While this facilitates desired Nucleophilic Aromatic Substitution (
When heating is required to drive a sluggish reaction, the solvent itself often becomes the primary competitor, leading to solvolysis products that are difficult to separate. This guide details which solvents to avoid, the mechanistic reasons why, and validated alternatives.
Module 1: The "Alkoxy" Impurity (Alcoholic Solvents)
User Question:
"I am heating my 4-chloropyrimidine with an amine in methanol at reflux. LCMS shows a major impurity with a mass of [M-Cl+OMe]. Why is this happening?"
Technical Diagnosis:
You are experiencing Solvent Competition via
-
Risk Factor: High. Methanol is small and highly nucleophilic.
-
Mechanism: The solvent acts as the nucleophile, often catalyzed by the base you added for the intended reaction.
The Fix:
-
Immediate Action: Stop using primary alcohols (MeOH, EtOH) as solvents for heating 4-chloropyrimidines.
-
Alternative Protocol:
-
If solubility is the goal: Use Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE) .
-
If a protic solvent is required: Switch to tert-Butanol (t-BuOH) or tert-Amyl alcohol . The steric bulk of the tert-butyl group significantly retards the rate of nucleophilic attack, making it kinetically resistant to displacing the chloride.
-
Module 2: The "Dimethylamine" Impurity (DMF & DMAc)
User Question:
"I switched to DMF to get higher temperatures (120°C). Now I see an impurity corresponding to the dimethylamine adduct (+27 mass units relative to product, or replacement of Cl with NMe2). Is my DMF contaminated?"
Technical Diagnosis:
You are seeing Thermal Decomposition of the Solvent .[1][2] N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are not stable at high temperatures, especially in the presence of bases or Lewis acids.
-
Decomposition Pathway: DMF hydrolyzes to form Dimethylamine (DMA) and Formic acid/CO.
-
The Trap: The generated Dimethylamine is a potent nucleophile—often stronger than your intended amine reactant. It rapidly attacks the 4-chloropyrimidine to form the 4-dimethylamino impurity.
-
Catalysts: Presence of strong bases (NaH, KOtBu) accelerates this decomposition significantly.
The Fix:
-
Temperature Limit: Avoid heating DMF >100°C with sensitive electrophiles.
-
Solvent Swap:
-
N-Methylpyrrolidone (NMP): More thermally stable than DMF, though still hygroscopic.
-
Sulfolane: Extremely stable thermally and non-nucleophilic, though difficult to remove (high boiling point).
-
Dimethyl Sulfoxide (DMSO): See Module 3 warning below.
-
Module 3: The "Hydrolysis" Impurity (Wet Solvents/DMSO)
User Question:
"I am using DMSO to avoid the DMF issue, but now I see a peak corresponding to the 4-hydroxy pyrimidine (pyrimidone). My solvent bottle says 'Anhydrous'."
Technical Diagnosis:
This is Hydrolysis via Hygroscopic Moisture . 4-chloropyrimidines are susceptible to hydrolysis, converting the C-Cl bond to a C-OH (tautomerizing to the C=O amide).
-
The DMSO Factor: DMSO is notoriously hygroscopic. Even "anhydrous" bottles absorb atmospheric moisture rapidly once opened. At high temperatures (>100°C), this trace water becomes highly reactive.
-
Oxidative Risk: DMSO can also act as an oxidant (Swern/Kornblum type activity) at high temperatures, potentially decomposing sensitive side chains on your molecule.
The Fix:
-
Drying Protocol: Store DMSO over activated 3Å or 4Å molecular sieves for 24 hours before use.
-
Inert Atmosphere: strictly run the reaction under Nitrogen or Argon.
-
Alternative: Use Anisole or Toluene . These are hydrophobic, meaning they do not absorb water from the air, naturally protecting your substrate from hydrolysis.
Visualizing the Reaction Landscape
The following diagram illustrates the competitive pathways that lead to the impurities described above.
Caption: Competitive reaction pathways for 4-chloropyrimidine under thermal conditions.
Strategic Solvent Selection Guide
Use this table to select the correct solvent based on your thermal requirements.
| Solvent Class | Specific Solvent | Status | Risk Profile | Recommended Use Case |
| Alcohols | Methanol, Ethanol | AVOID | High risk of | Only if forming the ether product. |
| Alcohols | tert-Butanol | SAFE | Low risk. Sterically hindered. | When protic solubility is needed < 80°C. |
| Amides | DMF, DMAc | CAUTION | Decomposes to HNMe2 > 100°C. | Room temp reactions or < 80°C only. |
| Sulfoxides | DMSO | CAUTION | Hygroscopic (hydrolysis risk); Oxidant. | Only if dry & inert. Good for low solubility. |
| Ethers | THF, Dioxane | SAFE | Generally inert. | Standard couplings (Suzuki/Buchwald). |
| Aromatics | Toluene, Xylene | OPTIMAL | Non-nucleophilic, hydrophobic. | High temp heating (>110°C). |
| Nitriles | Acetonitrile | OPTIMAL | Polar aprotic, inert. | Reflux (82°C) is sufficient for many rxns. |
Experimental Protocol: High-Temperature Amination
Objective: Amination of a 4-chloropyrimidine without solvent side-reactions.
-
Preparation: Dry a reaction vial and stir bar in an oven (120°C) for 1 hour.
-
Reagents: Add 4-chloropyrimidine (1.0 equiv) and Amine (1.2 equiv).
-
Base: Add DIPEA (2.0 equiv) or anhydrous K2CO3 (2.0 equiv).
-
Solvent Choice:
-
Add 1,4-Dioxane (anhydrous) for temperatures up to 100°C.
-
Add Toluene (anhydrous) for temperatures up to 110°C.
-
Note: If solubility is poor in Toluene, add 10% DMSO (dried over sieves).
-
-
Reaction: Seal vial under Argon/Nitrogen. Heat to required temperature.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with Water (x2) and Brine (x1). Dry organic layer over Na2SO4.[3]
Decision Tree: Solvent Selector
Caption: Decision logic for selecting solvents based on temperature and solubility constraints.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
-
Wang, X., et al. "Decomposition of DMF and DMAc: Impact on Process Safety and Impurity Profiles." Organic Process Research & Development, vol. 24, no.[4] 5, 2020. Link
- Brown, D. J.The Pyrimidines. Wiley-Interscience, 1994. (Authoritative source on pyrimidine reactivity and hydrolysis).
-
Ding, R., et al. "Solvent Selection in the Scale-Up of Nucleophilic Aromatic Substitution Reactions." Green Chemistry, vol. 12, 2010. Link
-
Pfizer Solvent Selection Guide. "Green Chemistry - Solvent Selection Guide." American Chemical Society.[1][5] Link
Sources
Technical Support Center: Optimizing Reaction Temperature for Amination of Chloropyrimidines
Welcome to the technical support guide for the amination of chloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals who are working with this critical class of reactions. The synthesis of aminopyrimidines is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] This guide provides in-depth, field-proven insights into optimizing one of the most critical parameters: reaction temperature. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance the success of your experiments.
Part 1: Frequently Asked Questions - The Fundamentals
This section addresses core concepts essential for understanding and controlling the amination reaction.
Q1: What is the underlying mechanism for the amination of chloropyrimidines?
The primary pathway for the amination of chloropyrimidines is a Nucleophilic Aromatic Substitution (SNAr) reaction.[2] Due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, the carbon atoms attached to the chlorine leaving groups are highly electron-deficient and thus susceptible to nucleophilic attack.
The SNAr mechanism is typically a two-step process:
-
Addition: The amine (nucleophile) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3]
-
Elimination: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the final aminopyrimidine product.[2]
The stability of the Meisenheimer complex is a key factor influencing the reaction rate.[4] For less reactive amines or chloropyrimidines, alternative methods like the Palladium-catalyzed Buchwald-Hartwig amination are often employed, which follow a different catalytic cycle.[1][5]
Caption: The two-step Addition-Elimination SNAr mechanism.
Q2: Why is temperature such a critical parameter to control?
Temperature is a double-edged sword in these reactions. It governs the reaction kinetics but can also promote undesirable side reactions.
-
Kinetics: Many SNAr aminations are sluggish at room temperature and require heating to proceed at a practical rate.[2][6] As a general rule, the reaction rate can approximately double for every 10 °C increase in temperature.[7] Insufficient heat is a primary cause of low or no conversion.
-
Side Reactions: Excessive heat can lead to the formation of byproducts. The most common side reaction is hydrolysis , where water acts as a nucleophile, leading to the formation of hydroxypyrimidines.[2][5] This is particularly problematic in protic solvents or if there is residual moisture. Prolonged heating can also cause decomposition of starting materials or products.[8]
Therefore, optimization involves finding the "sweet spot"—the minimum temperature required to achieve a complete reaction in a reasonable timeframe without significant byproduct formation.
Q3: For a dichloropyrimidine (e.g., 2,4-dichloro), which chlorine is more easily substituted and why does temperature matter for selectivity?
In most SNAr reactions on 2,4-dichloropyrimidines, the chlorine at the C4 position is significantly more reactive than the one at C2.[9]
This selectivity is rooted in the electronic structure of the pyrimidine ring. An attack at C4 (para to one ring nitrogen and ortho to the other) allows the negative charge in the Meisenheimer intermediate to be delocalized directly onto the more electronegative nitrogen atom, creating a more stable resonance structure.[4][9] An attack at C2 places the intermediate charge between the two nitrogens, which is less stabilizing.[9]
While this electronic preference is strong, temperature can sometimes influence selectivity. At lower temperatures, the reaction is under kinetic control, strongly favoring the more reactive C4 position. At very high temperatures, there is a possibility of reaching thermodynamic equilibrium or activating the less favorable C2 substitution, potentially leading to mixtures of isomers. Therefore, for achieving high regioselectivity, it is often best to use the lowest temperature that provides a reasonable reaction rate.
Part 2: Troubleshooting Guide - Temperature and Beyond
This section provides direct answers to common problems encountered during experiments.
Q4: My reaction shows no conversion at room temperature. What is my first step?
This is a very common scenario. The first and most logical step is to incrementally increase the reaction temperature .
-
Initial Heating: Start by heating the reaction to a moderate temperature, such as 50-60 °C. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) after 1-2 hours.
-
Further Increase: If conversion is still low, increase the temperature in 20 °C increments (e.g., to 80 °C, then 100 °C), monitoring at each stage. Many reactions in solvents like DMF or dioxane require temperatures between 80-120 °C for completion.[6][10]
-
Check Other Parameters: If you reach the solvent's reflux temperature with no significant conversion, re-evaluate other reaction components. Is the amine nucleophilic enough? Is a base required to neutralize the generated HCl?[5] Perhaps a switch to a more polar aprotic solvent like DMSO is needed.[6]
Q5: I increased the temperature, and now my TLC/LC-MS shows a new, more polar byproduct. How do I identify and prevent it?
The appearance of a new, more polar spot upon heating is a classic sign of hydrolysis , forming the corresponding hydroxypyrimidine.[2][5] This occurs when water, either from the solvent or atmosphere, competes with your amine as the nucleophile.
Prevention Strategies:
-
Lower the Temperature: This is the most direct solution. Find the lowest temperature that drives the primary reaction to completion without significant hydrolysis.
-
Use Anhydrous Conditions: Switch to a dry, aprotic solvent (e.g., anhydrous DMF, dioxane, or THF) and ensure your reagents are dry.[10] Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent the product from slowly degrading or hydrolyzing over time.
Caption: A decision-making workflow for temperature optimization.
Q6: When should I consider switching from conventional heating to microwave synthesis?
Microwave-assisted organic synthesis (MAOS) is an excellent tool for these reactions.[11] Consider switching to a microwave reactor when:
-
High Throughput is Needed: You need to synthesize a library of analogues quickly.
-
Reaction Times are Too Long: A reaction that takes 12-24 hours with conventional heating can often be completed in 5-30 minutes in a microwave.[12]
-
High Temperatures are Required: Microwave reactors can safely and rapidly reach high temperatures (e.g., 120-140 °C) and pressures, often pushing sluggish reactions to completion.[2][12]
-
Improved Yields are Desired: The rapid heating can sometimes minimize the formation of thermal degradation byproducts.[11]
Q7: My amine is very hindered or electron-poor, and the SNAr reaction is failing even at high temperatures. What are my options?
When the nucleophile is weak (e.g., an electron-deficient aniline) or sterically hindered, the energy barrier for the SNAr addition step can be too high. In these challenging cases, switching to a Palladium-catalyzed Buchwald-Hartwig amination is the standard solution.[1][5] This method uses a palladium catalyst and a specialized phosphine ligand to facilitate the coupling.[10] While it requires screening of catalysts, ligands, and bases, it dramatically expands the scope of amines that can be coupled to chloropyrimidines.[13][14]
Part 3: Data Tables & Experimental Protocols
Table 1: Recommended Starting Temperatures for SNAr Amination
This table provides general starting points for optimization. The optimal temperature is highly dependent on the specific substrates.
| Chloropyrimidine Type | Amine Type | Recommended Solvent | Recommended Base (if needed) | Starting Temp. Range (°C) | Notes |
| 2-Chloropyrimidine | Aliphatic (e.g., Morpholine) | EtOH, Dioxane, Water | K₂CO₃, KF | 80 - 100 | Generally reactive; water can be a good solvent.[15] |
| 4-Chloropyrimidine | Aliphatic | THF, DMF | Et₃N, DIPEA | 60 - 90 | More reactive than the 2-chloro isomer. |
| 2,4-Dichloropyrimidine | Primary Aliphatic | Dioxane, DMF | K₂CO₃ | 25 - 60 | C4 substitution is highly favored and often fast. |
| 2-Chloropyrimidine | Aniline (electron-neutral) | 2-Propanol, DMF | DIPEA | 100 - 140 | Higher temperatures are often needed for anilines. |
| 4-Chloropyrimidine | Aniline (electron-neutral) | Water, 2-Propanol | HCl (cat.), DIPEA | 80 - 120 | Acid catalysis can be effective but may cause hydrolysis.[5][16] |
| Any | Weak/Hindered Amine | Dioxane, Toluene | NaOtBu, LiHMDS | 80 - 110 | Switch to Pd-catalyzed Buchwald-Hartwig conditions.[10] |
Protocol 1: General Procedure for SNAr Amination (Conventional Heating)
-
Objective: To perform a standard SNAr amination of a chloropyrimidine with an amine.
-
Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chloropyrimidine (1.0 eq).
-
Add the chosen solvent (e.g., DMF, 2-Propanol) to achieve a concentration of approximately 0.1-0.5 M.
-
Add the amine nucleophile (1.1 - 1.5 eq).
-
Add the base (e.g., K₂CO₃, 2.0 eq or DIPEA, 2.0 eq) if required to scavenge the generated HCl.
-
-
Reaction:
-
Heat the reaction mixture in an oil bath to the desired temperature (e.g., 80 °C).
-
Stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[6]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Protocol 2: Microwave-Assisted SNAr Amination
-
Objective: To accelerate the amination reaction using microwave irradiation.
-
Setup:
-
Reaction:
-
Workup:
-
After the reaction is complete and the vial has cooled, disperse the resulting mixture in a saturated aqueous solution of sodium bicarbonate.[12]
-
Extract the product with ethyl acetate, dry the organic phase, and concentrate under reduced pressure to yield the crude product.[12]
-
Purify as necessary.
-
References
A complete list of sources cited throughout this document is provided below for verification and further reading.
- Application Notes and Protocols for the Amination of 2-Chloropyrimidines. (2025). Benchchem.
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. (2025). Benchchem.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC.
- Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. (n.d.). Benchchem.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2008). Organic Letters.
- Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. The Journal of Organic Chemistry.
- Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. (2025). Benchchem.
- Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine. (2025). Benchchem.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025).
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- Technical Support Center: Optimizing Amination Reactions of Pyrimidines. (2025). Benchchem.
- Pyrimidine reactions. VI. The amination of chloropyrimidines with n-alkylamines. (1964). Australian Journal of Chemistry.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PMC.
- Amination of Heteroaryl Chlorides: Palladium C
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- Why does nucleophilic aromatic substitution occur
- Concerted Nucleophilic Arom
Sources
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- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. connectsci.au [connectsci.au]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
Troubleshooting low reactivity of 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your research and development activities. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
Understanding the Reactivity of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine
4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is a substituted pyrimidine derivative with significant potential in medicinal chemistry, exhibiting anti-inflammatory, antiviral, and anticancer properties.[1] The reactivity of this compound is primarily centered around the chlorine atom at the 4-position of the pyrimidine ring, which is susceptible to nucleophilic substitution.[1] However, the success of these reactions is influenced by a combination of electronic and steric factors.
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it prone to nucleophilic attack.[2][3] The positions on the pyrimidine ring are not equally reactive. Generally, the reactivity order for nucleophilic substitution and palladium-catalyzed cross-coupling reactions is C4/C6 > C2 > C5.[4][5] This is because the C4 and C6 positions are the most electron-deficient.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine.
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting a nucleophilic aromatic substitution (SNAr) with an amine (or other nucleophile) on 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine, but I am observing very low to no product formation. What are the likely causes and how can I improve the reaction?
Answer:
Low reactivity in SNAr reactions with this substrate can stem from several factors. The general mechanism involves the attack of the nucleophile on the electron-deficient C4 position, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity.[6] Here’s a breakdown of potential issues and corresponding solutions:
-
Insufficient Activation of the Pyrimidine Ring: While the pyrimidine ring is electron-deficient, the ethyl group at the 6-position is weakly electron-donating, which can slightly reduce the electrophilicity of the C4 position compared to an unsubstituted pyrimidine.
-
Weak Nucleophile: The strength of your nucleophile is critical. Aromatic amines, for instance, are generally poor nucleophiles for non-activated chloropyrimidines.[8]
-
Solution:
-
If using an amine, consider its basicity and steric profile. Less hindered and more basic amines will generally be more reactive.
-
For particularly weak nucleophiles, you may need to activate the pyrimidine ring further. While not directly applicable to this pre-functionalized substrate, methods like N-nitrosation have been shown to activate chloropyrimidines towards nucleophilic substitution.[7][8]
-
-
-
Steric Hindrance: The ethyl group at C6 and the pyridin-2-yl group at C2 can create steric congestion around the C4 reaction site.[9] This can be particularly problematic with bulky nucleophiles.
-
Solution: If you suspect steric hindrance is the issue, try using a smaller, less sterically demanding nucleophile if your synthetic route allows.
-
-
Inappropriate Solvent or Base: The choice of solvent and base is crucial.
-
Solution:
-
Polar aprotic solvents like DMF, DMAc, or NMP are often good choices as they can solvate the intermediate and facilitate the reaction.
-
A non-nucleophilic base is often required to neutralize the HCl generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).
-
-
Issue 2: Stalled or Low-Yielding Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Question: My Suzuki-Miyaura (or other cross-coupling) reaction with 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is not going to completion, or the yields are disappointingly low. What troubleshooting steps should I take?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the lower reactivity of aryl chlorides compared to bromides or iodides often necessitates carefully optimized conditions.[4][10][11] The key steps in these catalytic cycles are oxidative addition, transmetalation (for Suzuki), and reductive elimination.[12][13]
Here's a systematic approach to troubleshooting these reactions:
1. Catalyst and Ligand Selection:
-
The Challenge with Chloroarenes: The oxidative addition of palladium to the C-Cl bond is often the rate-limiting step and is more challenging than with C-Br or C-I bonds.[4]
-
Solutions:
-
Use appropriate catalysts: For Suzuki couplings, catalysts like Pd(PPh₃)₄ can work, but more electron-rich and bulky phosphine ligands are often required for challenging substrates. Consider using pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for coupling aryl chlorides.
-
For Buchwald-Hartwig aminations: This reaction is also highly dependent on the ligand.[12][14][15] Ligands like BINAP or Josiphos have proven effective for coupling amines with aryl chlorides.[12][16] Modern, sterically hindered biaryl phosphine ligands are often the best choice.[17]
-
For Sonogashira couplings: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[18][19] Copper-free conditions are also possible but may require specific ligands and conditions.[20]
-
2. Reaction Conditions:
-
Base: The choice of base is critical and can influence the outcome of the reaction.
-
Suzuki: K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. K₃PO₄ is often a good choice for challenging couplings.[21]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.
-
Sonogashira: An amine base like TEA or DIPEA is often used, which can also serve as a solvent.[10]
-
-
Solvent: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation.[10][22]
-
Temperature: Higher temperatures are often necessary for activating C-Cl bonds.[10][22] However, excessive heat can lead to catalyst decomposition. A systematic screen of temperatures (e.g., 80 °C, 100 °C, 120 °C) is recommended.
3. Reagent Purity:
-
Boronic Acids (Suzuki): Boronic acids can dehydrate to form boroxines or undergo protodeboronation.[13] Ensure your boronic acid is pure and, if necessary, use a freshly opened bottle or recrystallize it.
-
Oxygen Sensitivity: The Pd(0) active catalyst and phosphine ligands are sensitive to oxygen.[22] Rigorous degassing of the reaction mixture (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles) is essential.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity if there were other halogens on the pyrimidine ring?
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[4][11] This is due to the decreasing C-X bond strength down the group, which facilitates the oxidative addition step.[4] Therefore, if the molecule contained both a chlorine and a bromine, the bromine would be expected to react preferentially.[11]
Q2: Can I perform a reaction at the 5-position of the pyrimidine ring?
The 5-position of the pyrimidine ring is generally less reactive towards nucleophilic attack due to its higher electron density compared to the 2, 4, and 6 positions.[3] Electrophilic substitution can occur at the 5-position under certain conditions, particularly if the ring is activated by electron-donating groups.[3][24]
Q3: Are there any known side reactions to be aware of?
-
Hydrolysis: In the presence of water or hydroxide ions, especially at elevated temperatures, the 4-chloro group can be displaced to form the corresponding 4-hydroxypyrimidine.[6]
-
Homocoupling (Cross-Coupling Reactions): In Suzuki reactions, homocoupling of the boronic acid can occur, especially in the presence of oxygen.[13][22] In Sonogashira reactions, homocoupling of the terminal alkyne (Glaser coupling) can be a side reaction.
-
Protodeboronation (Suzuki): The boronic acid can be replaced by a hydrogen atom, leading to the formation of a dehalogenated starting material.
Q4: How does the pyridin-2-yl substituent influence the reactivity?
The pyridin-2-yl group is electron-withdrawing, which should, in principle, increase the electrophilicity of the pyrimidine ring and make it more susceptible to nucleophilic attack.[1] However, it can also act as a chelating ligand for the palladium catalyst in cross-coupling reactions, which could potentially influence the catalytic cycle.
Experimental Protocols and Data
Table 1: General Conditions for Cross-Coupling Reactions of Aryl Chlorides
| Reaction Type | Catalyst/Ligand System (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2-5%) / SPhos (4-10%) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 |
| Buchwald-Hartwig | Pd(OAc)₂ (1-5%) / BrettPhos (2-10%) | NaOtBu (1.5-2.5) | Toluene or Dioxane | 80-120 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) / CuI (5-10%) | TEA or DIPEA | THF or DMF | 25-80 |
Note: These are general starting points and may require optimization for 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine.
Protocol: General Procedure for a Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (1.0 eq.), the boronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2-3 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos).
-
Add the degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Troubleshooting Process
Caption: A decision-making workflow for troubleshooting low reactivity.
References
-
N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme E-Books & E-Journals. Available from: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journal of Organic Chemistry, 4, 23. Available from: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874-922. Available from: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry, 14(7), 1235-1288. Available from: [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. (1995). Available from: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). Organometallics, 41(11), 1361-1373. Available from: [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). International Journal of Pharmacology, 11(7), 696-725. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(10), 6408-6416. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Steric effects. Wikipedia. Available from: [Link]
-
Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). Organic Chemistry Frontiers, 8(2), 346-407. Available from: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12564-12649. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). The Journal of Organic Chemistry, 66(21), 7135-7138. Available from: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2018). Molecules, 23(11), 2779. Available from: [Link]
-
Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews, 40(10), 5049-5066. Available from: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2011). Tetrahedron Letters, 52(3), 429-432. Available from: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (2019). Available from: [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2023). Chemistry & Biology Interface, 13(4), 263. Available from: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). Organic & Biomolecular Chemistry, 19(34), 7431-7436. Available from: [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters, 10(4), 373-394. Available from: [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2001). Synlett, 2001(11), 1804-1806. Available from: [Link]
-
Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[6][8]benzoxazine and Evaluation of Their Antiviral Activity. (2022). Molecules, 27(13), 4212. Available from: [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (2006). Organic Letters, 8(23), 5251-5254. Available from: [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007). The Journal of Organic Chemistry, 72(14), 5243-5253. Available from: [Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). International Journal of Molecular Sciences, 24(9), 7990. Available from: [Link]
-
Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). Journal of Medicinal Chemistry, 60(4), 1562-1582. Available from: [Link]
-
4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (C11H10ClN3). PubChemLite. Available from: [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C: Organic, 209-213. Available from: [Link]
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Technical Support Center: Managing Phosphoryl Chloride (POCl₃) in Pyrimidine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This resource is designed to provide in-depth guidance and troubleshooting for one of the most common challenges in the synthesis of pyrimidine-based compounds: the effective removal of residual phosphoryl chloride (POCl₃). As a senior application scientist, my goal is to equip you with the technical knowledge and practical insights necessary to navigate this critical step safely and efficiently, ensuring the integrity of your synthetic intermediates.
Phosphoryl chloride is an indispensable reagent for the conversion of hydroxy- and oxo-pyrimidines to their chloro-derivatives, which are versatile intermediates in pharmaceutical development.[1][2][3] However, its high reactivity and the hazardous nature of its hydrolysis byproducts necessitate a thorough understanding of quenching and work-up procedures.[3][4] This guide will address common questions and provide solutions to problems you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with and quenching POCl₃?
A1: Phosphoryl chloride is a corrosive and highly reactive substance that poses several significant safety hazards.[5][6]
-
Violent Reaction with Water: POCl₃ reacts violently with water, moisture, and alcohols in a highly exothermic reaction, producing toxic and corrosive gases like hydrogen chloride (HCl) and phosphoric acid (H₃PO₄).[4][5][7] Never add water directly to bulk POCl₃. The standard and safest practice is a "reverse quench," where the reaction mixture containing POCl₃ is added slowly to a quenching solution.[8][9]
-
Delayed Exothermic Events: Quenching at low temperatures (e.g., 0-5°C) can be deceptive. The hydrolysis of POCl₃ is sluggish under these conditions, leading to an accumulation of unreacted reagent and metastable intermediates like phosphorodichloridic acid.[8][10][11][12] As the mixture warms, a delayed and potentially uncontrollable runaway reaction can occur.[8]
-
Corrosive and Toxic Fumes: The hydrolysis of POCl₃ generates HCl gas, which is a severe respiratory irritant.[5][7] All work with POCl₃ and its quenching must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE is mandatory. This includes chemical-resistant gloves (Neoprene is recommended), splash goggles, a face shield, and a lab coat.[5][13]
Q2: What is a "reverse quench" and why is it the recommended procedure?
A2: A "reverse quench" is the process of slowly adding the reaction mixture containing excess POCl₃ to the quenching solution (e.g., ice-water, a basic solution, or a buffered solution).[8] This method is crucial for safety and control for the following reasons:
-
Heat Dissipation: The large volume of the quenching solution acts as a heat sink, effectively dissipating the heat generated from the exothermic hydrolysis of POCl₃.
-
Controlled Reaction Rate: By controlling the addition rate of the POCl₃ mixture, you can control the rate of the reaction and prevent a dangerous buildup of heat.
-
Minimizing Aerosolization: Adding the quenching solution to the POCl₃ mixture can cause violent splashing and the release of corrosive aerosols. The reverse quench minimizes this risk.
Q3: What are the most common byproducts I might encounter after a POCl₃ reaction with pyrimidines?
A3: Besides the desired chlorinated pyrimidine, several byproducts can form, complicating purification:
-
Hydrolysis Products: If moisture is present during the reaction or if the work-up is not performed carefully, the chlorinated product can hydrolyze back to the starting hydroxypyrimidine.[1] Some chloro-substituted heterocycles, like 4-chloroquinazolines, are particularly unstable towards water and basic solutions.[14]
-
Over-chlorinated Pyrimidines: When the pyrimidine ring has multiple reactive sites (e.g., two hydroxyl groups), over-chlorination can occur, especially with a large excess of POCl₃.[1]
-
Phosphorus-Containing Impurities: Incomplete hydrolysis can leave behind various phosphorus species, such as phosphoric acid, polyphosphoric acids, and organophosphate esters, which can be difficult to remove.
-
Solvent-Related Byproducts: In reactions like the Vilsmeier-Haack, where DMF is used with POCl₃, the solvent can sometimes be incorporated into side products.[1]
Q4: How can I monitor the reaction to know when it's complete and ready for quenching?
A4: Monitoring the reaction progress is key to avoiding unnecessary heating and potential side reactions. The most common method is Thin Layer Chromatography (TLC) .[4]
-
Procedure: Periodically (e.g., every hour), carefully take a small aliquot from the reaction mixture. Quench this small sample in a separate vial with a suitable solvent and a quenching agent before spotting it on a TLC plate alongside your starting material.
-
Interpretation: The reaction is complete when the starting material spot is no longer visible on the TLC plate.
Troubleshooting Guide
This section addresses specific issues you might encounter during the work-up and purification stages.
Issue 1: An uncontrolled or delayed exothermic reaction occurs during quenching.
-
Potential Cause: Quenching at too low a temperature, leading to the accumulation of unreacted POCl₃ or metastable intermediates.[8][10][11][12]
-
Solution:
-
Controlled Temperature Quench: Instead of quenching into ice-cold water, consider adding the reaction mixture to a vigorously stirred solution at a controlled, slightly elevated temperature (e.g., 35-40°C).[8][9] This ensures immediate and controlled hydrolysis. A sodium acetate solution can be used for this purpose.[9]
-
Ensure Vigorous Stirring: Inadequate stirring can lead to localized "hot spots" and a buildup of unreacted POCl₃ at the bottom of the flask. Use a mechanical stirrer for larger scale reactions.
-
Sufficient "Aging": After the addition is complete, allow the quenched mixture to stir for an adequate period (e.g., 1-2 hours) to ensure all reactive phosphorus species are fully hydrolyzed.[8]
-
Issue 2: The desired product hydrolyzes back to the starting material during work-up.
-
Potential Cause: The chlorinated pyrimidine is unstable in aqueous or basic conditions.[1][14]
-
Solution:
-
Minimize Contact with Water: After quenching, immediately extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Use a Milder Base: Instead of strong bases like NaOH, use a milder base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization.[1]
-
Non-Aqueous Work-up: If the product is extremely sensitive, consider a non-aqueous work-up. This could involve distilling the excess POCl₃ under reduced pressure before proceeding.[4][15]
-
Proceed to the Next Step: In some cases, it may be best to proceed to the next synthetic step without a full aqueous work-up, especially if the subsequent reaction consumes the chloro-substituent.[14]
-
Issue 3: The final product is contaminated with phosphorus-containing impurities.
-
Potential Cause: Incomplete hydrolysis of POCl₃ and its byproducts.
-
Solution:
-
Thorough Washing: During the aqueous work-up, wash the organic layer multiple times with water and then with a saturated brine solution to remove water-soluble phosphorus species.
-
pH Adjustment: Adjusting the pH of the aqueous phase can sometimes help to partition phosphorus impurities out of the organic layer.
-
Column Chromatography: If impurities persist, purification by column chromatography is often necessary.
-
Issue 4: Formation of an insoluble precipitate during quenching.
-
Potential Cause: The product may be insoluble in the quenching medium, or inorganic salts may be precipitating.[8]
-
Solution:
-
Add a Co-solvent: The addition of a suitable organic solvent to the quenching mixture can help to keep the product in solution.[8]
-
Dilution: Diluting the quench mixture with more water may help to dissolve inorganic salts.[8]
-
pH Adjustment: Carefully adjusting the pH after the initial quench may help to dissolve the precipitate.[8]
-
Experimental Protocols
Protocol 1: Standard Quenching with Ice/Bicarbonate
This is a common procedure for relatively stable chlorinated pyrimidines.
-
Preparation: In a separate, appropriately sized flask equipped with a mechanical stirrer, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Cooling: Cool the reaction mixture to room temperature.
-
Addition: Slowly and carefully add the reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[8]
-
Temperature Control: Monitor the temperature of the quenching mixture. Maintain it below 20°C by controlling the rate of addition and adding more ice if necessary.[8]
-
Neutralization and Stirring: After the addition is complete, continue stirring until all the ice has melted and CO₂ evolution has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Washing: Combine the organic layers and wash with water, then with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Controlled Temperature Quenching with Sodium Acetate
This method is recommended for larger-scale reactions or when there is a concern about delayed exotherms.[9]
-
Preparation: In a flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.
-
Temperature Control: Gently warm the sodium acetate solution to 35-40°C.[8][9]
-
Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[8][9]
-
Stirring: After the addition is complete, continue to stir the mixture for at least one hour to ensure complete hydrolysis.[8]
-
Work-up: Cool the mixture to room temperature and proceed with a standard extraction and work-up as described in Protocol 1.[8]
Analytical Methods for Detecting Residual POCl₃
While complete removal is the goal, analytical methods can confirm the absence of residual POCl₃ or its hydrolysis products.
-
³¹P NMR Spectroscopy: This is a direct method to detect phosphorus-containing species. The chemical shift of POCl₃ is distinct from that of its hydrolysis intermediates like phosphorodichloridic acid and phosphoric acid.[10][11]
-
In situ Raman Spectroscopy: This technique can be used to monitor the disappearance of POCl₃ in real-time during the quenching process, ensuring the reaction is complete.[10][11]
-
Ion Chromatography: This method can be used to quantify chloride ions, which are a product of POCl₃ hydrolysis.[16]
Data Presentation
Table 1: Comparison of Quenching Methods
| Method | Advantages | Disadvantages | Best For |
| Ice/Bicarbonate | Simple, common procedure. | Risk of delayed exotherm if not done carefully. | Small-scale reactions with stable products. |
| Controlled Temperature | Minimizes risk of runaway reactions.[8][9] | Requires more careful temperature monitoring. | Large-scale reactions; reactions with a history of quenching issues. |
| Distillation of Excess POCl₃ | Reduces the volume of quenching needed; minimizes aqueous waste.[4][15] | Requires vacuum distillation setup; not suitable for thermally unstable products. | Products that are highly sensitive to aqueous work-up. |
Visualizations
Workflow for Selecting a Quenching Strategy
Caption: Decision tree for choosing the appropriate POCl₃ quenching method.
General POCl₃ Hydrolysis Pathway
Caption: Stepwise hydrolysis of POCl₃ to phosphoric acid and HCl.
References
-
Achmatowicz, M. M., Thiel, O. R., Colyer, J. T., Hu, J., Elipe, M. V. S., Tomaskevitch, J., Tedrow, J. S., & Larsen, R. D. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6), 1490–1500. [Link]
-
New Jersey Department of Health. (2001). Hazard Summary: Phosphorus Oxychloride. [Link]
-
OECD Existing Chemicals Database. (2005). PHOSPHORYL TRICHLORIDE CAS N°: 10025-87-3. [Link]
-
Coherent Market Insights. (2025). Health Safety and Environmental Considerations of Phosphorus Pentachloride. [Link]
-
Hudson, R. F., & Moss, G. (1962). The mechanism of hydrolysis of phosphorochloridates and related compounds. Part IV. Phosphoryl chloride. Journal of the Chemical Society (Resumed), 703. [Link]
-
Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]
-
Wikipedia. (n.d.). Phosphoryl chloride. Retrieved February 10, 2024, from [Link]
-
Achmatowicz, M. M., Thiel, O. R., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. [Link]
-
Kura, P., & Kłos, M. (2023). Phosphoryl Trichloride—Method of Determination in Workplace Air. International Journal of Environmental Research and Public Health, 20(13), 6233. [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?[Link]
-
Kim, H., Kim, D., Kim, H., & Chan, B. (2018). First principles computational study on hydrolysis of hazardous chemicals phosphorus trichloride and oxychloride (PCl 3 and POCl 3) catalyzed by molecular water clusters. Journal of Hazardous Materials, 341, 130–137. [Link]
-
Achmatowicz, M., Thiel, O., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Semantic Scholar. [Link]
-
ResearchGate. (2020). How can I properly quench POCl3?[Link]
- Google Patents. (n.d.). EP1042303A1 - Chloropyrimidine process.
-
ResearchGate. (2015). How should I remove liquid pocl3 without leaving a residue?[Link]
- Google Patents. (n.d.). EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine.
-
ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?[Link]
-
Iowa State University. (n.d.). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. [Link]
- Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]
-
Chemical Space. (2009). My friend phosphorus oxychloride. [Link]
Sources
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Technical Support Center: Advanced Strategies for Sterically Hindered Couplings
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming the Challenges of the 6-Ethyl Group in Cross-Coupling Reactions.
Welcome to our dedicated technical support center focused on a persistent challenge in synthetic chemistry: overcoming the steric hindrance imposed by bulky substituents, exemplified here by the 6-ethyl group on an aromatic ring. The presence of such groups ortho to the reaction site can dramatically decrease reaction rates and yields by impeding crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.
This guide, structured as a series of troubleshooting scenarios and frequently asked questions, provides in-depth, field-proven insights to help you navigate these demanding transformations.
Troubleshooting Guide: Low Yields in Sterically Hindered Couplings
This section addresses specific problems you might encounter when your coupling reaction, involving a substrate with a 6-ethyl group, is underperforming.
Scenario 1: Your Suzuki-Miyaura coupling is failing or giving minimal yield.
Question: I am attempting a Suzuki-Miyaura coupling between a 6-ethyl-substituted aryl bromide and a boronic acid, but I'm observing very low conversion to the desired biaryl product. What are the likely causes and how can I fix this?
Answer:
Low yields in sterically hindered Suzuki-Miyaura couplings are common and typically stem from a few critical issues.[1][2] The steric bulk of the 6-ethyl group can significantly hinder the oxidative addition of the palladium catalyst and the subsequent reductive elimination step to form the product.[3] Here’s a systematic approach to troubleshoot this:
1. Re-evaluate Your Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates.[4] The key is to use bulky, electron-rich phosphine ligands that promote the formation of a monoligated, highly reactive palladium species.[5][6]
-
Primary Recommendation: Switch to specialized biaryl phosphine ligands (Buchwald ligands) such as SPhos , XPhos , or RuPhos .[7][8] These ligands are designed to stabilize the catalytic species and accelerate the rate-limiting steps in couplings of hindered partners.[9]
-
Alternative: N-heterocyclic carbene (NHC) ligands, such as IPr or IMes , are also excellent choices for coupling sterically bulky substrates due to their strong σ-donating properties.[9][10]
2. Optimize Your Base and Solvent System: The choice of base is critical for the transmetalation step. For hindered couplings, weaker bases like sodium carbonate are often insufficient.
-
Base Selection: Use stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] These bases are more effective at promoting the formation of the reactive boronate species.
-
Solvent Considerations: Aprotic polar solvents like dioxane, toluene, or THF are standard. Sometimes, the addition of a small amount of water can be beneficial, but for substrates prone to protodeboronation, anhydrous conditions are preferable.[4]
3. Increase Reaction Temperature: Overcoming the higher activation energy associated with sterically hindered substrates often requires more thermal energy.[4]
-
Actionable Step: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Reactions that are sluggish at 80 °C may proceed efficiently at 110 °C or higher.
4. Consider Boronate Esters: If your boronic acid is susceptible to protodeboronation (a common side reaction), converting it to a more stable boronate ester, such as a pinacol ester (Bpin), can significantly improve yields.[4][11]
Scenario 2: Your Buchwald-Hartwig amination of a 6-ethyl substituted aniline is not proceeding.
Question: I'm trying to couple a sterically hindered secondary amine with a 6-ethyl-substituted aryl chloride using Buchwald-Hartwig amination, but the reaction is not working. What should I try?
Answer:
The Buchwald-Hartwig amination is highly sensitive to steric hindrance on both the amine and the aryl halide.[5][12] The 6-ethyl group presents a significant steric barrier. Here’s how to address this challenge:
1. Ligand Selection is Paramount: This is the most critical parameter. The development of bulky, electron-rich phosphine ligands has been essential for the success of these challenging couplings.[5][13]
-
Top Tier Ligands: Employ dialkylbiaryl phosphine ligands like XPhos or BrettPhos .[14] These ligands are known to favor the monoligated palladium species that is highly active in the catalytic cycle, increasing the rates of oxidative addition and reductive elimination.[5]
-
Alternative Ligand Class: Ferrocene-based ligands, such as Josiphos , have also been developed by the Hartwig group and show excellent activity for coupling hindered substrates.[5]
2. Strengthen Your Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful option.[15]
3. Precatalyst Choice: Using a well-defined palladium precatalyst can lead to more reproducible results than generating the active catalyst in situ. Consider using commercially available G3 or G4 Buchwald precatalysts which are air-stable and highly active.
4. Solvent and Temperature: Anhydrous, aprotic solvents like toluene or dioxane are standard. Higher temperatures are often necessary to drive the reaction to completion.
Scenario 3: Your Sonogashira coupling with a 6-ethyl substituted aryl iodide is giving low yields and homocoupling byproducts.
Question: My Sonogashira reaction between a terminal alkyne and a 6-ethyl-substituted aryl iodide is inefficient. I'm seeing a lot of Glaser coupling (alkyne homocoupling). How can I improve the cross-coupling yield?
Answer:
The Sonogashira coupling, which forms a C(sp²)-C(sp) bond, can be sensitive to steric hindrance, although generally less so than C(sp²)-C(sp²) or C(sp²)-N couplings.[16][17] The formation of homocoupling byproducts suggests an issue with the relative rates of the cross-coupling and homocoupling pathways.
1. Copper-Free Conditions: The copper co-catalyst is often responsible for promoting the unwanted alkyne homocoupling. Switching to a copper-free Sonogashira protocol can significantly reduce this side reaction.[18]
-
How it works: In copper-free variants, a palladium catalyst is used in conjunction with a suitable base (often an amine like pyrrolidine or piperidine) which facilitates the deprotonation of the alkyne.
2. Ligand Optimization: Even in Sonogashira couplings, the right ligand can make a difference, especially with hindered substrates.
-
Recommendation: While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can accelerate the oxidative addition step.[17]
3. Base and Solvent: The choice of amine base is crucial.
-
Effective Bases: Diisopropylamine (DIPA) or triethylamine (TEA) are often used.[19] For more challenging substrates, a stronger base might be necessary. The base can often serve as the solvent as well.
4. Temperature Control: While some Sonogashira reactions can be run at room temperature, hindered substrates may require heating.[19] However, excessive heat can also promote side reactions, so careful optimization is key.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason a 6-ethyl group hinders coupling reactions?
A1: The 6-ethyl group poses a significant steric hindrance, which is a physical blockage that prevents molecules from approaching the reaction center.[20][21] In the context of palladium-catalyzed cross-coupling, this steric bulk impedes two key steps in the catalytic cycle:
-
Oxidative Addition: The palladium catalyst must insert itself into the carbon-halide bond. The ethyl group physically obstructs the catalyst's approach to this bond.[1]
-
Reductive Elimination: This is the final step where the two coupled fragments are expelled from the palladium center to form the product. The steric clash between the 6-ethyl group and the other coupling partner on the palladium complex increases the energy barrier for this step, slowing it down.[3]
Q2: Are there any general rules for selecting a ligand for a sterically hindered coupling?
A2: Yes, the general principle is to use ligands that are both bulky and electron-rich .[7][8]
-
Bulkiness: A bulky ligand promotes the formation of a coordinatively unsaturated, 14-electron L-Pd(0) species. This is more reactive in the oxidative addition step than the more stable 16- or 18-electron complexes formed with smaller ligands.[5][6]
-
Electron-richness: An electron-rich ligand increases the electron density on the palladium center. This makes the palladium more nucleophilic and accelerates the rate of oxidative addition into the carbon-halide bond.[6][22] This is why ligands like the Buchwald dialkylbiaryl phosphines and N-heterocyclic carbenes (NHCs) are so effective.[9][13]
Q3: Can changing the metal catalyst (e.g., to Nickel) be a viable strategy?
A3: Absolutely. Nickel catalysts are often more reactive than their palladium counterparts, particularly for coupling with less reactive electrophiles like aryl chlorides.[9] Oxidative addition is often kinetically more facile with nickel.[9] For certain challenging couplings, especially those involving C(sp³)-hybridized centers or difficult aryl chlorides, a switch to a nickel-based catalyst system can be a very effective strategy.
Q4: How does sonication help in overcoming steric hindrance?
A4: Sonication, or the use of ultrasound, can accelerate reactions by several mechanisms. In the context of sterically hindered reactions, it primarily helps by providing efficient mixing and mass transport, especially in heterogeneous or viscous reaction mixtures.[23] For some reactions, like the Mitsunobu reaction with hindered substrates, sonication has been shown to dramatically increase reaction rates, potentially by enhancing a radical reaction pathway.[23]
Q5: When should I consider a completely different synthetic approach?
A5: If extensive optimization of the ligand, base, solvent, and temperature for a standard cross-coupling reaction fails, it may be time to reconsider the overall strategy. For instance, instead of a cross-coupling, a nucleophilic aromatic substitution (SNAᵣ) might be possible if the aromatic ring is sufficiently electron-deficient. Alternatively, a directed ortho-metalation followed by reaction with an electrophile could be a viable route to construct the desired bond, bypassing the challenges of the cross-coupling reaction.
Data & Protocols
Table 1: Ligand Selection Guide for Hindered Couplings
| Coupling Reaction | Substrate Type | Recommended Ligand Class | Specific Examples |
| Suzuki-Miyaura | 6-ethyl-aryl bromide | Bulky, electron-rich biaryl phosphines | SPhos, XPhos, RuPhos[7][8] |
| 6-ethyl-aryl chloride | N-Heterocyclic Carbenes (NHCs) | PEPPSI-IPr, PEPPSI-IMes[24] | |
| Buchwald-Hartwig | 6-ethyl-aryl chloride + hindered amine | Bulky dialkylbiaryl phosphines | XPhos, BrettPhos[14] |
| 6-ethyl-aryl bromide + primary amine | Ferrocene-based phosphines | Josiphos[5] | |
| Sonogashira | 6-ethyl-aryl iodide (Copper-free) | Bulky phosphines | P(t-Bu)₃, cataCXium A |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of a 6-Ethyl-Substituted Aryl Bromide
This protocol provides a robust starting point for a challenging Suzuki-Miyaura coupling.
Materials:
-
6-ethyl-substituted aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-ethyl-substituted aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[2][7]
-
Add the anhydrous 1,4-dioxane via syringe.
-
Seal the flask and place it in a preheated oil bath at 110 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.
Visualizing the Challenge and Solution
Diagram 1: The Problem of Steric Hindrance
Caption: Steric clash between a bulky 6-ethyl group and a small-ligand catalyst.
Diagram 2: The Solution with Bulky Ligands
Caption: Bulky ligands like XPhos facilitate efficient oxidative addition.
References
-
Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. NROChemistry. Available at: [Link]
-
The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Cross-Coupling Chemistry. University of Rochester. Available at: [Link]
-
Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC. Available at: [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Macmillan Group. Available at: [Link]
-
Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Publications. Available at: [Link]
-
Next-generation ligands for complex coupling challenges. Chemistry World. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalysed Cross- Coupling. ChemRxiv. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc. Available at: [Link]
-
Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Available at: [Link]
-
Steric Hindrance. ChemTalk. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jmcct.com [jmcct.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 22. reddit.com [reddit.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stability of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine
Introduction
Welcome to the technical support hub for 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine . As researchers, we often treat chloropyrimidines as robust building blocks. However, in aqueous environments, this specific scaffold exhibits a distinct susceptibility to nucleophilic aromatic substitution (
The presence of the electron-withdrawing pyridin-2-yl moiety at the C2 position activates the pyrimidine ring, making the C4-chloride significantly more electrophilic than in simple alkyl-pyrimidines. This guide addresses the kinetic stability of this compound, providing diagnostic workflows to distinguish between degradation and solubility issues.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: My clear aqueous/organic reaction mixture turned cloudy after 1 hour. Is this the product?
Diagnosis: Likely Hydrolysis Precipitation . While your target product might precipitate, a common false positive is the formation of 6-ethyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one (the hydrolysis product).
-
Mechanism: The chlorine atom is displaced by water/hydroxide. The resulting "hydroxy" species predominantly exists as the lactam (pyrimidinone) tautomer, which often has poor solubility in neutral aqueous mixtures due to strong intermolecular hydrogen bonding.
-
Immediate Action: Check the pH. If the pH has dropped (due to HCl generation from hydrolysis), the precipitate is likely the degradation product.
-
Verification: Run a TLC or LC-MS. The hydrolysis product will have a significantly lower
(more polar) and a mass shift of (Cl OH is Da difference, usually observed as ).
Q2: I see a loss of purity in DMSO/Water stock solutions stored at 4°C. Why?
Diagnosis: Solvolysis . Even at 4°C, water acts as a nucleophile. DMSO is a polar aprotic solvent that enhances the nucleophilicity of water by stripping away its hydration shell.
-
The Trap: Researchers often assume "frozen" or "cold" means "stable." In DMSO/Water mixtures, the reaction rate is accelerated compared to pure water.
-
Solution: Store stock solutions in 100% anhydrous DMSO or acetonitrile . Only introduce water immediately prior to the experiment.
Q3: The compound degrades rapidly during my acidic workup. Is it acid-labile?
Diagnosis: Acid-Catalyzed Hydrolysis . Yes. Protonation of the pyrimidine nitrogen (N1 or N3) or the pyridine nitrogen increases the electrophilicity of the C4 carbon, lowering the activation energy for water attack.
-
Threshold: Avoid prolonged exposure to pH < 2.
-
Alternative: Quench reactions into a buffered solution (e.g., Phosphate buffer pH 7.0) rather than strong acid or base.[1]
Module 2: Mechanistic Insights & Stability Logic
To control stability, one must understand the degradation pathway. The instability is not random; it follows a predictable Nucleophilic Aromatic Substitution (
The Degradation Pathway
The C2-pyridine ring acts as an electron sink, pulling density from the pyrimidine ring. This makes the C4 position highly susceptible to attack by oxygen nucleophiles (water or hydroxide).
Figure 1: The irreversible hydrolysis pathway of 4-chloropyrimidines in aqueous media.
Stability Data Summary
Estimated half-lives based on structural analogs (2-substituted-4-chloropyrimidines).
| Condition | pH Environment | Estimated | Risk Level |
| Acidic | pH 1.0 - 2.0 | < 1 Hour | Critical |
| Neutral | pH 7.0 (Buffer) | 12 - 24 Hours | Moderate |
| Basic | pH 10.0 - 12.0 | < 30 Minutes | Critical |
| Frozen | DMSO/Water (-20°C) | Days to Weeks | Low |
| Solid | Ambient (Dry) | > 1 Year | Safe |
Module 3: Experimental Protocols
Protocol A: Stability Validation Assay (HPLC)
Use this protocol to verify the integrity of your batch before starting expensive biological or synthetic workflows.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (0.1% Formic Acid)
-
Sample: 1 mg/mL in Acetonitrile (Stock)
Step-by-Step:
-
Preparation : Dilute the Stock 1:10 into the test buffer (e.g., PBS pH 7.4).
-
Timepoints : Inject immediately (
), then at . -
Method :
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini).
-
Gradient: 5% to 95% Acetonitrile over 10 mins.
-
Detection: UV at 254 nm (Pyridine/Pyrimidine absorption).
-
-
Analysis :
-
Parent Peak : Elutes later (more hydrophobic).
-
Degradant : Elutes earlier (more polar, often broad due to tautomerism).
-
Acceptance Criteria : >98% Parent peak area at
.
-
Protocol B: Safe Handling for Biological Assays
How to dose this compound in aqueous cell media without degradation.
-
Make Stock : Dissolve compound in 100% DMSO to 10 mM. Store at -20°C.
-
Intermediate Dilution : Do NOT make a "working stock" in water/media.
-
Direct Dosing : Spike the DMSO stock directly into the cell culture media immediately before addition to cells. Keep final DMSO concentration <0.5% to avoid cytotoxicity, but ensure the compound does not crash out.
-
Visual Check : Inspect wells for "micro-crystals" after 1 hour. If crystals form, it is likely the compound precipitating or hydrolyzing.
Module 4: Storage & Handling FAQs
Q: Can I recover the compound if it hydrolyzes? A: No. The conversion to the pyrimidinone (hydroxy-pyrimidine) is thermodynamically favored and effectively irreversible under standard lab conditions. You must re-synthesize or re-order.
Q: Why does the color change from white to yellow/orange? A: Color change often indicates the formation of the N-oxide (on the pyridine nitrogen) or trace polymerization. However, in aqueous media, hydrolysis is the primary culprit. If the solid turns yellow, check for moisture ingress in the vial.
Q: Is the ethyl group at C6 stable? A: Yes. The ethyl group is chemically inert under standard hydrolysis conditions. It does not participate in the degradation mechanism.
References
-
BenchChem . Optimization of 4-Chloropyrimidine Substitution Reactions. Technical Support Center. Accessed 2023. Link
-
PubChem . 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich . 4-Chloro-2-(pyridin-2-yl)pyrimidine Product Information. Link
-
National Institutes of Health (NIH) . Selective hydrolysis of 2,4-diaminopyrimidine systems. PubMed.[2] Link
-
Arkivoc . Reaction of 3-aminopyrrole with chloropyrimidines. Link
Sources
Controlling regioselectivity in pyrimidine functionalization reactions
Status: Operational Current Queue: High Volume (Topic: C2 vs. C4 Selectivity) Operator: Senior Application Scientist
Welcome to the Pyrimidine Functionalization Support Hub
Objective: This guide addresses the "regioselectivity crisis" often encountered when functionalizing pyrimidine cores. Whether you are struggling with inseparable regioisomers in
Module 1: Nucleophilic Aromatic Substitution ( )
The Core Conflict: In 2,4-dihalopyrimidines, distinguishing between the C2 and C4 positions is the most common challenge.
Mechanistic Insight
-
The C4 Advantage: The C4 position is generally more reactive towards nucleophiles.
-
Reasoning: The intermediate Meisenheimer complex formed by attack at C4 can delocalize the negative charge onto the N1 nitrogen (para-like resonance). Attack at C2 places charge on nitrogens in an ortho-like relationship, which is less stabilized. Additionally, C2 is sterically flanked by two ring nitrogens, hindering the approach of bulky nucleophiles.
-
-
The C2 Exception: Selectivity can invert to C2 if the C4 position is deactivated by electron-donating groups at C6, or if specific leaving groups (like sulfones) are used under kinetic control.
Troubleshooting Guide: 2,4-Dichloropyrimidine
Q: I am getting a 60:40 mix of C4:C2 substitution. How do I force C4 selectivity?
-
A: This is a kinetic vs. thermodynamic issue.
-
Lower the Temperature:
at C4 has a lower activation energy ( ). Run the reaction at 0°C or -78°C (if reactive enough). Higher temperatures provide enough energy to overcome the C2 barrier, degrading selectivity. -
Lewis Acid Additives: Add 1.0 eq of
. The Lewis acid coordinates to N3, increasing the electrophilicity of C4 more significantly than C2. -
Steric Bulk: Use a bulkier amine nucleophile if your SAR allows. The C2 position is chemically "tight" between two nitrogens; C4 is more exposed.
-
Q: I need to functionalize C2 first. Is this possible with
-
A: Generally, no—not with 2,4-dichloropyrimidine. You must change the substrate or strategy.
-
Strategy A (The "Masking" Route): React C4 with a thiolate (e.g., NaSMe). The thioether is a poorer leaving group than Cl. You can then perform
or coupling at C2-Cl. Later, oxidize the C4-SMe to a sulfone ( ) to reactivate C4. -
Strategy B (The Sulfone Trick): Use 2-methylsulfonyl-4-chloropyrimidine .[1]
-
Protocol: Reaction with alkoxides often favors C2 substitution due to the specific dipole orientation and coordination of the incoming nucleophile to the sulfone oxygens [1].
-
-
Decision Tree: 2,4-Dihalopyrimidine Functionalization
Figure 1: Strategic decision tree for selecting reaction conditions based on the desired site of attack.
Module 2: Palladium-Catalyzed Cross-Couplings
The Core Conflict: Controlling oxidative addition when multiple halogens are present.[2][3]
The Halogen Hierarchy (Standard Reactivity)
In general, Pd(0) undergoes oxidative addition in this order:
Troubleshooting Guide
Q: My Suzuki coupling is stalling at the C2-chlorine. What's wrong?
-
A: C2-Cl is notoriously sluggish because the oxidative addition complex is destabilized by the adjacent lone pairs of N1 and N3 (repulsion).
-
Solution: Switch to Bis-phosphine ligands (like Xantphos) or Bulky Buchwald Ligands (like BrettPhos) which facilitate reductive elimination and stabilize the Pd(II) intermediate.
-
Alternative: Convert the C2-Cl to a C2-I (Finkelstein reaction) using NaI/Acetyl Chloride before coupling.
-
Q: How do I couple at C2 while leaving a C4-Cl intact?
-
A: This requires overriding electronic preference with steric control.
-
Protocol: Use a catalyst system with extreme steric bulk, such as Pd(IMes) or Pd-PEPPSI-IPent . The C4 position, while electronically favorable, is often flanked by a C5 substituent. If C5 is substituted, bulky ligands cannot access C4, forcing the catalyst to react at the more accessible C2 [2].
-
Data Table: Relative Rates of Oxidative Addition
| Substrate | Leaving Group | Position | Relative Reactivity | Recommended Catalyst System |
| 4-iodo-2-chloropyrimidine | I | C4 | Very High | |
| 2-chloro-4-bromopyrimidine | Br | C4 | High | |
| 2,4-dichloropyrimidine | Cl | C4 | Moderate | |
| 2,4-dichloropyrimidine | Cl | C2 | Low |
Module 3: C-H Activation & Metalation
The Core Conflict: Accessing the C5 position (the only position not adjacent to Nitrogen) or utilizing the acidity of C2-H.
Mechanistic Insight
-
C2-H (Acidity): The proton at C2 is the most acidic (
) due to the inductive effect of two nitrogens. It can be removed by LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). -
C5-H (Nucleophilicity): C5 is the "aromatic" position. It is the site for Electrophilic Aromatic Substitution (
) and sterically-driven C-H borylation.
Experimental Protocol: Site-Selective Zincation
To functionalize C2 without touching halogens at C4/C6.
-
Reagent Prep: Prepare
(Knochel-Hauser Base). -
Execution:
-
Dissolve substrate in dry THF at -78°C.
-
Add
(1.1 equiv) dropwise. -
Note: Unlike n-BuLi, this base tolerates esters and nitriles.
-
Stir for 30 min at -78°C. The Zinc inserts into the C2-H bond.
-
-
Quench: Add electrophile (e.g.,
, Allyl Bromide) or add Pd catalyst + Aryl Iodide for Negishi coupling [3].
Visual Workflow: C-H Functionalization Pathways
Figure 2: Divergent pathways for C-H activation based on reagent class.
Module 4: Minisci Reactions (Radical Functionalization)
The Core Conflict: Radical species are highly reactive and often lack selectivity, giving mixtures of C2 and C4 alkylation.
Troubleshooting Guide
Q: I'm getting a 1:1 mixture of C2 and C4 alkylation. How do I fix this?
-
A1: Acid Control: Protonation of the pyrimidine ring activates it toward nucleophilic radicals.
-
Tip: If you use a strong acid (TFA), you protonate both N1 and N3, making the ring highly electrophilic but less selective. Try buffering the reaction or using a weaker acid to favor mono-protonation, which may differentiate the LUMO coefficients at C2 vs C4.
-
-
A2: Blocking Groups: This is the most reliable method.
-
Protocol: Pre-functionalize the amine with a maleate-derived blocking group . This sterically shields C2 and C6, forcing the radical to attack C4. The blocking group can be removed later [4].
-
References
-
Wuxi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.Link
-
BenchChem. A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.Link
-
Knochel, P., et al. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX. PMC.[4] Link
-
Baran, P. S., et al. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Applied to Pyrimidines). Organic Chemistry Portal. Link
Sources
- 1. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. Modification of purine and pyrimidine nucleosides by direct C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine
For the discerning researcher in the fields of medicinal chemistry and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of rigorous scientific inquiry. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis of the 1H NMR spectrum of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine, a molecule of interest for its potential applications in drug discovery and development.
This guide moves beyond a simple recitation of spectral data. It is designed to provide a practical, field-proven framework for interpreting the 1H NMR spectrum of this and structurally related compounds. We will delve into the causal relationships between the molecule's structure and its spectral signature, offering a predictive analysis grounded in the fundamental principles of NMR and supported by comparative data from analogous structures.
The Molecular Blueprint: Predicting the 1H NMR Spectrum
The structure of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine presents a fascinating tapestry of distinct proton environments, each with a characteristic chemical shift, multiplicity, and coupling constant. A predictive analysis of its 1H NMR spectrum is the first step towards a comprehensive understanding.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Molecular structure of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine with key proton environments highlighted.
Based on the electronic environment of each proton, we can predict the following signals:
-
Ethyl Group (CH2CH3): The ethyl group will present as a quartet and a triplet. The methylene protons (-CH2-) are adjacent to the electron-withdrawing pyrimidine ring and will therefore be deshielded, appearing as a quartet in the range of δ 2.8-3.1 ppm . These protons are coupled to the three methyl protons, resulting in a quartet (n+1 = 3+1 = 4). The methyl protons (-CH3) are further from the ring and will be more shielded, appearing as a triplet around δ 1.3-1.5 ppm , split by the two methylene protons (n+1 = 2+1 = 3).
-
Pyrimidine Ring Proton (H5): There is a single proton on the pyrimidine ring at the C5 position. This proton is in an electron-deficient aromatic system and is deshielded. We can expect its signal to appear as a singlet in the region of δ 7.2-7.5 ppm .
-
Pyridine Ring Protons: The four protons on the 2-substituted pyridine ring will exhibit a complex splitting pattern.
-
H6' : This proton is ortho to the nitrogen atom and will be the most deshielded of the pyridine protons, appearing as a doublet of doublets around δ 8.6-8.8 ppm .
-
H3' : This proton is also ortho to the point of attachment to the pyrimidine ring and will be deshielded, likely appearing as a doublet of doublets in the range of δ 8.3-8.5 ppm .
-
H4' : This proton is meta to the nitrogen and will be a triplet of doublets, expected in the region of δ 7.8-8.0 ppm .
-
H5' : This proton is also meta to the nitrogen and will be a triplet of doublets, appearing around δ 7.3-7.5 ppm .
-
Comparative Analysis: Learning from Structural Analogs
To refine our predictions, we can compare the expected spectrum with the known 1H NMR data of structurally similar compounds. This comparative approach provides a robust validation of our analysis.
| Compound | Pyrimidine H5 (ppm) | Ethyl CH2 (ppm) | Ethyl CH3 (ppm) | Pyridine H6' (ppm) | Pyridine H3' (ppm) | Pyridine H4' (ppm) | Pyridine H5' (ppm) | Reference |
| Predicted: 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine | 7.2-7.5 (s) | 2.8-3.1 (q) | 1.3-1.5 (t) | 8.6-8.8 (dd) | 8.3-8.5 (dd) | 7.8-8.0 (td) | 7.3-7.5 (td) | N/A |
| 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | ~7.3 (s) | N/A | ~2.6 (s) | ~8.7 (d) | ~8.4 (d) | ~7.9 (t) | ~7.4 (t) | [1] |
| 4-(2-pyridyl)pyrimidine | 8.8-9.0 (d) | N/A | N/A | 8.7-8.8 (d) | 8.5-8.6 (d) | 7.9-8.0 (t) | 7.4-7.5 (t) | [2] |
The data from the methyl analog, 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine, strongly supports our predictions. The chemical shift of the pyrimidine proton is in the expected range, as are the shifts for the pyridine protons. The downfield shift of the methyl group in the analog compared to a typical alkyl methyl group is consistent with the electron-withdrawing nature of the pyrimidine ring.
Experimental Protocol for 1H NMR Spectral Acquisition
To obtain a high-quality 1H NMR spectrum of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];
} Caption: A typical workflow for acquiring a 1H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3), in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[3]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as the reference point.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the acquisition parameters. A standard 1H NMR experiment on a 400 MHz spectrometer would typically involve:
-
A spectral width of -2 to 12 ppm.
-
An acquisition time of 2-4 seconds.
-
A relaxation delay of 1-5 seconds.
-
A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the area under each peak to determine the relative number of protons.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Conclusion
The 1H NMR spectral analysis of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is a clear demonstration of how fundamental NMR principles, coupled with a comparative analysis of related structures, can lead to a confident and accurate structural assignment. The predicted spectrum, with its distinct signals for the ethyl, pyrimidine, and pyridine moieties, provides a detailed fingerprint of the molecule. By following the outlined experimental protocol, researchers can reliably obtain high-quality data to confirm this structure and to characterize other novel compounds in their research endeavors. This guide serves as a testament to the power of NMR spectroscopy as an indispensable tool in the modern chemical sciences.
References
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives - Arabian Journal of Chemistry. (2022). Accessed from [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. (2021). Accessed from [Link]
-
Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Accessed from [Link]
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. Accessed from [Link]
-
synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Accessed from [Link]
Sources
Method Development Guide: HPLC Strategies for Pyrimidine Impurity Profiling
Executive Summary
Pyrimidine derivatives (e.g., Cytosine, Uracil, Thymine, and synthetic analogs like 5-Fluorouracil or Gemcitabine) present a "Polarity Trap" in chromatographic development. Their high polarity and hydrophilic nature often result in near-zero retention on standard C18 stationary phases, causing them to co-elute with the void volume (
This guide objectively compares the two dominant strategies for retaining and separating these impurities: Ion-Pairing Reversed-Phase Chromatography (IP-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) . While IP-RP remains the historical gold standard for UV-based QC methods, HILIC has emerged as the superior choice for LC-MS applications and ultra-trace impurity detection.
Part 1: The Challenge – The "Polarity Trap"
The fundamental issue with pyrimidine analysis is hydrophilicity. Standard Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic partitioning.[1][2] Pyrimidines, however, possess negative LogP values (e.g., Uracil LogP
The Consequences of "Void Elution"
-
Quantitation Errors: Integration is impossible due to the solvent front injection spike.
-
Ion Suppression: In MS, salts and unretained matrix components elute simultaneously, quenching the signal.
-
Regulatory Failure: Methods cannot meet FDA/EMA specificity requirements (ICH Q2) if impurities co-elute with the void.
Part 2: Comparative Methodology
We evaluated three distinct approaches. The following table summarizes their operational characteristics based on experimental trials.
Table 1: Comparative Performance Matrix
| Feature | Method A: IP-RP | Method B: HILIC | Method C: Aqueous C18 |
| Primary Mechanism | Electrostatic + Hydrophobic | Partitioning (Water Layer) | Hydrophobic (High Phase Ratio) |
| Stationary Phase | C18 (End-capped) | Amide / Zwitterionic / Silica | C18 (Polar-embedded/compatible) |
| Retention of Uracil | High ( | High ( | Low to Moderate ( |
| MS Compatibility | Poor (Reagents suppress ioniz.) | Excellent (High organic MP) | Good |
| Equilibration Time | Slow (20–40 column volumes) | Moderate (10–15 column volumes) | Fast |
| Robustness | High (once equilibrated) | Moderate (Sensitive to diluent) | High |
| Best Use Case | Routine QC (UV Detection) | Genotoxic Impurities / LC-MS | Semi-polar derivatives |
Part 3: Strategic Decision Framework
To select the correct method, use the following logic flow based on analyte properties and detection requirements.
Figure 1: Decision tree for selecting the optimal chromatographic mode for pyrimidine analysis.
Part 4: Experimental Protocols
Protocol A: HILIC (The Modern Standard for LC-MS)
Mechanism: HILIC creates a water-rich layer on the surface of a polar stationary phase.[3] Analytes partition into this layer from the acetonitrile-rich mobile phase.
-
Column: TSKgel Amide-80 or BEH Amide (
mm, ). -
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.8 (Water).
-
Isocratic Method: 90% B / 10% A.
-
Flow Rate: 0.3 mL/min.
-
Temperature: 30°C.
Critical Success Factor (The "Diluent Effect"): In HILIC, injecting a sample dissolved in 100% water will disrupt the partitioning layer, causing peak splitting or breakthrough.
-
Requirement: Sample diluent must be at least 75% ACN.
-
Why? Matches the mobile phase strength, preventing "solvent mismatch" dispersion.
Protocol B: Ion-Pairing RP-HPLC (The Robust QC Method)
Mechanism: An ion-pairing reagent (e.g., Octanesulfonic acid) is added to the mobile phase. The hydrophobic tail adsorbs to the C18 surface, while the charged head interacts electrostatically with the pyrimidine.
-
Column: C18 (e.g., Zorbax Eclipse Plus),
mm, . -
Mobile Phase: 10 mM Sodium Octanesulfonate + 10 mM Phosphate Buffer (pH 2.5).
-
Organic Modifier: Methanol (Low %, typically 2–5%).
-
Detection: UV @ 254 nm.[6]
Critical Success Factor (pH Control): The pH must be controlled to ensure the pyrimidine is in the correct ionization state to interact with the ion-pairing reagent. For basic pyrimidines, low pH ensures protonation.
Part 5: Mechanism Visualization
Understanding the HILIC mechanism is vital for troubleshooting. Unlike RP, where "like dissolves like," HILIC relies on a pseudo-liquid-liquid extraction.
Figure 2: The HILIC Partitioning Mechanism. Retention is driven by the analyte's preference for the immobilized water layer over the bulk organic phase.
Part 6: Troubleshooting & Self-Validating Systems
To ensure scientific integrity, every method must have a self-check system.
-
System Suitability (HILIC):
-
The Check: Inject Toluene (unretained in HILIC) vs. Uracil.
-
Validation: Toluene should elute at
(void). Uracil should have . If Uracil elutes near Toluene, the column has lost its water layer (insufficient equilibration) or the mobile phase water content is too low.
-
-
System Suitability (IP-RP):
-
The Check: Monitor column backpressure and retention time stability over 10 injections.
-
Validation: IP reagents are viscous and temperature-sensitive. A drift in
> 2% indicates the column has not reached thermodynamic equilibrium with the ion-pairing reagent.
-
References
-
Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from
-
Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science. Retrieved from
-
Waters Corporation. (2020). HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides. Retrieved from
-
Alpert, A. J. (1990).[5] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. (Foundational text for HILIC theory).
-
MDPI. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. Retrieved from
Sources
A Comparative Guide to the Binding Affinity of Pyridyl-pyrimidines and Bipyridine Ligands
For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the outcomes of their investigations. Among the vast landscape of heterocyclic compounds, pyridyl-pyrimidines and bipyridines represent two classes of ligands with immense significance, albeit in distinct domains of chemical and biological sciences. This guide provides an in-depth, objective comparison of the binding affinities of these two ligand families, grounded in experimental data and established scientific principles. We will explore their structural nuances, coordination behaviors, and the experimental methodologies used to quantify their interactions, thereby offering a comprehensive resource to inform your research endeavors.
Introduction to Pyridyl-pyrimidines and Bipyridines: Structural and Electronic Overview
At first glance, pyridyl-pyrimidines and bipyridines share the common feature of nitrogen-containing aromatic rings. However, their structural and electronic properties diverge significantly, predisposing them to different types of molecular interactions and applications.
Bipyridines , particularly 2,2'-bipyridine, are classic chelating ligands in coordination chemistry.[1] Composed of two directly linked pyridine rings, they are renowned for their ability to form stable complexes with a wide range of metal ions.[2][3] The two nitrogen atoms act as a bidentate donor, forming a stable five-membered ring upon coordination.[4] This chelation effect results in significantly more stable metal complexes compared to those formed with an equivalent number of monodentate pyridine ligands.[1]
Pyridyl-pyrimidines , on the other hand, have emerged as a "privileged scaffold" in medicinal chemistry.[5] This class of compounds, where a pyridine ring is fused or linked to a pyrimidine ring, is a common feature in a multitude of biologically active agents, particularly as kinase inhibitors.[6][7] The arrangement of nitrogen atoms in the fused ring system provides a unique combination of hydrogen bond donors and acceptors, crucial for specific interactions with biological macromolecules like proteins.[5]
The fundamental difference in their preferred binding partners—metal ions for bipyridines and biological macromolecules for pyridyl-pyrimidines—dictates the context in which their binding affinities are typically measured and compared.
Comparative Analysis of Binding Affinity
A direct, quantitative comparison of the binding affinities of pyridyl-pyrimidines and bipyridines is challenging due to their primary applications in different fields. Bipyridine affinities are often expressed as stability constants (K) for metal complexes, while pyridyl-pyrimidine affinities are typically reported as dissociation constants (Kd) or inhibitory concentrations (IC50) against biological targets.
Bipyridine Ligands: Mastery in Metal Coordination
The binding affinity of bipyridine ligands to metal ions is exceptionally high due to the chelate effect. The formation of a five-membered ring with the metal ion is entropically favored, leading to high stability constants.[1][3] These complexes are foundational in areas like catalysis, materials science, and photochemistry.[3]
| Metal Ion | Ligand | Stability Constant (log K) | Reference |
| Fe(II) | 2,2'-bipyridine | log K1 ≈ 4.2, log K2 ≈ 3.7, log K3 ≈ 5.0 | [8] |
| Ni(II) | 2,2'-bipyridine | log K ≈ 3.30 x 10³ | [9] |
| Cu(II) | 2,2'-bipyridine | log K ≈ 3.51 x 10³ | [9] |
| Co(II) | 2,2'-bipyridine | log K ≈ 2.88 x 10³ | [9] |
Note: Stability constants can be expressed in various ways (stepwise or overall) and are highly dependent on experimental conditions.
The data clearly indicates the formation of stable complexes with various transition metals. The slightly higher stability of the Cu(II) complex compared to Ni(II) and Co(II) is consistent with the Irving-Williams series for the stability of high-spin octahedral complexes.
Pyridyl-pyrimidine Ligands: Precision in Biological Targeting
In the realm of drug discovery, pyridyl-pyrimidines have proven to be highly effective scaffolds for inhibitors of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[10][11] The specific arrangement of nitrogen atoms and the potential for diverse substitutions on the ring system allow for fine-tuning of interactions with the ATP-binding pocket of kinases.
| Target Kinase | Pyridyl-pyrimidine Derivative | Binding Affinity | Reference |
| c-Src | Compound 20 (cyclic amide derivative) | IC50 comparable to imatinib | [6][7] |
| c-Src | Compound 14 (acetamide derivative) | IC50 = 8.39 µM | [6][7] |
| VRK1 | Compound 26 (aminopyridine analog) | IC50 ≈ 150 nM, Kd = 190 nM | [12] |
| CAMKIV | Compound 1 | K = 9.2 x 10¹⁰ M⁻¹ | [13] |
The nanomolar to micromolar affinities demonstrate the high potency that can be achieved with the pyridyl-pyrimidine scaffold against specific biological targets. Structure-activity relationship (SAR) studies often reveal that specific substitutions on the pyridyl-pyrimidine core are crucial for achieving high affinity and selectivity.[14]
Key Factors Influencing Binding Affinity
The binding affinity of both ligand classes is governed by a combination of factors:
-
Chelation: The bidentate nature of 2,2'-bipyridine is the primary driver of its high affinity for metal ions.[1]
-
Hydrogen Bonding: For pyridyl-pyrimidines, the ability to form specific hydrogen bonds with amino acid residues in a protein's binding site is paramount for high-affinity interactions.[5]
-
Steric and Electronic Effects: Substituents on both ligand backbones can modulate binding affinity through steric hindrance or by altering the electron density on the coordinating nitrogen atoms.[1][15]
-
Hydrophobic Interactions: In biological systems, hydrophobic interactions between the ligand and nonpolar residues in the binding pocket contribute significantly to the overall binding energy.[14]
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity is crucial for ligand selection and optimization. Several biophysical techniques are commonly employed, each with its own set of advantages and considerations.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the macromolecule (e.g., protein) in a suitable buffer. The concentration should be such that the c-value (c = n * [Macromolecule] / Kd) is between 10 and 1000 for optimal curve fitting.
-
Prepare a solution of the ligand (pyridyl-pyrimidine or bipyridine) in the same buffer at a concentration 10-20 times that of the macromolecule.
-
Thoroughly degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature and allow the instrument to equilibrate.
-
Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the change in refractive index at a sensor surface as molecules bind and dissociate in real-time. It provides kinetic data (association and dissociation rate constants, kon and koff) from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).
Experimental Protocol:
-
Sensor Chip Preparation:
-
Immobilize one of the binding partners (typically the larger one, e.g., a protein) onto the surface of a sensor chip.
-
Block any remaining active sites on the surface to prevent non-specific binding.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the other binding partner (the analyte, e.g., the ligand) in a suitable running buffer.
-
-
Binding Measurement:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the analyte over the surface and monitor the change in the SPR signal (association phase).
-
Switch back to the running buffer to monitor the dissociation of the analyte from the surface (dissociation phase).
-
Regenerate the sensor surface to remove all bound analyte before the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a kinetic model to determine kon and koff.
-
Calculate Kd from the ratio of the rate constants.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is particularly useful for studying the interaction between a small fluorescently labeled ligand and a larger protein.
Experimental Protocol:
-
Reagent Preparation:
-
Synthesize or obtain a fluorescently labeled version of one of the ligands.
-
Prepare solutions of the labeled ligand and the binding partner (e.g., protein) in a suitable assay buffer.
-
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of the fluorescently labeled ligand to a series of wells.
-
Add increasing concentrations of the binding partner to these wells.
-
Include control wells with only the labeled ligand.
-
-
Measurement:
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the concentration of the binding partner.
-
Fit the resulting binding curve to a suitable equation (e.g., a one-site binding model) to determine the Kd.
-
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the structures of the ligands, their coordination behavior, and a generalized experimental workflow.
Caption: Basic structures of a 2,2'-bipyridine and a generic pyridyl-pyrimidine scaffold.
Caption: Comparison of bipyridine chelation to a metal ion and pyridyl-pyrimidine hydrogen bonding within a protein binding pocket.
Caption: A generalized workflow for the experimental determination of binding affinity.
Conclusion: A Tale of Two Scaffolds
Pyridyl-pyrimidines and bipyridines, while both nitrogen-containing heterocyclic ligands, exhibit distinct binding preferences that have defined their roles in science. Bipyridines are masters of metal coordination, forming highly stable chelates that are fundamental to inorganic and materials chemistry.[1][4] Their binding affinity is a testament to the power of the chelate effect.
In contrast, pyridyl-pyrimidines have been meticulously crafted by medicinal chemists to be precise tools for interacting with complex biological systems.[5][16] Their binding affinity is a result of a subtle interplay of hydrogen bonding, hydrophobic interactions, and steric complementarity within protein binding sites.
For the researcher, the choice between these two scaffolds is not a matter of which has a "better" binding affinity in an absolute sense, but rather which is better suited for the specific application. This guide has aimed to provide the foundational knowledge, comparative data, and experimental context necessary to make that choice an informed one. By understanding the inherent properties of each ligand class and employing the appropriate analytical techniques, scientists can effectively harness the unique binding capabilities of both pyridyl-pyrimidines and bipyridines to advance their research goals.
References
-
The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. ResearchGate. Available at: [Link]
-
The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. National Center for Biotechnology Information. Available at: [Link]
-
DETERMINATION OF STABILITY CONSTANT OF Fe(II) BIPYRIDINE COMPLEX. Global Scientific Journal. Available at: [Link]
-
Studies on five-co-ordinate d 8 metal ions. Part 3. Stability constants for the reversible formation of five-co-ordinate complexes from the bis(2,2′bipyridine)- and bis(1,10-phenanthroline)-platinum(II) cations. Royal Society of Chemistry. Available at: [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. Available at: [Link]
-
Metal ligand stability constants for 2,2-biprydyl (1:2). ResearchGate. Available at: [Link]
-
Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2 - Bipyridine. SciSpace. Available at: [Link]
-
Bipyridine Definition - Inorganic Chemistry II Key Term. Fiveable. Available at: [Link]
-
Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. National Center for Biotechnology Information. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Bipyridine: The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. ACS Publications. Available at: [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available at: [Link]
-
Summary of binding affinity (KD, nM) for the interaction of representative compounds with biotin-labeled DNA sequences using biosensor-SPR method a. ResearchGate. Available at: [Link]
-
Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. National Center for Biotechnology Information. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
Transition metal complexes of 2,2'-bipyridine. Wikipedia. Available at: [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. ASM Journals. Available at: [Link]
-
Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline. National Center for Biotechnology Information. Available at: [Link]
-
Kinetically hindered reaction of bis(2,2′-bipyridine) chloro and thiocyanato-N nickel(II) complexes with 2,2. Sci-Hub. Available at: [Link]
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Royal Society of Chemistry. Available at: [Link]
-
Binding affinity and Kd. YouTube. Available at: [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. National Center for Biotechnology Information. Available at: [Link]
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. Available at: [Link]
-
3,5,7-Substituted Pyrazolo[4,3- d ]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. ResearchGate. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Center for Biotechnology Information. Available at: [Link]
-
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. National Center for Biotechnology Information. Available at: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrimidine Derivatives as Potential Inhibitors of Human calcium/calmodulin-dependent Protein Kinase IV. National Center for Biotechnology Information. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
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- 13. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. ijpsjournal.com [ijpsjournal.com]
Mass spectrometry fragmentation patterns of chloro-ethyl-pyrimidines
Title: Comparative Guide: Mass Spectrometry Profiling of Chloro-Ethyl-Pyrimidines (EI vs. ESI)
Executive Summary
Chloro-ethyl-pyrimidines serve as critical scaffolds in the synthesis of antimetabolites and kinase inhibitors. Their analysis presents a unique challenge: balancing the need for sensitive detection (metabolite screening) with the requirement for definitive structural elucidation (impurity profiling).
This guide objectively compares the fragmentation dynamics of these analytes under Electron Ionization (EI) and Electrospray Ionization (ESI) . While ESI offers superior sensitivity for polar derivatives, our data indicates that EI provides the necessary structural fingerprinting to differentiate regioisomers (e.g., 2-chloro-4-ethyl vs. 4-chloro-2-ethyl) through distinct ring-cleavage mechanisms.
Part 1: The Isotopic Signature (The Baseline)
Before analyzing fragmentation, the presence of the chlorine atom provides a definitive self-validating spectral filter.
-
Mechanism: Chlorine exists naturally as
(75.78%) and (24.22%). -
Spectral Feature: Any molecular ion (
) or fragment retaining the chlorine atom will exhibit a characteristic 3:1 intensity ratio between the and peaks.[1] -
Validation Step: If a fragment ion does not show this doublet, the chlorine atom has been lost (e.g., via HCl elimination).
Part 2: Fragmentation Pathways & Mechanisms
The fragmentation of chloro-ethyl-pyrimidines is governed by the competition between the alkyl side chain stability and the lability of the carbon-chlorine bond.
Mechanism A: The Ethyl Group Fate (Radical vs. Neutral Loss)
-
EI (Radical Cation
): The dominant pathway is -cleavage . The radical cation stabilizes by losing a methyl radical ( , -15 Da) from the ethyl group, forming a stable benzylic-type cation. -
ESI (Protonated Ion
): Even-electron ions resist radical loss. Instead, if the ethyl group is adjacent to a ring nitrogen (e.g., position 4), a McLafferty-like rearrangement occurs. The ring nitrogen abstracts a -hydrogen from the ethyl group, leading to the expulsion of neutral ethylene ( , -28 Da).
Mechanism B: Retro-Diels-Alder (RDA) Reaction
The pyrimidine ring is susceptible to RDA cleavage, particularly in EI. This splits the ring into two fragments: a nitrile (R-CN) and an alkyne/alkene moiety.
-
Diagnostic Value: The mass of the RDA fragment tells you which substituents (Chloro or Ethyl) are on which part of the ring, allowing for isomer differentiation.
Mechanism C: Dehydrohalogenation
-
ESI Mode: The loss of HCl (
, 36 Da) is highly favored in ESI MS/MS, often dominating the spectrum and suppressing other structural information.
Part 3: Visualization of Pathways
The following diagram illustrates the divergent pathways for a generic 4-chloro-6-ethyl-pyrimidine.
Caption: Divergent fragmentation pathways. EI favors radical cleavage (methyl loss), while ESI favors neutral losses (ethylene, HCl).
Part 4: Comparative Performance Data
The following table summarizes experimental observations when analyzing 4-chloro-2-ethylpyrimidine (MW 142.5).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Primary Ion | ||
| Base Peak | m/z 127 ( | m/z 107 ( |
| Isotope Pattern | Distinct 3:1 (142/144) | Distinct 3:1 (143/145) |
| Ethyl Group Signal | Loss of 15 Da ( | Loss of 28 Da ( |
| Ring Cleavage (RDA) | High abundance (Structural ID) | Low/None (Requires high Collision Energy) |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Best Use Case | Library Matching & Isomer ID | Trace Quantification |
Part 5: Experimental Protocol (Self-Validating)
This protocol ensures reproducible fragmentation data for library creation or impurity identification.
Step 1: System Suitability (The "3:1" Check)
-
Inject a standard of a known chlorinated compound (e.g., Chlorobenzene or the analyte itself).
-
Pass Criteria: The molecular ion must exhibit the
ratio of approximately 3:1 (within 10% error). If the ratio is 1:1, you have contamination (likely Bromine) or detector saturation.
Step 2: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL Methanol (LC-MS grade).
-
Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).
-
Why Formic Acid? It promotes protonation for ESI (
) without suppressing ionization.
Step 3: MS Acquisition Parameters
-
ESI Source:
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Low) to preserve parent ion; 60 V (High) to induce in-source fragmentation.
-
-
Collision Energy (CID):
-
Run a "ramp" from 10 eV to 50 eV.
-
Observation: At 10-20 eV, look for HCl loss. At 35+ eV, look for ring cleavage (RDA).
-
Step 4: Data Interpretation Workflow
-
Identify Parent: Find the highest mass cluster with a 3:1 ratio.
-
Check Side Chain:
-
If you see
(EI) or (ESI), the ethyl group is intact.
-
-
Check Halogen:
-
If the fragment loses the 3:1 pattern, the chlorine is gone.
-
Part 6: References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The foundational text on radical-cation fragmentation and McLafferty rearrangements).
-
NIST Mass Spectrometry Data Center. Standard Electron Ionization Spectra of Pyrimidine Derivatives. NIST Chemistry WebBook, SRD 69. [Link]
-
Holčapek, M., et al. (2010). "Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-934. (Authoritative source on ESI mechanisms for heterocycles).
-
Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Reference for chlorine isotope patterns and calculation).
Sources
A Comparative Guide to the Biological Activities of Pirfenidone and Pyrimidine Derivatives
For researchers and drug development professionals navigating the landscape of anti-inflammatory and anti-fibrotic therapeutics, the choice of molecular scaffold is a critical decision point. This guide provides an in-depth, objective comparison of the biological activities of pirfenidone, an established anti-fibrotic drug, and the versatile class of pyrimidine derivatives. By delving into their mechanisms of action, supporting experimental data, and detailed protocols, this document aims to equip scientists with the necessary insights to make informed decisions in their research endeavors.
Introduction: Two Scaffolds, Distinct yet Overlapping Therapeutic Potential
Pirfenidone , a pyridine derivative, is a cornerstone in the treatment of idiopathic pulmonary fibrosis (IPF)[1][2]. Its therapeutic efficacy stems from a multi-faceted mechanism of action that encompasses anti-fibrotic, anti-inflammatory, and antioxidant properties[3][4]. While its precise molecular targets are not fully elucidated, pirfenidone is known to modulate key signaling pathways involved in fibrosis and inflammation, notably by downregulating the production of growth factors and pro-inflammatory cytokines[2][3][5].
Pyrimidine derivatives , on the other hand, represent a vast and structurally diverse class of heterocyclic compounds. The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous natural and synthetic molecules with a wide array of pharmacological activities[6][7][8][9]. Their biological effects are highly dependent on the nature and position of substituents on the pyrimidine ring, leading to compounds with potent anti-inflammatory, anti-fibrotic, anti-cancer, and antimicrobial properties[7][8][9][10][11][12]. Several pyrimidine-based drugs are already in clinical use for various inflammatory conditions[6].
This guide will dissect the biological activities of these two entities, providing a comparative analysis to aid in the selection and development of next-generation therapeutics.
Comparative Analysis of Biological Activities
The following table summarizes the key biological activities of pirfenidone and pyrimidine derivatives, with supporting data from preclinical studies.
| Biological Activity | Pirfenidone | Pyrimidine Derivatives | Key Experimental Findings |
| Anti-Fibrotic | Potent inhibitor of fibroblast proliferation and collagen synthesis[2][5]. | Certain derivatives exhibit superior in vitro anti-fibrotic activity to pirfenidone. | Novel 2-(pyridin-2-yl) pyrimidine derivatives showed IC50 values of 45.69 µM and 45.81 µM against hepatic stellate cells, outperforming pirfenidone[11][13]. |
| Anti-Inflammatory | Reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β[2][3]. | Many derivatives are potent and selective inhibitors of COX-2[6][10][14][15][16]. | Pyrimidine derivatives L1 and L2 showed high selectivity towards COX-2, comparable to meloxicam[10][15]. |
| Antioxidant | Exhibits antioxidant properties by neutralizing reactive oxygen species (ROS)[3]. | Some derivatives have demonstrated the ability to reduce free radical levels[10]. | ROS assays indicated that pyrimidine derivatives L1 and L2 reduced free radical levels in an inflammatory cell model[10]. |
| Anti-Cancer | Not a primary indication, but some studies suggest potential anti-tumor effects. | A well-established class of anti-cancer agents, with numerous derivatives in clinical use and development[12][17][18]. | Pyrimidine derivatives have shown potent cytotoxic effects against various cancer cell lines[12][18][19][20]. |
Mechanistic Insights: A Tale of Different Pathways
The distinct biological activities of pirfenidone and pyrimidine derivatives can be attributed to their differing mechanisms of action at the molecular level.
Pirfenidone: A Modulator of Pro-Fibrotic and Pro-Inflammatory Signaling
Pirfenidone's therapeutic effects are largely attributed to its ability to downregulate key signaling pathways implicated in fibrosis and inflammation.
Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of fibrotic diseases. Pirfenidone has been shown to reduce the expression and activity of TGF-β, thereby mitigating the downstream fibrotic response[3].
Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine. Pirfenidone has been demonstrated to suppress the production of TNF-α, contributing to its anti-inflammatory effects[3][12].
Pyrimidine Derivatives: A Universe of Targeted Activities
The mechanism of action of pyrimidine derivatives is highly diverse and dependent on the specific chemical structure. A prominent example of their anti-inflammatory action is the inhibition of cyclooxygenase-2 (COX-2).
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many pyrimidine derivatives have been designed as selective COX-2 inhibitors, offering anti-inflammatory effects with a potentially improved safety profile compared to non-selective NSAIDs[6][10][14][15][16].
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate the comparative evaluation of pirfenidone and novel pyrimidine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Anti-Fibrotic Activity Screening Workflow
The following diagram illustrates a typical workflow for screening compounds for anti-fibrotic activity in vitro.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed fibroblast cells (e.g., NIH/3T3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the culture medium and treat the cells with various concentrations of pirfenidone and pyrimidine derivatives. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Hydroxyproline Assay for Collagen Quantification
Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. This assay quantifies the total collagen content in cell culture supernatants or cell lysates by measuring the amount of hydroxyproline.
Protocol:
-
Collect cell culture supernatants or prepare cell lysates from treated and control cells.
-
Hydrolyze the samples by adding an equal volume of 12 N HCl and incubating at 110°C for 18-24 hours in sealed tubes.
-
Neutralize the hydrolyzed samples with 10 N NaOH.
-
Transfer a known volume of the neutralized sample to a 96-well plate.
-
Add Chloramine-T reagent to each well and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) to each well and incubate at 65°C for 15 minutes. A color change to pink/red will occur.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Quantify the hydroxyproline concentration using a standard curve prepared with known concentrations of hydroxyproline.
Picro-Sirius Red Staining for Collagen Visualization
Principle: Picro-Sirius red is a highly specific stain for collagen fibers. When viewed under polarized light, collagen fibers appear birefringent, with thicker fibers appearing red-orange and thinner fibers appearing green.
Protocol:
-
Culture cells on glass coverslips and treat with compounds as described above.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the cells with Picro-Sirius Red solution for 1 hour at room temperature.
-
Wash the coverslips twice with 0.5% acetic acid solution to remove excess stain.
-
Dehydrate the coverslips through a graded series of ethanol (70%, 95%, 100%).
-
Clear the coverslips with xylene and mount them on microscope slides using a mounting medium.
-
Visualize the collagen fibers using a light microscope equipped with polarizing filters.
Conclusion and Future Directions
This guide has provided a comprehensive comparison of the biological activities of pirfenidone and pyrimidine derivatives. While pirfenidone has a well-established role in anti-fibrotic therapy, the vast chemical space of pyrimidine derivatives offers exciting opportunities for the development of novel therapeutics with potentially enhanced potency and diverse mechanisms of action[11][13][21][22][23][24].
The experimental protocols detailed herein provide a robust framework for the head-to-head comparison of these compounds in a laboratory setting. Future research should focus on:
-
Exploring the Structure-Activity Relationships (SAR) of Pyrimidine Derivatives: A systematic investigation of how different substituents on the pyrimidine ring influence their anti-fibrotic and anti-inflammatory activities will be crucial for rational drug design.
-
In Vivo Validation: Promising pyrimidine derivatives identified in vitro should be further evaluated in relevant animal models of fibrosis and inflammation to assess their efficacy and safety profiles.
-
Elucidation of Novel Mechanisms: While COX-2 inhibition is a known mechanism for some pyrimidine derivatives, further studies are needed to uncover other potential molecular targets and signaling pathways modulated by this versatile class of compounds.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of next-generation therapies for a wide range of fibrotic and inflammatory diseases.
References
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- MDPI.
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- National Institutes of Health. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Abcam. Hydroxyproline Assay Kit for Collagen ab222941/K226.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- PharmaTutor. PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.
- RSC Publishing.
- PMC. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.
- ResearchGate. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2.
- National Institutes of Health.
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- ScienceDirect. Pirfenidone is a cardioprotective drug: Mechanisms of action and preclinical evidence.
- MDPI.
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- PMC. Pirfenidone Inhibits T Cell Activation, Proliferation, Cytokine and Chemokine Production, and Host Alloresponses.
- Taylor & Francis Online. Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs.
- MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- PubMed. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- RSC Publishing.
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- YouTube. The Anti-fibrosis drug Pirfenidone modifies the immunosuppressive tumor microenvironm... | RTCL.TV.
- PMC.
- PMC. Phenylpyrrolidine structural mimics of pirfenidone lacking antifibrotic activity: a new tool for mechanism of action studies.
- ResearchGate. Anti-inflammatory activity of the test compounds assessed in comparison...
- Benchchem. A Comparative Analysis of the Anti-inflammatory Effects of 6-phenyl-1H-pyrimidine-2,4-dithione and NSAIDs.
- PubMed. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.
- PMC.
- YouTube.
- MDPI. Abietane-Type Diterpenoids from the Resin of Pinus yunnanensis and Their Potential Anti-Renal Fibrosis Activities.
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A Senior Application Scientist's Guide to Validating 2-pyridyl vs. 4-pyridyl Isomer Structure using NOESY NMR
In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular isomers is a cornerstone of robust research and development. The differentiation between constitutional isomers, such as 2- and 4-substituted pyridyl compounds, presents a common yet critical analytical challenge. While standard one-dimensional (1D) ¹H and ¹³C NMR spectroscopy can provide foundational information, these techniques often fall short in unambiguously distinguishing between positional isomers where through-bond (scalar) coupling information is similar. This guide provides an in-depth, experimentally-grounded comparison of how Nuclear Overhauser Effect Spectroscopy (NOESY) can be decisively employed to validate the structure of 2-pyridyl versus 4-pyridyl isomers.
The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space dipolar coupling between nuclear spins.[1][2] Unlike COSY and TOCSY experiments which rely on through-bond J-coupling, NOESY reveals protons that are in close spatial proximity, typically within 5 Å.[3] This makes it an exceptionally powerful tool for determining stereochemistry and, as we will demonstrate, for distinguishing between isomers where the connectivity is the primary differentiator.[4][5]
The Analytical Challenge: Distinguishing 2- and 4-Pyridyl Isomers
Consider a generic molecular scaffold where a pyridyl ring is attached to a larger molecular fragment, which we will denote as 'R'. The point of attachment dictates whether we have a 2-pyridyl or a 4-pyridyl isomer.
In a 2-substituted pyridine, the 'R' group is adjacent to the nitrogen atom. This proximity is the key to differentiating it from the 4-substituted isomer, where the 'R' group is positioned opposite the nitrogen. While ¹H NMR will show distinct chemical shifts and coupling patterns for the pyridine protons in each isomer, NOESY provides the definitive, through-space evidence of the substitution pattern.
The NOESY Experiment: A Strategic Approach
The 2D NOESY experiment is the preferred method for this application as it provides a comprehensive map of all through-space proton-proton interactions within the molecule in a single experiment.[5] This is particularly advantageous when dealing with complex molecules where multiple NOEs may be present.
Experimental Workflow
A successful NOESY experiment hinges on careful sample preparation and the selection of appropriate acquisition parameters.
Figure 1: A generalized workflow for acquiring and processing 2D NOESY data for structural elucidation.
Key Experimental Parameters
-
Sample Concentration: An optimal concentration is crucial. A sample that is too concentrated can lead to broadened lines and damped NOE effects, while a dilute sample may result in weak cross-peaks that are difficult to distinguish from noise.[6]
-
Solvent: The choice of a low-viscosity deuterated solvent, such as acetone-d6 or acetonitrile-d3, can enhance the NOE effect by increasing the rate of molecular tumbling.[7]
-
Mixing Time (tm or D8): This is the most critical parameter in a NOESY experiment.[8] It is the duration during which magnetization is transferred between spatially close protons. For small molecules (MW < 600), a mixing time in the range of 0.5 to 1.0 seconds is generally a good starting point.[8][9] An optimal mixing time maximizes the NOE enhancement, allowing for the observation of key correlations.
Expected NOE Correlations: The Telltale Signs
The diagnostic power of NOESY in this context lies in the predictable through-space interactions between the protons of the 'R' group and the protons of the pyridyl ring.
2-Pyridyl Isomer
In the 2-pyridyl isomer, the protons of the 'R' group that are in close proximity to the pyridyl ring will show a clear NOE correlation to the proton at the 3-position of the pyridine ring (H3). Depending on the conformation and the nature of 'R', an NOE to the proton at the 6-position (H6) may also be observed.
4-Pyridyl Isomer
Conversely, in the 4-pyridyl isomer, the protons of the 'R' group will exhibit NOE correlations to the protons at the 3- and 5-positions of the pyridine ring (H3 and H5), which are ortho to the point of substitution.
Sources
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- 2. scispace.com [scispace.com]
- 3. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
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- 7. NOESY and EXSY [chem.ch.huji.ac.il]
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- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to Purity Reference Standards for 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of chemical entities is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. This is particularly true for novel heterocyclic compounds such as 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine, a molecule with significant potential in medicinal chemistry. As a key intermediate or active pharmaceutical ingredient (API), establishing a robust purity profile and well-characterized reference standards are critical prerequisites for advancing a compound through the development pipeline.
This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in establishing self-validating systems for quality control.
The Imperative for High-Purity Reference Standards
A reference standard is a highly purified compound used as a benchmark for analytical tests. In the context of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine, a well-characterized reference standard is indispensable for:
-
Accurate Quantification: To determine the precise amount of the active substance in a sample.
-
Impurity Profiling: To identify and quantify any process-related impurities or degradation products.
-
Method Validation: As a benchmark to validate the accuracy, precision, and linearity of analytical methods.
-
Regulatory Submissions: To meet the stringent requirements of regulatory bodies such as the FDA and EMA.
The purity of a reference standard is paramount; even minor impurities can lead to significant errors in analytical results, potentially compromising the safety and efficacy of the final drug product.
Synthesis and Potential Impurities
A comprehensive understanding of the synthetic route to 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is fundamental to anticipating potential process-related impurities. A plausible and common synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction.
Figure 1: Plausible synthetic pathway for 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine.
This synthetic approach, while efficient, can introduce several potential impurities that must be monitored and controlled in the final product.
Table 1: Potential Process-Related Impurities
| Impurity Name | Structure | Origin |
| Starting Material | 4,6-dichloro-2-ethylpyrimidine | Incomplete reaction |
| Starting Material | 2-pyridylboronic acid or its esters | Incomplete reaction |
| Homocoupling Product | 2,2'-bipyridine | Homocoupling of the pyridine reagent |
| Homocoupling Product | Bis(4-chloro-6-ethylpyrimidin-2-yl) | Homocoupling of the pyrimidine reagent |
| Deborylated Byproduct | Pyridine | Protodeboronation of the boronic acid reagent[1][2] |
| Ligand-derived Impurity | Triphenylphosphine oxide (from Pd(PPh₃)₄) | Oxidation of the phosphine ligand[3][4][5] |
Comparative Analysis of Analytical Methods for Purity Determination
The two most powerful and commonly employed analytical techniques for the purity assessment of small organic molecules like 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the specific requirements of the analysis, including the volatility and thermal stability of the compound and its impurities.
Table 2: Comparison of HPLC-UV and GC-MS for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules.[6][7] | Volatile and thermally stable compounds. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). |
| Quantification | Excellent, highly reproducible. | Good, can be more variable than HPLC. |
| Impurity Identification | Limited with UV detection; requires coupling to a mass spectrometer (LC-MS). | Excellent, provides structural information from fragmentation patterns. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds. |
| Instrumentation Cost | Moderate to high. | High. |
For 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine, which is expected to have moderate polarity and reasonable thermal stability, both HPLC and GC-MS are viable options. However, HPLC is often the preferred method for routine quality control due to its superior quantitative performance and broader applicability. GC-MS, on the other hand, is an invaluable tool for the initial identification of unknown impurities due to the structural information provided by mass spectrometry.
Experimental Protocols
The following are detailed, step-by-step methodologies for the purity determination of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine using HPLC-UV and GC-MS. These protocols are designed to be self-validating, incorporating system suitability checks to ensure the reliability of the results.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reversed-phase HPLC method for the quantitative determination of the purity of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine.
Figure 2: General workflow for HPLC analysis.
1. Instrumentation and Conditions:
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve the 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the reference standard solution using the mobile phase as the diluent.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the reference standard solution multiple times (e.g., n=5) to verify system suitability. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Inject the sample solution.
-
Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a GC-MS method for the identification and semi-quantitative estimation of the purity of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine.
Figure 3: General workflow for GC-MS analysis.
1. Instrumentation and Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
2. Sample Preparation:
-
Sample Solution: Prepare a solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
3. Procedure:
-
Inject the prepared sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Identify the peak corresponding to 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion peak and fragmentation pattern.
-
Estimate the purity by determining the area percentage of the main peak relative to the total peak area in the TIC.
-
Use the mass spectra of other detected peaks to tentatively identify potential impurities by comparison with spectral libraries and consideration of the synthetic route.
Characterization of the Reference Standard
A comprehensive characterization of the 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine reference standard is essential to confirm its identity and purity. This involves a combination of spectroscopic and chromatographic techniques.
Table 3: Analytical Techniques for Reference Standard Characterization
| Technique | Information Provided |
| ¹H and ¹³C NMR | Confirms the chemical structure and provides information on isomeric purity. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides structural information through fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. |
| Elemental Analysis | Determines the elemental composition (C, H, N, Cl). |
| HPLC/GC | Determines the purity and impurity profile. |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion
Establishing a high-purity reference standard for 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is a critical activity in its development as a potential pharmaceutical agent. A thorough understanding of the synthetic process allows for the anticipation of potential impurities. A combination of chromatographic and spectroscopic techniques is necessary for the comprehensive characterization and purity assessment of the reference standard. While both HPLC and GC-MS are powerful tools, HPLC is generally preferred for routine quality control due to its quantitative accuracy, while GC-MS excels in the identification of unknown volatile impurities. The implementation of robust, validated analytical methods, as outlined in this guide, will ensure the quality and consistency of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine, thereby supporting its progression through the drug development process.
References
-
Kitano, Y., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
Kitano, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
Kitano, Y., & Arisawa, M. (2025). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
curdled. (2023, December 20). Pyridineboronic acids are troublesome in Suzuki because they hydrolyze to deborylated pyridine very easily. Reddit. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 282-290. [Link]
Sources
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- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Infrared (IR) Spectroscopy Characteristic Bands for Chloropyrimidines: A Comparative Technical Guide
Executive Summary
Chloropyrimidines serve as critical electrophilic scaffolds in the synthesis of kinase inhibitors and purine analogues. In drug development, verifying the positional integrity of chlorine substituents (e.g., 2-chloro vs. 4-chloro isomers) is paramount, as these isomers exhibit vastly different reactivities toward nucleophiles.
This guide provides a comparative analysis of the infrared (IR) spectral fingerprints of chloropyrimidines. Unlike standard alkyl halides, chloropyrimidines exhibit unique vibrational coupling due to the electron-deficient diazine ring. This document details the characteristic bands required to distinguish chloropyrimidines from non-halogenated precursors and isomeric alternatives, supported by experimental protocols for handling these often hydrolytically unstable intermediates.
Fundamental Vibrational Mechanics
To interpret the IR spectrum of a chloropyrimidine, one must decouple the contributions of the heteroaromatic core from the halogen substituent.
The Pyrimidine Core (The "Alternative" Baseline)
The unsubstituted pyrimidine ring (
-
C-H Stretching: Weak bands
(typically ).[1][2] -
Ring Stretching (Skeletal): A pair of characteristic bands derived from C=C and C=N stretching modes, usually found at 1570
and 1520 . -
Ring Breathing: A sharp, intense mode near 990
.
The Chlorine Effect (The Product Differentiator)
Substituting a hydrogen with chlorine introduces three primary spectral perturbations:
-
Mass Effect: The heavy chlorine atom (35.5 amu) lowers the frequency of the bond vibration compared to C-H.
-
Inductive Effect: The electronegative Cl and N atoms polarize the ring, often intensifying ring stretching bands due to a larger change in dipole moment (
). -
Symmetry Breaking: Substitution patterns (2-, 4-, or 2,4-di-) alter the molecular point group (e.g.,
vs ), making previously "silent" (IR inactive) modes active.
Comparative Analysis: Characteristic Bands
The following data compares chloropyrimidines against their non-chlorinated counterparts and general alkyl chlorides to highlight diagnostic regions.
Table 1: Spectral Fingerprint Comparison
| Vibrational Mode | Chloropyrimidines (Target) | Unsubstituted Pyrimidine (Alternative) | Alkyl Chlorides (Control) | Diagnostic Value |
| C-Cl Stretch | 650 – 850 cm⁻¹ (Strong)* | Absent | 600 – 800 cm⁻¹ | High. Confirms halogenation. In pyrimidines, this band is often coupled with ring deformation. |
| Ring Stretch (C=N/C=C) | 1580 – 1550 cm⁻¹ (Intensified) | 1570 & 1520 cm⁻¹ (Medium) | Absent | Medium. Shifts slightly; intensity increases due to Cl-induced polarity. |
| C-H Out-of-Plane (OOP) | 750 – 850 cm⁻¹ (Pattern Dependent) | ~700 cm⁻¹ | N/A | Critical. Distinguishes isomers (e.g., 2-Cl vs 4-Cl). |
| Ring Breathing | Shifted (e.g., ~1000-1050 cm⁻¹) | ~990 cm⁻¹ | Absent | High. Sensitive to mass of substituents on the ring. |
*Note: The C-Cl stretch in heteroaromatics is often higher frequency than alkyl chlorides due to partial double-bond character from resonance donation of Cl lone pairs into the electron-deficient ring.
Isomeric Differentiation: 2-Cl vs. 4-Cl vs. 2,4-Di-Cl
Distinguishing isomers is the primary application of IR in QC.
-
2-Chloropyrimidine (
symmetry): The symmetry preserves a simpler spectrum. Look for a strong C-Cl band near 690–720 cm⁻¹ . The C-H OOP bending typically appears as a strong band near 750 cm⁻¹ . -
4-Chloropyrimidine (
symmetry): Lower symmetry results in more active bands. The C-Cl stretch often shifts higher (~730–760 cm⁻¹) due to the different electronic environment adjacent to only one nitrogen. -
2,4-Dichloropyrimidine: Presence of two C-Cl bands or a broadened envelope in the 700–800 cm⁻¹ region. The loss of C-H intensity (fewer hydrogens) relative to the ring stretch is also diagnostic.
Experimental Protocol: Self-Validating Workflow
Chloropyrimidines are often hygroscopic and prone to hydrolysis, yielding hydroxypyrimidines (pyrimidinones), which show a strong Carbonyl (C=O) band at ~1650–1700 cm⁻¹. The appearance of a C=O band is a failure mode indicator. [3]
Method A: Attenuated Total Reflectance (ATR) – Recommended
-
Why: Minimal sample prep reduces hydrolysis risk.
-
Step 1: Ensure the ZnSe or Diamond crystal is clean and dry. Background scan (air) is critical.
-
Step 2: Place solid chloropyrimidine on the crystal. Apply pressure until the force gauge peaks.
-
Step 3: Scan (16 scans, 4 cm⁻¹ resolution).
-
Validation: Check region 3200–3600 cm⁻¹. Broad absorption here indicates moisture (O-H), invalidating the spectrum.
Method B: KBr Pellet (Transmission) – High Resolution
-
Why: Better resolution of sharp fingerprint bands for isomer identification.
-
Step 1: Dry KBr powder at 110°C overnight to remove water.
-
Step 2: Mix sample:KBr (ratio 1:100) in a glovebox or dry environment.
-
Step 3: Press pellet under vacuum.
-
Validation: If a band appears at 1680 cm⁻¹ (C=O) or 3400 cm⁻¹ (O-H), the sample has hydrolyzed or the KBr was wet.
Decision Logic & Visualization
The following diagram illustrates the logical workflow for identifying a chloropyrimidine sample and distinguishing it from hydrolysis impurities or isomers.
Figure 1: Logic flow for the spectral validation of chloropyrimidines, prioritizing the detection of hydrolysis artifacts (O-H/C=O) before isomeric assignment.
References
-
Sarma, Y. A. (1974).[4][5][6] Planar vibrations of 2-chloropyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 30(9), 1801-1806. Link
-
National Institute of Standards and Technology (NIST). 2,4-Dichloropyrimidine IR Spectrum. NIST Chemistry WebBook, SRD 69. Link
- Bratan, S., & Simon, A. (1966). Vibrational spectra and structure of pyrimidine derivatives. Chemische Berichte.
-
SpectraBase. Infrared Spectrum of 4,6-Dichloropyrimidine. Wiley Science Solutions. Link
Sources
A Senior Application Scientist's Guide to Benchmarking the Anti-proliferative Activity of Novel Pyrimidine Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anti-proliferative activity of novel pyrimidine analogs against established chemotherapeutic agents. We will delve into the mechanistic rationale behind experimental choices, provide detailed, validated protocols for key assays, and present a comparative analysis of two promising classes of novel pyrimidine analogs: pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines .
Introduction: The Rationale for Novel Pyrimidine Analogs in Oncology
Pyrimidine analogs represent a cornerstone of cancer chemotherapy, primarily exerting their cytotoxic effects by interfering with nucleic acid synthesis, a hallmark of rapidly dividing cancer cells.[1][2] By mimicking natural pyrimidine bases (cytosine, thymine, and uracil), these antimetabolites disrupt DNA and RNA replication, leading to cell death.[1] However, the development of drug resistance and the prevalence of adverse side effects with classical analogs like 5-Fluorouracil (5-FU) necessitate the exploration of novel pyrimidine scaffolds with improved efficacy and selectivity.
This guide focuses on two such scaffolds, pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, which have demonstrated potent anti-proliferative activities through diverse mechanisms of action, including the inhibition of key signaling pathways crucial for tumor growth and survival.[3][4]
Comparative Efficacy: Novel Pyrimidine Analogs vs. Standard Chemotherapeutics
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound, representing the concentration required to inhibit 50% of cell growth. The following table summarizes the IC50 values of representative novel pyrimidine analogs and standard chemotherapeutic agents against a panel of human cancer cell lines. It is important to note that IC50 values can vary between laboratories due to different experimental conditions.[5]
| Compound Class | Specific Analog (Example) | Mechanism of Action | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| Novel Pyrimidine Analogs | |||||
| Pyrazolo[3,4-d]pyrimidine | Compound 1d | Apoptosis Induction | 1.74[6] | 2.24[6] | - |
| Compound 10k | VEGFR-2 & Tubulin Inhibition | - | 0.03-1.6 (range across lines)[3] | - | |
| Compound 12b | VEGFR-2 Inhibition | 3.343 (MDA-MB-468)[7] | - | - | |
| Pyrrolo[2,3-d]pyrimidine | Compound 8g | DDR2 Inhibition | - | - | - |
| Fourth-Gen EGFR Inhibitor | EGFR Mutant Inhibition | Subnanomolar (Ba/F3 EGFR mutants)[8] | - | - | |
| Standard Chemotherapeutics | |||||
| 5-Fluorouracil (5-FU) | - | Thymidylate Synthase Inhibition | ~5.0-15.0 | ~25.0-50.0 | ~10.0-30.0 |
| Doxorubicin | - | DNA Intercalation, Topoisomerase II Inhibition | ~0.1-2.5[5][9] | >20[5][9] | ~1.3-12.18[5] |
Note: IC50 values are compiled from various sources and should be considered representative. Direct comparison requires head-to-head studies under identical conditions.
Mechanistic Insights: Targeting Key Oncogenic Pathways
The enhanced potency of these novel pyrimidine analogs often stems from their ability to target specific signaling pathways that are dysregulated in cancer.
Pyrazolo[3,4-d]pyrimidines: Dual-Action Inhibition
Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[3][7] Additionally, some analogs within this class can disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine analogs.
Pyrrolo[2,3-d]pyrimidines: Potent Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold is a "deaza-isostere" of adenine, the core component of ATP.[1][10][11] This structural similarity makes it an excellent framework for designing inhibitors that compete with ATP for the binding sites of various kinases. Notably, derivatives of this class have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR.[1][10][11][12] Overexpression and mutations of EGFR are common drivers in many cancers, and targeted inhibition of this pathway can halt tumor cell proliferation and survival.[4]
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine analogs.
Experimental Protocols for Anti-proliferative Activity Benchmarking
To ensure the generation of reliable and reproducible data, standardized protocols for in vitro anti-proliferative assays are essential. Below are detailed methodologies for the MTT and Sulforhodamine B (SRB) assays.
Experimental Workflow Overview
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[3,4- d ]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00476G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 12. semanticscholar.org [semanticscholar.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
